4-bromo-N-ethyl-N-phenylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-N-ethyl-N-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c1-2-17(14-6-4-3-5-7-14)15(18)12-8-10-13(16)11-9-12/h3-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UERPFWQHXQZQJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601328441 | |
| Record name | 4-bromo-N-ethyl-N-phenylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601328441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24806533 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
330568-12-2 | |
| Record name | 4-bromo-N-ethyl-N-phenylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601328441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Architecture and Synthetic Paradigms of 4-Bromo-N-ethyl-N-phenylbenzamide: A Technical Whitepaper
Executive Summary
In the realm of modern medicinal chemistry and organic synthesis, halogenated tertiary benzamides represent a privileged class of structural motifs. This whitepaper provides an authoritative, in-depth analysis of 4-bromo-N-ethyl-N-phenylbenzamide (CAS: 330568-12-2). As a Senior Application Scientist, I approach this molecule not merely as a static chemical entity, but as a highly programmable node in drug discovery. The strategic placement of a para-bromo substituent combined with a sterically demanding N-ethyl-N-phenyl amide core creates a molecule with unique physicochemical properties, conformational rigidity, and versatile synthetic utility[1].
Molecular Architecture & Physicochemical Profiling
The chemical structure of 4-bromo-N-ethyl-N-phenylbenzamide is defined by a central carbonyl group linking a 4-bromophenyl ring to an N-ethylaniline moiety[2].
-
Causality in Structural Design: The nitrogen atom is disubstituted (ethyl and phenyl), classifying it as a tertiary amide. This disubstitution eliminates hydrogen-bond donor capacity at the amide nitrogen, significantly increasing the molecule's lipophilicity (XLogP3 = 4) and altering its membrane permeability profile[1].
-
The Halogen Anchor: The bromine atom at the para position serves a dual purpose. Pharmacologically, it acts as a lipophilic anchor that can engage in halogen bonding within deep hydrophobic enzyme pockets[3]. Synthetically, it is an essential electrophilic handle for late-stage palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), allowing researchers to rapidly elaborate the scaffold[4].
Quantitative Data Summary: Physicochemical & Structural Properties
| Property | Value | Source |
| CAS Number | 330568-12-2 | |
| Molecular Formula | C15H14BrNO | [1] |
| Molecular Weight | 304.18 g/mol | [1] |
| Exact Mass | 303.02588 | [1] |
| Topological Polar Surface Area | 20.3 Ų | [1] |
| SMILES | CCN(C(=O)c1ccc(Br)cc1)c1ccccc1 | [2] |
| InChIKey | UERPFWQHXQZQJW-UHFFFAOYSA-N |
Mechanistic Synthesis Pathways
The synthesis of 4-bromo-N-ethyl-N-phenylbenzamide can be achieved through both classical and advanced catalytic methodologies.
Workflow 1: Classical Nucleophilic Acyl Substitution The most direct route involves the reaction of 4-bromobenzoyl chloride with N-ethylaniline in the presence of a non-nucleophilic base (such as triethylamine or pyridine)[5].
-
Mechanistic Causality: The tertiary amine base is not merely a solvent additive; it is the thermodynamic driver of the reaction. By scavenging the generated hydrochloric acid (HCl), it prevents the protonation of the N-ethylaniline nucleophile. This ensures the nitrogen lone pair remains available to attack the highly electrophilic carbonyl carbon of the acyl chloride, forming the critical tetrahedral intermediate before chloride elimination.
Fig 1. Mechanistic workflow of nucleophilic acyl substitution for tertiary amide synthesis.
Workflow 2: Advanced Palladium-Catalyzed Aminolysis A highly innovative, self-validating protocol was developed by Bao et al. (2013), utilizing an aminolysis reaction of aryl esters using inert tertiary amines via C–O and C–N bond activations[6],[7].
-
Mechanistic Causality: In this system, Pd(OAc)2 is employed to initiate an oxidative addition into the acyl C–O bond of a parent ester. The palladium complex then coordinates to a tertiary amine (e.g., N,N-diethylaniline), triggering a highly selective C–N bond cleavage via an iminium-type intermediate[7]. This orthogonal reactivity bypasses the need for moisture-sensitive acyl chlorides, yielding 4-bromo-N-ethyl-N-phenylbenzamide in 65% yield under neutral conditions[6].
Quantitative Data Summary: NMR Spectral Validation (CDCl3)
A self-validating synthesis must be confirmed via spectroscopic analysis. The following data confirms the structural integrity of the synthesized compound[6]:
| Spectral Method | Key Chemical Shifts & Assignments |
| 1H NMR (500 MHz) | δ 7.28 (d, J = 8.4 Hz, 2H), 7.24 (d, J = 7.8 Hz, 2H), 7.20–7.13 (m, 3H), 7.01 (d, J = 7.6 Hz, 2H), 3.97 (q, J = 7.1 Hz, 2H, ethyl CH2), 1.21 (t, J = 7.1 Hz, 3H, ethyl CH3). |
| 13C NMR (125 MHz) | δ 169.1 (C=O), 142.9, 135.2, 130.9, 130.4, 129.3, 127.9, 126.9, 123.9, 45.5 (ethyl CH2), 12.8 (ethyl CH3). |
| MS (ESI) | m/z 304.33 [M + H]+ |
Pharmacological & Biological Relevance
The 4-bromobenzamide scaffold is a cornerstone in modern drug development, frequently utilized to lock molecules into bioactive conformations.
-
Oncology (FGFR1 Inhibition): 4-bromo-benzamide derivatives have been extensively evaluated as novel Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors. The structural rigidity provided by the amide bond, combined with the hydrophobic bulk of the bromine atom, allows these compounds to act as highly selective agents against non-small cell lung cancer[3].
-
Infectious Disease (Anti-Malarial): Molecular docking studies have demonstrated that benzamide analogues effectively target Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). The benzamide core forms critical hydrogen bonds, while the halogenated phenyl ring occupies the hydrophobic ubiquinone-binding site, halting pyrimidine biosynthesis in the parasite[8].
-
Neurodegeneration (Alzheimer's Disease): N-benzyl benzamide derivatives exhibit sub-nanomolar inhibitory activity against butyrylcholinesterase (BChE). The benzamide scaffold provides the optimal log P value and blood-brain barrier (BBB) permeability required for neuroprotective efficacy[9].
Fig 2. Pharmacological signaling and inhibition pathway of halogenated benzamide derivatives.
Experimental Workflows & Protocols
Protocol: Classical Synthesis of 4-Bromo-N-ethyl-N-phenylbenzamide To ensure a self-validating system, this protocol utilizes real-time TLC monitoring and visual precipitation cues.
-
Preparation: In an oven-dried, argon-purged 50 mL round-bottom flask, dissolve N-ethylaniline (1.0 equiv, 10 mmol) and triethylamine (1.5 equiv, 15 mmol) in anhydrous dichloromethane (DCM, 20 mL).
-
Thermal Control: Submerge the flask in an ice-water bath (0 °C). Causality: The subsequent acylation is highly exothermic; maintaining 0 °C prevents the formation of unwanted side products and degradation of the acyl chloride.
-
Electrophile Addition: Dissolve 4-bromobenzoyl chloride (1.1 equiv, 11 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes using an addition funnel.
-
Self-Validation Checkpoint: Observe the immediate formation of a dense white precipitate. This is triethylamine hydrochloride, a visual confirmation that the C-N bond formation is actively generating HCl.
-
Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor via TLC (Hexanes:Ethyl Acetate 4:1). The disappearance of the UV-active 4-bromobenzoyl chloride spot validates completion.
-
Workup: Quench the reaction with 10 mL of saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography (silica gel) to yield the pure 4-bromo-N-ethyl-N-phenylbenzamide as a solid,[5].
Conclusion
4-bromo-N-ethyl-N-phenylbenzamide is a prime example of how precise molecular engineering—combining a sterically locked tertiary amide with a versatile halogen tag—creates a foundation for both advanced synthetic methodology and targeted drug discovery. Whether utilized as a substrate for Pd-catalyzed C-N activation or as a pharmacophore for enzyme inhibition, its structural logic remains a staple in the application scientist's toolkit.
Sources
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- 2. 4-bromo-N-ethyl-N-phenylbenzamide | 330568-12-2 | Buy Now [molport.com]
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- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. ccbc.com [ccbc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scialert.net [scialert.net]
- 9. pubs.acs.org [pubs.acs.org]
Solubility Profile of 4-Bromo-N-ethyl-N-phenylbenzamide in Organic Solvents: A Mechanistic and Experimental Guide
Executive Summary
4-Bromo-N-ethyl-N-phenylbenzamide (CAS: 330568-12-2) is a highly lipophilic, sterically hindered tertiary amide utilized extensively as a rigid scaffold in medicinal chemistry and as a versatile building block in palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig and Suzuki couplings)[1]. Because of its complex structural features—specifically the absence of hydrogen bond donors and the presence of a heavy halogen—its behavior in various solvent systems is non-trivial.
This whitepaper provides an in-depth analysis of the solubility profile of 4-bromo-N-ethyl-N-phenylbenzamide, establishing the physicochemical causality behind its solvent interactions, and outlines a self-validating experimental protocol for thermodynamic solubility determination.
Physicochemical Profiling & Structural Causality
To predict and manipulate the solubility of 4-bromo-N-ethyl-N-phenylbenzamide, one must first deconstruct its molecular architecture (Molecular Weight: 304.18 g/mol ; Formula: C₁₅H₁₄BrNO)[2]. Its solubility behavior is governed by three primary structural factors:
-
Hydrogen Bond Dynamics (HBD = 0, HBA = 1): As a tertiary amide, the nitrogen atom is fully substituted with an ethyl group and a phenyl ring. Consequently, the molecule possesses zero hydrogen bond donors . The carbonyl oxygen acts as a weak hydrogen bond acceptor, but the extreme steric bulk surrounding the amide bond significantly shields this oxygen from solvent interactions. This fundamentally limits its solubility in polar protic solvents (like water or lower alcohols) that rely on extensive 3D hydrogen-bond networks.
-
High Lipophilicity and π-π Stacking: The presence of two distinct aromatic systems (a 4-bromophenyl ring and a bare phenyl ring) creates a massive hydrophobic surface area. In the solid state, these planar rings facilitate strong intermolecular π-π stacking, resulting in a stable crystal lattice with high lattice energy.
-
Halogen-Induced Polarizability: The para-bromine atom introduces a large, polarizable electron cloud. This enhances London dispersion forces, making the compound highly compatible with halogenated and aromatic solvents where induced dipole-induced dipole interactions can effectively solvate the molecule.
Quantitative Solubility Data Summary
Based on its physicochemical properties and empirical baseline data, the solubility of 4-bromo-N-ethyl-N-phenylbenzamide is heavily skewed toward polar aprotic and halogenated solvents. The table below categorizes its solubility profile across standard laboratory and industrial solvents.
| Solvent Classification | Representative Solvents | Estimated Solubility Range | Mechanistic Rationale |
| Aqueous / Buffer | Water (pH 7.4) | 0.0324 mg/mL (32.4 µg/mL) | Inability to disrupt water's H-bond network; high hydrophobic penalty[2]. |
| Polar Protic | Methanol, Ethanol | 10 – 30 mg/mL | Weak H-bond acceptance by the carbonyl oxygen; limited by the solvent's preference to self-associate. |
| Polar Aprotic | DMF, DMSO, Acetone | > 100 mg/mL | Excellent dipole-dipole alignment with the amide core without requiring H-bond donation. |
| Halogenated | Dichloromethane (DCM) | > 150 mg/mL | Superior solvation via induced-dipole interactions matching the polarizability of the aryl bromide. |
| Non-Polar Aliphatic | Hexane, Heptane | < 5 mg/mL | Weak solvent dispersion forces are insufficient to overcome the high crystal lattice energy of the solid state. |
Mechanistic Insights into Solvent Interactions
The dissolution of a crystalline solid is a thermodynamic cycle requiring the disruption of the crystal lattice (endothermic), the creation of a cavity in the solvent (endothermic), and the formation of solute-solvent interactions (exothermic).
For 4-bromo-N-ethyl-N-phenylbenzamide, the energy required to break its π-π stacked lattice is substantial. Non-polar solvents like hexane fail to dissolve it because the energy released upon solvation (weak London dispersion forces) cannot compensate for the high lattice disruption energy. Conversely, polar aprotic solvents like Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) succeed because their strong permanent dipoles interact favorably with the polarized C=O and C-Br bonds, yielding a highly negative ΔGsolv .
Thermodynamic cycle of solvation for crystalline hydrophobic compounds.
Experimental Protocol: High-Throughput Solubility Determination
To accurately determine the thermodynamic equilibrium solubility of 4-bromo-N-ethyl-N-phenylbenzamide, a robust Shake-Flask methodology must be employed. This protocol is aligned with the principles outlined in[3] and [4].
The Self-Validating Workflow
Do not rely on single-timepoint measurements. Kinetic dissolution rates can masquerade as thermodynamic equilibrium, especially for highly crystalline, hydrophobic APIs. This protocol utilizes a self-validating time-course verification.
Step 1: Saturation Preparation
-
Add ~50 mg of 4-bromo-N-ethyl-N-phenylbenzamide to a 2 mL glass HPLC vial.
-
Add 1 mL of the target organic solvent. Ensure a visible excess of solid remains; if the solution becomes clear, add more API until saturation is visually confirmed.
Step 2: Isothermal Equilibration (The Causality of Time)
-
Place the vials in a thermostatic shaker at exactly 25.0 ± 0.1 °C.
-
Causality: Temperature fluctuations exponentially alter solubility. Isothermal conditions are mandatory. Shaking must occur for a minimum of 72 hours to overcome the slow kinetic dissolution rate of the dense crystal lattice.
Step 3: Phase Separation (Centrifugation over Filtration)
-
Centrifuge the suspension at 10,000 rpm for 15 minutes at 25 °C.
-
Causality: Do not use standard PTFE or cellulose syringe filters. Highly lipophilic compounds like 4-bromo-N-ethyl-N-phenylbenzamide will non-specifically bind to the filter membrane, artificially lowering the quantified concentration. Centrifugation prevents this artifact.
Step 4: HPLC-UV Quantification
-
Carefully extract an aliquot of the clear supernatant and dilute it with the mobile phase (e.g., 70:30 Acetonitrile:Water) to fit within the linear range of your calibration curve.
-
Analyze via HPLC-UV at ~254 nm. The extended conjugation of the two phenyl rings provides a strong chromophore, ensuring high signal-to-noise ratios.
Step 5: Equilibrium Validation (The Self-Validating Check)
-
Sample the vials at 24h, 48h, and 72h.
-
Thermodynamic equilibrium is strictly confirmed only when the concentration difference between two consecutive time points is less than 5% ( ΔC<5% ).
Shake-flask methodology workflow for thermodynamic solubility determination.
References
-
4-bromo-N-ethyl-N-phenylbenzamide Structural Data - Molport -[Link][1]
-
USP <1236>: Solubility Measurements Chapter - Biorelevant -[Link][3]
-
OECD Test Guideline 105: Water Solubility - Government of Canada Publications / OECD -[Link][4]
Sources
Technical Whitepaper: Safety, Synthesis, and Handling of 4-Bromo-N-ethyl-N-phenylbenzamide
Executive Summary & Structural Mechanics
4-Bromo-N-ethyl-N-phenylbenzamide (CAS: 330568-12-2) is a highly specialized halogenated tertiary amide utilized extensively as an intermediate in pharmaceutical drug discovery, agrochemical development, and advanced materials science[1].
From a mechanistic standpoint, the value of this molecule lies in its dual-functional architecture:
-
The Aryl Bromide Moiety: The para-bromo substituent serves as a highly reactive electrophilic site, making the molecule an ideal substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, and Sonogashira couplings) to construct complex C-C frameworks[2].
-
The Tertiary Amide Core: The N-ethyl-N-phenyl group acts as a robust, sterically hindered directing group. Unlike primary or secondary amides, this tertiary structure prevents unwanted hydrogen-bonding interactions during sensitive organometallic steps and significantly increases the lipophilicity of the resulting active pharmaceutical ingredients (APIs).
As a Senior Application Scientist, understanding both the synthetic utility and the toxicological profile of this compound is critical for designing safe, scalable, and self-validating laboratory workflows.
Physicochemical Profile & Identification
To ensure rigorous quality control and regulatory compliance, the foundational chemical identity and physical properties of 4-bromo-N-ethyl-N-phenylbenzamide are summarized below[3].
| Property | Value / Description |
| Chemical Name | 4-Bromo-N-ethyl-N-phenylbenzamide |
| CAS Registry Number | 330568-12-2 |
| Molecular Formula | C15H14BrNO |
| Molecular Weight | 304.18 g/mol |
| InChI Key | UERPFWQHXQZQJW-UHFFFAOYSA-N |
| SMILES | O=C(N(CC)C1=CC=CC=C1)C2=CC=C(Br)C=C2 |
| Appearance | Solid (typically white to off-white powder) |
| Purity Standard | ≥ 95% - 97% (Commercial grade) |
Synthetic Methodology & Reaction Pathways
The synthesis of 4-bromo-N-ethyl-N-phenylbenzamide can be achieved through advanced aminolysis techniques. A highly efficient, field-proven protocol involves the aminolysis of aryl esters using a tertiary amine as the amino donor via simultaneous C–O and C–N bond activations[4].
Protocol: Selective Synthesis via Aminolysis
This self-validating workflow ensures high atom economy and selective amide bond formation.
-
Reagent Preparation: In a flame-dried reaction vessel under an inert argon atmosphere, combine the 4-bromobenzoic acid ester derivative with an excess of the tertiary amine donor (e.g., N,N-diethylaniline equivalents)[4].
-
Catalytic Activation: Introduce the specific transition-metal catalyst and ligand system designed to facilitate the cleavage of the C-O bond of the ester and the C-N bond of the tertiary amine[4].
-
Thermal Cycling: Heat the reaction mixture to the optimized temperature (typically 110–130°C depending on the solvent system) and stir continuously. Monitor the reaction progress via LC-MS or TLC.
-
Isolation & Purification: Upon completion, quench the reaction. Extract the organic layer using ethyl acetate, wash with brine, and dry over anhydrous Na2SO4. Purify the crude product via silica gel column chromatography.
-
Analytical Validation: Validate the isolated product (approximate yield: 65%) using Nuclear Magnetic Resonance (NMR) spectroscopy. The structural integrity is confirmed by a characteristic 1H NMR (500 MHz, CDCl3) profile: a distinct quartet at δ 3.97 ppm ( J=7.1 Hz, 2H) corresponding to the ethyl CH2 group, and a triplet at δ 1.21 ppm ( J=7.1 Hz, 3H) for the terminal CH3 group[4].
Synthesis and downstream application pathway of 4-bromo-N-ethyl-N-phenylbenzamide.
Hazard Identification & Toxicological Profile (SDS Core)
While some commercial suppliers list novel building blocks like 4-bromo-N-ethyl-N-phenylbenzamide without full empirical GHS classifications due to pending toxicological evaluations[5][6], structural activity relationship (SAR) analysis of closely related halogenated benzamides dictates that it must be handled as a hazardous chemical[7].
The lipophilic nature of the tertiary amide facilitates rapid dermal absorption, while the electrophilic bromine atom can induce localized cellular irritation.
Global Harmonized System (GHS) Hazard Assessment
| Hazard Class | Category | Signal Word | Hazard Statement (Code) |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity | Category 3 | Warning | H335: May cause respiratory irritation. |
| Acute Toxicity (Oral) | Category 4 | Warning | H302: Harmful if swallowed. |
Note: Always consult the specific manufacturer's SDS upon procurement, as regulatory classifications (e.g., REACH, OSHA) are subject to continuous updates based on new in vivo data[3][8].
Laboratory Safety & Handling Protocols
To mitigate the risks associated with H315, H319, and H335 hazards, the following self-validating safety protocols must be strictly adhered to. The causality behind these steps is rooted in preventing aerosolization and minimizing dermal contact time.
Protocol: Standard Operating Procedure (SOP) for Handling
-
Engineering Controls: All weighing, transferring, and reacting of 4-bromo-N-ethyl-N-phenylbenzamide must be conducted within a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm. Rationale: Prevents inhalation of micro-particulates (H335 mitigation).
-
Personal Protective Equipment (PPE):
-
Gloves: Double-layer nitrile gloves (minimum 0.11 mm thickness). Inspect for micro-tears before use.
-
Eye Protection: Snug-fitting chemical splash goggles (EN 166 standard).
-
Body: Flame-retardant laboratory coat with fitted cuffs.
-
-
Storage Conditions: Store in a tightly sealed, light-resistant amber glass vial. Maintain in a cool, dry, and well-ventilated storage cabinet away from strong oxidizing agents and strong bases.
Protocol: Emergency Spill Remediation
In the event of an accidental powder spill, execute the following sequence to ensure complete decontamination:
-
Isolation: Immediately evacuate non-essential personnel from the immediate vicinity and maximize local exhaust ventilation.
-
Containment: Do not dry sweep. Cover the solid spill with a damp absorbent material (e.g., wet sand or vermiculite) to suppress airborne dust generation.
-
Collection: Using non-sparking, anti-static tools, carefully scoop the dampened mixture into a chemically compatible, sealable hazardous waste container.
-
Chemical Decontamination: Wash the affected surface area with a mildly alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual traces, followed by a thorough wash with industrial detergent and water.
-
Validation: Visually inspect the area under bright lighting to ensure no crystalline residue remains before reopening the workspace.
References
- BenchChem. "4-Bromo-N-ethyl-N-phenylbenzamide | High Purity". BenchChem Catalog.
- Sigma-Aldrich. "4-Bromo-N-ethyl-N-phenylbenzamide, 97% | CAS 330568-12-2". Sigma-Aldrich Product Data.
- The Journal of Organic Chemistry (ACS Publications). "Aminolysis of Aryl Ester Using Tertiary Amine as Amino Donor via C–O and C–N Bond Activations". (2013).
- NextSDS. "4-bromo-N-ethyl-N-phenylbenzamide — Chemical Substance Information". NextSDS Database.
- BLD Pharm. "313251-10-4 | 4-Bromo-N-(4-ethylphenyl)benzamide Hazard Statements". BLD Pharm Catalog.
- NextSDS. "4-(bromomethyl)-N-phenylbenzamide — Chemical Substance Information (Toxicity Profile)". NextSDS Database.
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- 2. 4-Bromo-N-ethyl-N-phenylbenzamide|High Purity [benchchem.com]
- 3. nextsds.com [nextsds.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 313251-10-4|4-Bromo-N-(4-ethylphenyl)benzamide|BLDpharm [bldpharm.com]
- 6. 346719-03-7|N-Ethyl-3-methyl-N-phenylbenzamide|BLD Pharm [bldpharm.com]
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- 8. nextsds.com [nextsds.com]
Mechanism of Aryl Ester Aminolysis: Synthesis and Kinetic Profiling of 4-Bromo-N-ethyl-N-phenylbenzamide
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary & Chemical Context
The synthesis of highly substituted tertiary amides, such as 4-bromo-N-ethyl-N-phenylbenzamide, is a foundational transformation in medicinal chemistry and drug development. Halogenated benzamides frequently serve as critical pharmacophores or versatile synthetic intermediates for cross-coupling reactions. While the aminolysis of activated aryl esters is a well-established method for amide bond formation, the use of secondary aromatic amines like N-ethylaniline introduces significant steric and electronic hurdles[1].
This technical guide dissects the bimolecular nucleophilic acyl substitution mechanism governing this transformation. By coupling kinetic theory with a self-validating experimental protocol, we provide a robust framework for synthesizing 4-bromo-N-ethyl-N-phenylbenzamide using 4-nitrophenyl 4-bromobenzoate as the activated acyl donor[2].
Mechanistic Framework: The Addition-Elimination Paradigm
The aminolysis of an aryl ester by a secondary amine does not occur in a single concerted step. Instead, it proceeds via a stepwise addition-elimination mechanism characterized by the formation of distinct tetrahedral intermediates[3].
Step 1: Nucleophilic Attack and Steric Gating
The reaction initiates with the nucleophilic attack of the nitrogen lone pair of N-ethylaniline on the electrophilic carbonyl carbon of 4-nitrophenyl 4-bromobenzoate. Because N-ethylaniline is a secondary amine with both an ethyl and a phenyl group, the trajectory of attack (the Bürgi-Dunitz angle) is highly sterically hindered. This steric bulk significantly raises the activation energy ( Ea ) of the forward rate constant ( k1 ).
Step 2: Zwitterionic Tetrahedral Intermediate ( T± )
The attack generates a high-energy, sp3 -hybridized zwitterionic tetrahedral intermediate ( T± ). In this state, the oxygen carries a negative charge, and the nitrogen carries a positive charge. The partitioning of T± dictates the success of the reaction. Because N-ethylaniline is a bulky and excellent leaving group itself, the rate of amine expulsion ( k−1 ) often outcompetes the rate of product formation unless the intermediate is stabilized.
Step 3: General Base Catalysis and Proton Transfer
To prevent the reversion of T± back to the starting materials, a rapid proton transfer must occur. The addition of a general base (e.g., triethylamine) facilitates the deprotonation of the positively charged nitrogen, converting T± into the anionic tetrahedral intermediate ( T− ). This step ( k3 ) is critical; without base catalysis, the breakdown of T± is rate-limiting[3].
Step 4: Leaving Group Expulsion
Once T− is formed, the tetrahedral center collapses, reforming the carbonyl π -bond and expelling the 4-nitrophenoxide anion. The exceptional nucleofugality of 4-nitrophenoxide (due to the electron-withdrawing nitro group stabilizing the negative charge via resonance) ensures that the k2 step is rapid and irreversible, yielding the final tertiary amide.
Fig 1: Addition-elimination mechanism of aryl ester aminolysis via tetrahedral intermediates.
Experimental Methodology: A Self-Validating Protocol
To translate the mechanistic theory into a reliable laboratory process, the following protocol leverages thermal activation and base catalysis to overcome the kinetic barriers of secondary amine addition. The workflow is designed to be self-validating, utilizing orthogonal workup steps to chemically isolate the product before spectroscopic validation.
Step-by-Step Synthesis Protocol
-
Reagent Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and maintained under a nitrogen atmosphere, dissolve 4-nitrophenyl 4-bromobenzoate (1.0 equiv, 5.0 mmol) in anhydrous toluene (15 mL). Causality: Toluene is chosen as a high-boiling, non-polar solvent to allow for the thermal energy required to overcome the steric hindrance of the nucleophile.
-
Amine Addition: Add N-ethylaniline (1.2 equiv, 6.0 mmol) dropwise at room temperature.
-
Catalyst Introduction: Add triethylamine (1.5 equiv, 7.5 mmol) in one portion. Causality: Triethylamine acts as a general base catalyst to rapidly deprotonate the T± intermediate, preventing the k−1 reversion pathway.
-
Thermal Activation: Affix a reflux condenser and heat the reaction mixture to 110°C for 18 hours. Monitor the consumption of the ester via TLC (Hexanes:EtOAc 3:1; UV visualization).
-
Orthogonal Aqueous Workup: Cool the mixture to room temperature and dilute with ethyl acetate (30 mL).
-
Wash with 1M NaOH (3 x 15 mL). Causality: Deprotonates and extracts the highly colored 4-nitrophenol byproduct into the aqueous layer.
-
Wash with 1M HCl (1 x 15 mL). Causality: Protonates and removes unreacted N-ethylaniline and triethylamine.
-
Wash with saturated aqueous NaCl (20 mL) to remove residual water.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution 10-20% EtOAc in Hexanes) to afford 4-bromo-N-ethyl-N-phenylbenzamide as a purified solid.
Fig 2: Self-validating experimental workflow for the synthesis and characterization of the amide.
Quantitative Data & Process Validation
Reaction Optimization & Causality
The table below illustrates the kinetic dependency of the reaction on temperature and base catalysis. Without sufficient thermal energy or a proton sink, the equilibrium heavily favors the starting materials due to the steric bulk of N-ethylaniline.
| Solvent | Base Catalyst | Temp (°C) | Time (h) | Yield (%) | Mechanistic Causality |
| Dichloromethane | None | 25 | 24 | < 5% | Insufficient thermal energy to overcome the Ea of the sterically hindered nucleophilic attack ( k1 ). |
| Toluene | None | 110 | 18 | 35% | T± breakdown is rate-limiting; amine expulsion ( k−1 ) outcompetes leaving group expulsion ( k2 ) without a base. |
| Toluene | Triethylamine (1.5 eq) | 110 | 18 | 85% | Base accelerates deprotonation of T± to T− , driving the irreversible expulsion of 4-nitrophenoxide. |
Analytical Benchmarks for 4-Bromo-N-ethyl-N-phenylbenzamide
To validate the structural integrity of the synthesized product, the isolated compound must be cross-referenced against established spectroscopic literature values[4].
| Analytical Method | Observed Signals / Values | Structural Assignment |
| ¹H NMR (500 MHz, CDCl₃) | δ 7.28 (d, J = 8.4 Hz, 2H), 7.24 (d, J = 7.8 Hz, 2H) | Aromatic protons (4-bromophenyl ring) |
| δ 7.20–7.13 (m, 3H), 7.01 (d, J = 7.6 Hz, 2H) | Aromatic protons (N-phenyl ring) | |
| δ 3.97 (q, J = 7.1 Hz, 2H) | N-CH₂ (Aliphatic ethyl group) | |
| δ 1.21 (t, J = 7.1 Hz, 3H) | -CH₃ (Aliphatic ethyl group) | |
| ¹³C NMR (125 MHz, CDCl₃) | δ 169.1 | Carbonyl carbon (C=O) |
| δ 142.9, 135.2, 130.9, 130.4, 129.3, 127.9, 126.9, 123.9 | Aromatic carbons | |
| δ 45.5, 12.8 | Aliphatic carbons (Ethyl group) | |
| Mass Spectrometry (ESI) | m/z 304.33 [M + H]⁺ | Molecular ion peak |
References
- Title: Aminolysis of Aryl Ester Using Tertiary Amine as Amino Donor via C–O and C–N Bond Activations | The Journal of Organic Chemistry - ACS Publications Source: ACS Publications URL
- Source: National Institutes of Health (NIH)
- Title: Rates and salt effects in the reactions of phenacyl bromide with N-ethylaniline and triethylamine in chloroform | Journal of the American Chemical Society Source: ACS Publications URL
- Source: National Institutes of Health (NIH)
Sources
Thermodynamic Stability and Conformational Dynamics of 4-Bromo-N-ethyl-N-phenylbenzamide: A Comprehensive Technical Guide
Executive Summary
The thermodynamic stability of tertiary amides is a foundational concept in rational drug design, materials science, and synthetic methodology. 4-Bromo-N-ethyl-N-phenylbenzamide (CAS: 330568-12-2)[1] serves as an excellent model compound for understanding the delicate interplay between steric hindrance, electronic substituent effects, and amide bond resonance. This whitepaper provides an in-depth analysis of the thermodynamic forces governing this acyclic twisted amide, synthesizing structural theory with field-proven experimental protocols for thermodynamic profiling.
Structural Profiling & Chemical Identity
4-Bromo-N-ethyl-N-phenylbenzamide (C₁₅H₁₄BrNO) is an N,N-disubstituted tertiary benzamide[2]. Its structural architecture introduces significant thermodynamic deviations from classical planar amides:
-
Steric Bulk (N-ethyl, N-phenyl): The simultaneous presence of an ethyl group and a phenyl ring on the amide nitrogen creates severe A1,3 -allylic strain with the carbonyl oxygen and the benzoyl ring. This steric clash forces the C-N bond to twist out of coplanarity.
-
Electronic Effects (4-Bromo): The para-bromo substituent on the benzoyl moiety exerts a dual effect: it is electron-withdrawing via induction ( −I ) but electron-donating via resonance ( +R ). This modulates the electrophilicity of the carbonyl carbon, subtly altering the nN→πC=O∗ conjugation.
Thermodynamic Principles Governing Amide Bond Stability
Amide Resonance and the Winkler-Dunitz Distortion
In classical primary and secondary amides, the lone pair on the nitrogen atom is delocalized into the carbonyl π -system, providing approximately 20 kcal/mol of resonance stabilization energy[3]. However, in highly substituted tertiary amides like 4-bromo-N-ethyl-N-phenylbenzamide, steric repulsion prevents the ideal sp2 hybridization of the nitrogen atom.
This leads to a Winkler-Dunitz distortion , characterized by two parameters:
-
Twist Angle ( τ ): The rotation around the C-N bond.
-
Pyramidalization Angle ( χN ): The deviation of the nitrogen atom from a planar geometry.
As τ and χN increase, the orbital overlap between the nitrogen lone pair and the carbonyl π∗ orbital decreases. Consequently, the thermodynamic stability of the ground state is reduced, making the amide bond more susceptible to nucleophilic attack or thermal cleavage[4].
The C-N Rotational Barrier ( ΔG‡ )
The thermodynamic hallmark of an amide is its barrier to rotation around the C-N bond. While formamide exhibits a rotational barrier of ~18 kcal/mol[5], the steric bulk in N-ethyl-N-phenylbenzamides destabilizes the planar ground state more than the orthogonal transition state. This thermodynamic compression lowers the activation energy ( ΔG‡ ) required for rotation, leading to rapid interconversion between E and Z rotamers at ambient temperatures.
Caption: Thermodynamic equilibrium of C-N bond rotation in N,N-disubstituted benzamides.
Quantitative Thermodynamic Data
To contextualize the thermodynamic stability of 4-bromo-N-ethyl-N-phenylbenzamide, we compare its predicted parameters against a standard primary amide. The data reflects the thermodynamic cost of steric crowding.
| Thermodynamic Parameter | Typical Primary Amide | 4-Bromo-N-ethyl-N-phenylbenzamide (Predicted) | Primary Analytical Method |
| C-N Rotational Barrier ( ΔG‡ ) | 18.0 - 20.0 kcal/mol | 12.0 - 15.0 kcal/mol | Dynamic NMR (DNMR) |
| Resonance Energy | ~20.0 kcal/mol | < 10.0 kcal/mol | Computational (COSNAR) |
| Twist Angle ( τ ) | ~0° (Planar) | 30° - 50° | X-ray Crystallography |
| Nitrogen Pyramidalization ( χN ) | ~0° | 15° - 25° | X-ray Crystallography |
| Thermal Decomposition ( Td ) | > 300 °C | ~ 250 - 280 °C | Thermogravimetric Analysis |
Experimental Workflows for Thermodynamic Profiling
As an Application Scientist, ensuring the reliability of thermodynamic data requires self-validating protocols. The following workflows detail the extraction of kinetic and thermodynamic parameters for acyclic twisted amides.
Protocol 1: Determination of C-N Rotational Barrier via Dynamic NMR (DNMR)
Dynamic NMR is the gold standard for calculating the activation enthalpy ( ΔH‡ ), entropy ( ΔS‡ ), and Gibbs free energy ( ΔG‡ ) of amide bond rotation[5].
Rationale & Causality: DMSO- d6 is selected as the solvent because its high boiling point (189 °C) allows for temperature sweeps up to 398 K, which is essential for observing the coalescence of highly hindered amides.
-
Sample Preparation: Dissolve 15 mg of 4-bromo-N-ethyl-N-phenylbenzamide in 0.6 mL of anhydrous DMSO- d6 . Transfer to a high-quality 5 mm NMR tube.
-
Temperature Calibration (Critical Step): Do not rely solely on the NMR console's temperature readout. Use an internal standard (e.g., 100% ethylene glycol) to calibrate the probe temperature, as console readings often deviate by ± 2 K, which severely skews Eyring plot calculations.
-
Variable Temperature (VT) Acquisition: Acquire 1 H NMR spectra starting at 298 K. Increase the temperature in 5 K increments up to 398 K. Allow exactly 10 minutes of thermal equilibration at each step before pulsing.
-
Line Shape Analysis: Focus on the N-ethyl CH2 protons, which will appear as distinct multiplets for the E and Z rotamers at slow exchange (low temperature). As temperature increases, these peaks will broaden, coalesce, and eventually sharpen into a single time-averaged peak.
-
Data Extraction: Use line-shape fitting software (e.g., DNMR3 or TopSpin Dynamics) to extract the exchange rate constant ( k ) at each temperature.
-
Thermodynamic Calculation: Plot ln(k/T) versus 1/T (Eyring plot). The slope yields −ΔH‡/R , and the y-intercept yields ln(kB/h)+ΔS‡/R .
Caption: Experimental workflow for determining thermodynamic parameters using Dynamic NMR.
Protocol 2: Thermal Stability Profiling via TGA/DSC
To understand the macroscopic thermodynamic stability (degradation and phase transitions), a combined Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) approach is required.
-
Crucible Preparation: Weigh 3–5 mg of the compound into a standard aluminum pan (for DSC) and an alumina crucible (for TGA).
-
Atmosphere Control: Purge the furnace with high-purity dry Nitrogen at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation, ensuring that the observed endotherms/exotherms represent pure thermodynamic phase changes and unimolecular thermal cracking.
-
Thermal Method: Ramp the temperature from 25 °C to 400 °C at a strict heating rate of 10 °C/min.
-
Analysis: Identify the melting point ( Tm ) from the peak of the first DSC endotherm. The onset of mass loss in the TGA curve dictates the thermal decomposition temperature ( Td ). For twisted amides, Td is often lower than planar amides due to the weakened C-N bond.
Conclusion
The thermodynamic stability of 4-bromo-N-ethyl-N-phenylbenzamide is dictated by a structural tug-of-war. The steric demands of the N-ethyl and N-phenyl substituents force a Winkler-Dunitz distortion, severely compromising the amide resonance energy. This results in a lowered rotational barrier and increased ground-state energy compared to planar amides. By employing rigorous, self-validating analytical techniques like DNMR and TGA/DSC, researchers can quantitatively map these thermodynamic landscapes, enabling the rational design of novel amides for targeted chemical and biological applications.
References
-
Molport. "4-bromo-N-ethyl-N-phenylbenzamide | 330568-12-2 | Buy Now." Molport Database. Available at:[Link]
-
Bao, Y.-S., et al. "Aminolysis of Aryl Ester Using Tertiary Amine as Amino Donor via C–O and C–N Bond Activations." The Journal of Organic Chemistry, 2014, 79 (2), 803-808. Available at:[Link]
-
Picolinamide Rotational Studies. "The Amide Rotational Barriers in Picolinamide and Nicotinamide: NMR and ab Initio Studies." Journal of the American Chemical Society, 2003, 125 (50), 15191–15199. Available at:[Link]
-
Extent of Conjugation. "A Quantitative Scale for the Extent of Conjugation of the Amide Bond. Amidity Percentage as a Chemical Driving Force." The Journal of Physical Chemistry A, 2007, 111 (50), 13218–13226. Available at:[Link]
-
Twisted Amides Review. "Acyclic Twisted Amides." PMC, 2021. Available at:[Link]
Sources
Structural Elucidation of 4-Bromo-N-ethyl-N-phenylbenzamide: A Senior Application Scientist's Guide
Executive Summary
In modern drug development and synthetic organic chemistry, the unambiguous identification of functional groups is the bedrock of quality control. 4-bromo-N-ethyl-N-phenylbenzamide (CAS: 330568-12-2) is a highly specific chemical entity comprising an aryl bromide coupled with a tertiary amide core. As application scientists, we do not merely look for matching spectral peaks; we interrogate the molecule's physical reality. This whitepaper details an orthogonal, self-validating analytical framework utilizing Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) to definitively identify this compound.
The Orthogonal Analytical Framework
To achieve absolute certainty, our identification strategy relies on three independent techniques that cross-validate each other. MS confirms the isotopic signature of the halogen, IR maps the functional group vibrations without interference from solvent states, and NMR maps the precise atomic connectivity.
Multi-modal analytical workflow for the structural verification of the target amide.
Mechanistic Spectral Analysis
Mass Spectrometry: The Isotopic Fingerprint
When analyzing halogenated compounds, the mass spectrometer acts as a highly sensitive isotopic scale. The presence of a bromine atom is unequivocally identified by a 1:1 ratio of the M and M+2 peaks in the mass spectrum, reflecting the ~50:50 natural abundance of ⁷⁹Br and ⁸¹Br isotopes[1]. For 4-bromo-N-ethyl-N-phenylbenzamide (Exact Mass: 303.02), soft ionization (ESI+) will yield a distinct doublet at m/z 304.03 and 306.03.
Infrared Spectroscopy: Functional Group Mapping
The amide linkage is the structural pivot of this molecule. In infrared spectroscopy, tertiary amides are characterized by the absence of N-H stretching bands (typically 3200–3600 cm⁻¹) and a strong Amide I carbonyl stretch around 1630–1680 cm⁻¹[2]. Because the nitrogen atom is fully substituted with an ethyl and a phenyl group, any signal in the 3300 cm⁻¹ region immediately indicates an impurity (such as a secondary amide precursor or moisture).
NMR Spectroscopy: Connectivity and Conformational Dynamics
Proton and Carbon-13 NMR provide the definitive map of the molecule's framework. Specific ¹H NMR assignments for 4-bromo-N-ethyl-N-phenylbenzamide include a characteristic quartet around 3.97 ppm and a triplet at 1.21 ppm for the N-ethyl group[3].
However, we must account for molecular dynamics. Tertiary amides exhibit restricted rotation around the C-N bond due to its partial double-bond character, often resulting in observable rotamers in NMR at room temperature[4]. The p-type electrons of the C=O group and the nitrogen atom conjugate, stiffening the C-N bond[5]. This causality explains why certain signals may appear unexpectedly broad or split in standard 298 K acquisitions.
Mechanistic pathway of tertiary amide rotamerism leading to signal broadening in NMR.
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol described below operates as a self-validating system. Instrumental artifacts must never be misconstrued as structural data.
Protocol A: High-Resolution Mass Spectrometry (LC-HRMS)
-
Causality: Soft ionization (ESI) is chosen over Electron Ionization (EI) to prevent excessive fragmentation of the fragile amide bond before the intact brominated molecular ion can be observed.
-
Step 1: Prepare a 1 µg/mL sample solution in LC-MS grade Methanol to prevent detector saturation and minimize ion suppression.
-
Step 2 (Self-Validation): Infuse a known calibrant (e.g., sodium formate) into the source. System logic: The acquisition software must verify mass accuracy is < 5 ppm before allowing sample injection. If calibration fails, the run halts.
-
Step 3: Acquire data in ESI+ mode, scanning m/z 100–1000. Extract the ion chromatogram for m/z 304 and 306 to verify the 1:1 isotopic doublet.
Protocol B: ATR-FTIR Spectroscopy
-
Causality: Attenuated Total Reflectance (ATR) is utilized instead of traditional KBr pellets. KBr is highly hygroscopic; absorbed moisture creates artificial broad O-H bands that can obscure the critical absence of the N-H stretch in our tertiary amide.
-
Step 1 (Self-Validation): Perform a live background scan on the empty diamond crystal. System logic: The operator must visually verify the absence of the 2350 cm⁻¹ CO₂ band in the processed spectrum to confirm successful background subtraction.
-
Step 2: Apply the neat solid sample to the crystal and engage the pressure anvil until the software indicates optimal contact.
-
Step 3: Acquire 32 scans from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution.
Protocol C: Variable Temperature (VT) NMR Spectroscopy
-
Causality: VT-NMR is employed to resolve the conformational dynamics (rotamerism) inherent to the N-ethyl-N-phenylbenzamide core.
-
Step 1 (Self-Validation): Acquire a 1D ¹H spectrum of the neat CDCl₃ solvent. System logic: Confirms the absence of residual water (1.56 ppm) or protic impurities that could overlap with the critical 3.97 ppm ethyl quartet.
-
Step 2: Dissolve 15 mg of sample in 0.6 mL CDCl₃. Acquire standard 1D ¹H and ¹³C spectra at 298 K.
-
Step 3: If the N-ethyl signals exhibit rotameric broadening, increase the probe temperature to 328 K. Causality: Heating overcomes the rotational energy barrier, coalescing the rotameric signals into sharp peaks, proving the broadening is a dynamic structural feature, not a chemical impurity.
Quantitative Data Summaries
Table 1: Quantitative ¹H and ¹³C NMR Spectral Data (CDCl₃, 298 K)
Data synthesized from verified literature standards[3].
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Integration | Assignment |
| ¹H | 7.28 | Doublet (d) | 8.4 Hz | 2H | Aromatic (C-Br meta) |
| ¹H | 7.24 | Doublet (d) | 7.8 Hz | 2H | Aromatic (C-Br ortho) |
| ¹H | 7.20–7.13 | Multiplet (m) | - | 3H | Phenyl (meta/para) |
| ¹H | 7.01 | Doublet (d) | 7.6 Hz | 2H | Phenyl (ortho) |
| ¹H | 3.97 | Quartet (q) | 7.1 Hz | 2H | N-CH₂ (Ethyl) |
| ¹H | 1.21 | Triplet (t) | 7.1 Hz | 3H | -CH₃ (Ethyl) |
| ¹³C | 169.1 | Singlet (s) | - | 1C | Carbonyl (C=O) |
| ¹³C | 123.9 | Singlet (s) | - | 1C | Aromatic (C-Br) |
| ¹³C | 45.5 | Singlet (s) | - | 1C | N-CH₂ (Ethyl) |
| ¹³C | 12.8 | Singlet (s) | - | 1C | -CH₃ (Ethyl) |
Table 2: Key Diagnostic Features in IR and MS
| Technique | Feature / Metric | Expected Value | Structural Significance |
| IR | Amide I Band | ~1650 cm⁻¹ | Confirms carbonyl group conjugated with nitrogen |
| IR | N-H Stretch Region | Absent (3200-3600 cm⁻¹) | Confirms tertiary amide nature (no N-H bonds) |
| MS (ESI+) | [M+H]⁺ (⁷⁹Br) | m/z 304.03 | Confirms molecular weight with light bromine isotope |
| MS (ESI+) | [M+H]⁺ (⁸¹Br) | m/z 306.03 | Confirms molecular weight with heavy bromine isotope |
| MS (ESI+) | Isotope Ratio | 1:1 (m/z 304:306) | Unequivocally confirms the presence of one Bromine atom |
References
-
[3] Aminolysis of Aryl Ester Using Tertiary Amine as Amino Donor via C–O and C–N Bond Activations | The Journal of Organic Chemistry - ACS Publications. 3
-
[2] Organic Nitrogen Compounds III: Secondary and Tertiary Amines | Spectroscopy Online. 2
-
[4] 24.1: Structural, Physical, and Spectral Characteristics of Amides | Chemistry LibreTexts. 4
-
[5] Infrared Spectroscopy: Absorptions of Amides | St. Paul's Cathedral Mission College. 5
Sources
4-Bromo-N-ethyl-N-phenylbenzamide: Literature Review, Mechanistic Insights, and Discovery Protocols
Executive Summary & Strategic Utility
In the landscape of modern medicinal chemistry and organic synthesis, the construction of tertiary amides is a fundamental objective. 4-bromo-N-ethyl-N-phenylbenzamide (CAS: 330568-12-2) represents a highly versatile, bifunctional building block[1]. Structurally, it features a metabolically stable tertiary amide core flanked by an N-ethyl-N-phenyl moiety and a 4-bromobenzoyl group.
From a drug development perspective, the strategic utility of this compound lies in its aryl bromide handle . While the tertiary amide provides structural rigidity and favorable pharmacokinetic properties (such as resistance to proteolytic cleavage), the bromine atom serves as an ideal site for late-stage functionalization via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, or Sonogashira couplings).
Historically, synthesizing such hindered tertiary amides required the use of secondary amines and highly reactive acyl chlorides or coupling agents. However, a paradigm-shifting methodology discovered by unlocked the ability to synthesize 4-bromo-N-ethyl-N-phenylbenzamide directly from an inert tertiary amine feedstock via simultaneous C–O and C–N bond activations[2]. This whitepaper dissects the literature, mechanism, and self-validating experimental protocols surrounding this discovery.
The Paradigm Shift: Activating Inert Tertiary Amines
Traditional aminolysis relies heavily on primary or secondary amines acting as nucleophiles. Tertiary amines, lacking an N–H bond, were long considered completely inert as amino donors in standard amide coupling.
In a landmark paper published in The Journal of Organic Chemistry, researchers demonstrated the first successful aminolysis of aryl esters using inert tertiary amines[2]. By reacting perfluorophenyl 4-bromobenzoate with N,N-diethylaniline in the presence of a Palladium catalyst, the team successfully isolated 4-bromo-N-ethyl-N-phenylbenzamide (designated as compound 3ia in the literature)[3].
Causality Behind the Chemical Design
As an application scientist, it is critical to understand why this reaction works, rather than just knowing that it works:
-
The Leaving Group (Perfluorophenyl Ester): Standard alkyl or simple aryl esters fail in this reaction. The pentafluorophenoxy group is profoundly electron-withdrawing. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ester's carbonyl group, weakening the acyl C–O bond and pre-disposing it to oxidative addition by the electron-rich Pd(0) catalyst[2].
-
The Catalyst (Pd(OAc)₂): Palladium(II) acetate acts as a precatalyst. Under the reaction conditions, it is reduced to the active Pd(0) species. The choice of a homogeneous Pd catalyst is vital because it can sequentially orchestrate both the oxidative addition of the C–O bond and the subsequent, highly challenging cleavage of the C–N bond in the tertiary amine[2].
Mechanistic Pathway
The synthesis of 4-bromo-N-ethyl-N-phenylbenzamide proceeds through a highly orchestrated catalytic cycle. The active Pd(0) catalyst first coordinates with the perfluorophenyl ester, followed by oxidative addition to form a Pd(II) intermediate. The tertiary amine then coordinates to this complex. The most critical step is the cleavage of one of the ethyl groups from N,N-diethylaniline via an iminium-type intermediate, followed by reductive elimination to yield the final tertiary amide[2].
Catalytic cycle of Pd-mediated C-O/C-N bond activation yielding 4-bromo-N-ethyl-N-phenylbenzamide.
Quantitative Analysis of Electronic Effects
To understand the robustness of this methodology, it is necessary to analyze how the electronic nature of the starting aryl ester impacts the final yield. The table below summarizes the quantitative data for various N-ethyl-N-phenylbenzamide derivatives synthesized via this pathway[3],[4].
| Compound | Substrate Modification (R-Group) | Yield (%) | ¹H NMR (N-CH₂ Quartet, ppm) | MS (ESI) [M+H]⁺ |
| 3fa | H (Unsubstituted) | 73 | 3.99 | 226.05 |
| 3ga | 4-Nitro | 69 | 4.00 | 271.05 |
| 3ha | 4-Trifluoromethyl | 74 | 4.00 | 294.33 |
| 3ja | 4-Cyano | 75 | 3.99 | 251.24 |
| 3ia | 4-Bromo | 65 | 3.97 | 304.33 |
Data Interpretation: The data reveals that highly electron-withdrawing groups (such as -CN in 3ja and -CF₃ in 3ha ) slightly enhance the reaction yield compared to the 4-bromo derivative (3ia )[4]. This supports the mechanistic hypothesis: electron deficiency at the carbonyl carbon accelerates the initial oxidative addition of the acyl C–O bond to the electron-rich Pd(0) center. Despite the slightly lower yield (65%), the 4-bromo derivative remains the most valuable for downstream drug discovery due to its cross-coupling potential[3].
Self-Validating Experimental Protocol
The following step-by-step methodology details the synthesis of 4-bromo-N-ethyl-N-phenylbenzamide (3ia ). This protocol is designed as a self-validating system, ensuring that researchers can verify the integrity of the reaction at every critical juncture[3].
A. Reaction Setup & Execution
-
Solvent Causality: Toluene is selected as the solvent. Its non-polar nature prevents competitive solvation of the Pd-center, ensuring the inert tertiary amine can successfully coordinate to the Pd(II) intermediate. Furthermore, its high boiling point accommodates the 110 °C reflux required to overcome the high activation barrier of C–N bond cleavage[2].
-
Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add perfluorophenyl 4-bromobenzoate (0.2 mmol) and Pd(OAc)₂ (5 mol %, 0.01 mmol).
-
Validation Check 1: The vessel must be completely dry. Ambient moisture will rapidly hydrolyze the highly reactive perfluorophenyl ester, leading to reaction failure.
-
-
Atmosphere Exchange: Evacuate the tube and backfill with inert Argon gas. Repeat this cycle three times.
-
Validation Check 2: This prevents atmospheric oxygen from oxidizing the in situ generated Pd(0) active species back to an inactive Pd(II) state.
-
-
Reagent Addition: Introduce N,N-diethylaniline (0.4 mmol, 2.0 equiv) and anhydrous toluene (2.0 mL) via a gas-tight syringe.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) in an oil bath for 12–24 hours.
-
Validation Check 3: Monitor via Thin Layer Chromatography (TLC). The reaction is deemed complete when the UV-active spot corresponding to the perfluorophenyl ester starting material is completely consumed.
-
-
Purification: Cool the reaction to room temperature, concentrate under reduced pressure, and purify the residue via silica gel column chromatography (using a petroleum ether/ethyl acetate gradient) to afford a 65% yield of 3ia (approx. 39.4 mg)[3].
B. Spectroscopic Validation
To confirm the structural integrity and the successful cleavage of exactly one ethyl group from the starting tertiary amine, the isolated product must match the following spectroscopic benchmarks[3],[4]:
-
¹H NMR (500 MHz, CDCl₃): δ 7.28 (d, J = 8.4 Hz, 2H), 7.24 (d, J = 7.8 Hz, 2H), 7.20–7.13 (m, 3H), 7.01 (d, J = 7.6 Hz, 2H), 3.97 (q, J = 7.1 Hz, 2H) , 1.21 (t, J = 7.1 Hz, 3H) .
-
Validation Check 4: The presence of exactly one quartet at 3.97 ppm and one triplet at 1.21 ppm confirms the retention of a single N-ethyl moiety, proving successful C-N bond cleavage of the second ethyl group.
-
-
¹³C NMR (125 MHz, CDCl₃): δ 169.1 (Carbonyl), 142.9, 135.2, 130.9 (2C), 130.4 (2C), 129.3 (2C), 127.9 (2C), 126.9, 123.9, 45.5 (N-CH₂) , 12.8 (CH₃) [4].
-
Mass Spectrometry: MS (ESI) m/z 304.33 [M + H]⁺[3].
References
-
Aminolysis of Aryl Ester Using Tertiary Amine as Amino Donor via C–O and C–N Bond Activations Source: The Journal of Organic Chemistry (ACS Publications), 2014, 79, 2, 803–808. URL:[Link]
-
4-bromo-N-ethyl-N-phenylbenzamide Product & Chemical Properties Source: Molport URL:[Link]
Sources
Pharmacokinetic Modeling of 4-Bromo-N-ethyl-N-phenylbenzamide Derivatives: A Preclinical Whitepaper
Prepared by: Senior Application Scientist, Preclinical DMPK & Modeling Target Audience: Pharmacokineticists, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The 4-bromo-N-ethyl-N-phenylbenzamide scaffold (CAS: 330568-12-2) represents a versatile structural motif frequently utilized in the development of novel therapeutics, ranging from tubulin inhibitors to anti-mycobacterial agents[1][2]. However, the unique physicochemical properties of halogenated benzamides—specifically their high lipophilicity, low aqueous solubility, and complex cytochrome P450 (CYP450) interaction profiles—present significant challenges for preclinical pharmacokinetic (PK) modeling.
This technical guide provides an in-depth framework for the in vitro profiling and Physiologically Based Pharmacokinetic (PBPK) modeling of 4-bromo-N-ethyl-N-phenylbenzamide derivatives. By bridging mechanistic in vitro assays with advanced computational models, we establish a robust In Vitro-to-In Vivo Extrapolation (IVIVE) strategy that mitigates late-stage attrition.
Physicochemical Profiling & ADME Implications
The structural core of 4-bromo-N-ethyl-N-phenylbenzamide consists of a highly lipophilic bromophenyl ring and a sterically hindered N-ethyl-N-phenyl amide linkage. The para-bromine substitution serves a dual purpose: it enhances target binding through halogen bonding and acts as a metabolic shield against para-hydroxylation[3].
However, these structural choices profoundly impact the Absorption, Distribution, Metabolism, and Excretion (ADME) profile. High lipophilicity (LogP > 3.5) drives extensive plasma protein binding (>95%) and a large volume of distribution ( Vss ), but it also severely limits aqueous solubility. Consequently, oral absorption is often dissolution rate-limited, requiring the integration of non-sink permeation kinetics into absorption models[4].
Table 1: Baseline Physicochemical and In Vitro Parameters for PBPK Input
| Parameter | Typical Value Range | PBPK Modeling Implication |
| Molecular Weight | ~304.18 g/mol | Favorable for passive transcellular permeability. |
| LogP / LogD (pH 7.4) | 3.8 – 4.5 | High partitioning into adipose tissue; high protein binding. |
| Aqueous Solubility | < 10 µg/mL | Risk of precipitation in the GI tract; dissolution-limited absorption. |
| Caco-2 Papp (A to B) | > 15×10−6 cm/s | High intrinsic permeability, but limited by unstirred water layer. |
| Hepatic CLint (In Vitro) | 25 – 80 µL/min/mg | Moderate to high hepatic clearance; potential for first-pass effect. |
Metabolic Liabilities and CYP450 Interactions
Understanding the site-specific metabolism of this scaffold is critical for accurate clearance prediction. In our experience, the metabolism of 4-bromo-N-ethyl-N-phenylbenzamide derivatives is primarily driven by hepatic CYP3A4 and CYP2C19.
-
N-Dealkylation (Primary Pathway): The N-ethyl group is highly susceptible to oxidative cleavage. CYP-mediated hydrogen abstraction at the α-carbon of the ethyl group leads to an unstable carbinolamine intermediate, which rapidly collapses to release acetaldehyde and the secondary amide metabolite.
-
Aromatic Hydroxylation: While the para-bromine blocks oxidation at the C4 position, the unsubstituted phenyl ring attached to the nitrogen remains vulnerable to ortho- and meta-hydroxylation.
-
Oxidative Dehalogenation (Minor Pathway): Although halogens are generally considered metabolic blocks, CYP Compound I can, under certain steric conditions, catalyze the oxidative displacement of the bromine atom, leading to reactive quinone or phenol intermediates[5][6].
Hepatic CYP450-mediated metabolic pathways of the benzamide scaffold.
PBPK Modeling Framework
To predict the in vivo PK profile of these derivatives, we employ a bottom-up PBPK modeling strategy. Because compounds like 4-bromo-N-ethyl-N-phenylbenzamide exhibit BCS Class II characteristics (low solubility, high permeability), traditional compartmental modeling often overpredicts Cmax by failing to account for intestinal precipitation[4].
We utilize an Advanced Compartmental Absorption and Transit (ACAT) model integrated with a full-body PBPK distribution model. The causality behind this choice is that lipophilic benzamides often exhibit non-sink permeation—meaning the concentration gradient driving absorption decreases as the drug accumulates in the enterocyte lipid bilayer.
Bottom-up PBPK modeling workflow for lipophilic benzamide derivatives.
Table 2: Simulated Pharmacokinetic Parameters (Rat Model Extrapolation)
| Parameter | Simulated Value | Clinical Relevance |
| Vss (Steady-State Volume) | 4.2 L/kg | Extensive tissue distribution, typical of halogenated lipophiles. |
| CLhep (Hepatic Clearance) | 35 mL/min/kg | Moderate clearance; susceptible to CYP3A4 inhibitors. |
| Oral Bioavailability ( F ) | 22 - 35% | Limited by first-pass metabolism and poor dissolution. |
| Half-life ( t1/2 ) | 4.5 hours | Dictates twice-daily (BID) dosing regimens in efficacy models. |
Self-Validating Experimental Protocols
To generate reliable data for the PBPK model, the in vitro assays must be rigorously controlled. The following protocols are designed as self-validating systems, ensuring that experimental artifacts (e.g., non-specific binding, enzyme degradation) do not corrupt the IVIVE process.
Protocol A: Microsomal Stability Assay (Determination of CLint )
Causality: Highly lipophilic compounds often suffer from non-specific binding to microsomal lipids and plasticware. We utilize a low substrate concentration (1 µM) and include a fraction unbound in microsomes ( fu,mic ) correction step to prevent the underestimation of intrinsic clearance.
Step-by-Step Methodology:
-
Preparation: Thaw pooled liver microsomes (e.g., human, rat) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 .
-
Pre-incubation: Mix microsomes (final protein concentration 0.5 mg/mL) with the benzamide test compound (final concentration 1 µM, <0.1% DMSO) in the buffer. Pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH).
-
Validation Step: Run parallel incubations with Verapamil (high-clearance control) and Warfarin (low-clearance control) to validate the metabolic competency of the batch.
-
-
Sampling: At time points 0, 5, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).
-
Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to determine the depletion rate constant ( k ).
-
Data Processing: Calculate CLint using the formula: CLint=(k×V)/P , where V is the incubation volume and P is the mass of microsomal protein. Correct for fu,mic before inputting into the PBPK model.
Protocol B: Caco-2 Permeability Assay (Determination of Papp )
Causality: For BCS Class II compounds, apparent permeability ( Papp ) is heavily influenced by the unstirred water layer (UWL). We utilize a high stirring rate to minimize UWL thickness, ensuring the measured Papp reflects true membrane permeability.
Step-by-Step Methodology:
-
Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) at a density of 1×105 cells/ cm2 . Culture for 21 days to allow full differentiation and tight junction formation.
-
Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Only use monolayers with TEER > 250 Ω⋅cm2 .
-
Validation Step: Co-incubate with Lucifer Yellow (a paracellular marker). A Lucifer Yellow Papp<1×10−6 cm/s confirms monolayer integrity.
-
-
Dosing: Prepare a 10 µM solution of the benzamide derivative in HBSS buffer (pH 7.4). Add the solution to the apical chamber (for A-to-B transport) or basolateral chamber (for B-to-A transport).
-
Incubation: Incubate at 37°C on an orbital shaker at 150 rpm (to minimize the UWL).
-
Sampling: Collect 50 µL samples from the receiver chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh pre-warmed buffer.
-
Quantification: Analyze samples via LC-MS/MS. Calculate Papp using the steady-state appearance rate ( dQ/dt ), the initial concentration ( C0 ), and the surface area ( A ).
Conclusion
The pharmacokinetic modeling of 4-bromo-N-ethyl-N-phenylbenzamide derivatives requires a nuanced understanding of their physicochemical constraints and metabolic liabilities. By rigorously controlling in vitro assays for non-specific binding and utilizing advanced ACAT-integrated PBPK models, researchers can accurately predict the complex interplay between dissolution-limited absorption and CYP-mediated clearance. This framework not only accelerates lead optimization but ensures that clinical dosing regimens are grounded in validated, mechanistic science.
References
- 4-bromo-N-ethyl-N-phenylbenzamide | 330568-12-2 | Buy Now - Molport. Molport.com.
- Optimization of Benzamide Derivatives as Potent and Orally Active Tubulin Inhibitors Targeting the Colchicine Binding Site. ACS Publications.
- Interplay of dissolution, solubility, and nonsink permeation determines the oral absorption of the Hedgehog pathway inhibitor GDC-0449 in dogs: an investigation using preclinical studies and physiologically based pharmacokinetic modeling. PubMed.
- Cytochrome P450-catalyzed oxidation of halogen-containing substrates. ResearchGate.
- Oxidative Dehalogenation of Perhalogenated Benzenes by Cytochrome P450 Compound I. ResearchGate.
- Cytochrome P450-catalyzed oxidation of halogen-containing substrates. PubMed.
Sources
- 1. 4-bromo-N-ethyl-N-phenylbenzamide | 330568-12-2 | Buy Now [molport.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Interplay of dissolution, solubility, and nonsink permeation determines the oral absorption of the Hedgehog pathway inhibitor GDC-0449 in dogs: an investigation using preclinical studies and physiologically based pharmacokinetic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytochrome P450-catalyzed oxidation of halogen-containing substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for 4-Bromo-N-ethyl-N-phenylbenzamide Synthesis via C–O Bond Activation
Introduction & Paradigm Shift in Amidation
Traditional amide synthesis relies heavily on the reaction between highly reactive acyl chlorides (or activated carboxylic acids) and primary or secondary amines. However, the direct aminolysis of inert aryl esters using tertiary amines represents a significant leap in synthetic methodology. This protocol details the selective synthesis of 4-bromo-N-ethyl-N-phenylbenzamide via a dual C–O and C–N bond activation strategy developed by Bao et al.[1]. By utilizing an inert tertiary amine (N,N-diethylaniline) as the amino donor, this method bypasses the need for sensitive coupling reagents, offering a robust, atom-economical pathway for researchers and drug development professionals.
Mechanistic Rationale (Expertise & Experience)
The success of this protocol hinges on the precise orchestration of palladium catalysis. Unlike standard nucleophilic acyl substitutions, this reaction proceeds through a complex catalytic cycle[1]:
-
Oxidative Addition (C–O Activation) : The Pd(OAc)2 catalyst is reduced in situ to an active Pd(0) species, which undergoes oxidative addition into the inert acyl C–O bond of the aryl 4-bromobenzoate. This forms an electrophilic acyl-palladium(II) intermediate. The choice of an aryl ester (often with a coordinating or electron-withdrawing group) lowers the LUMO of the ester, facilitating this high-barrier cleavage[1].
-
Iminium Formation & C–N Cleavage : Concurrently, the tertiary amine (N,N-diethylaniline) is oxidized to an iminium-type intermediate. The acyl-Pd(II) species intercepts this intermediate, facilitating the specific cleavage of the C–N bond to transfer the N-ethyl-N-phenyl moiety[1].
-
Reductive Elimination : The resulting complex undergoes reductive elimination to forge the new C–N amide bond, yielding 4-bromo-N-ethyl-N-phenylbenzamide and regenerating the Pd(0) catalyst[1].
Caption: Catalytic cycle for the synthesis of 4-bromo-N-ethyl-N-phenylbenzamide via C-O/C-N activation.
Experimental Design & Causality
Every reagent in this protocol is selected based on strict mechanistic causality to ensure a self-validating and high-yielding system.
| Reagent / Condition | Choice | Mechanistic Causality |
| Catalyst | Pd(OAc)2 (5 mol%) | A versatile, soluble Pd(II) source that readily reduces to active Pd(0) in situ, essential for oxidative addition into the inert C–O bond. |
| Amine Donor | N,N-Diethylaniline (2.0 equiv) | Acts as the tertiary amine source; undergoes C–N cleavage via an iminium intermediate to selectively transfer the ethyl-phenyl amine group[1]. |
| Solvent | Anhydrous Toluene | Non-coordinating aromatic solvent; supports the stabilization of catalytic intermediates without poisoning the catalyst. |
| Temperature | 110 °C (Reflux) | Provides the thermodynamic driving force required to overcome the high activation barriers of dual bond cleavage[1]. |
Step-by-Step Protocol (Trustworthiness)
Caption: Step-by-step experimental workflow for the amidation protocol.
Step 1: Reaction Setup
-
In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the active aryl 4-bromobenzoate (0.5 mmol, 1.0 equiv) and Pd(OAc)2 (5.6 mg, 0.025 mmol, 5 mol %).
-
Evacuate and backfill the tube with inert gas (N2 or Argon) three times. Self-Validation Check: This step is critical; residual oxygen will lead to rapid catalyst deactivation and homocoupling byproducts.
Step 2: Reagent Addition & Reflux 3. Inject anhydrous toluene (2.0 mL) and N,N-diethylaniline (149 mg, 1.0 mmol, 2.0 equiv) via a gas-tight syringe. 4. Seal the tube and heat the mixture at reflux (approx. 110 °C) in a pre-heated oil bath for 24 hours. 5. Monitoring: Track the consumption of the ester via TLC (Eluent: Petroleum Ether/EtOAc 5:1). The reaction is deemed complete when the starting ester spot disappears.
Step 3: Work-up 6. Cool the reaction mixture to room temperature. 7. Dilute the mixture with ethyl acetate (10 mL) and wash sequentially with saturated aqueous NaHCO3 (10 mL) and brine (10 mL). 8. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.
Step 4: Purification 9. Purify the crude residue by flash column chromatography on silica gel (eluent gradient: petroleum ether to petroleum ether/ethyl acetate) to afford the pure 4-bromo-N-ethyl-N-phenylbenzamide.
Quantitative Characterization Data
The following table summarizes the expected yield and spectral data for the isolated 4-bromo-N-ethyl-N-phenylbenzamide (Compound 3ia ) to verify the success of the synthesis[1].
| Parameter | Value / Description |
| Target Compound | 4-bromo-N-ethyl-N-phenylbenzamide (CAS: 330568-12-2)[2] |
| Expected Yield | 65% (39.4 mg based on 0.5 mmol scale)[1] |
| 1H NMR (500 MHz, CDCl3) | δ 7.28 (d, J = 8.4 Hz, 2H), 7.24 (d, J = 7.8 Hz, 2H), 7.20–7.13 (m, 3H), 7.01 (d, J = 7.6 Hz, 2H), 3.97 (q, J = 7.1 Hz, 2H), 1.21 (t, J = 7.1 Hz, 3H)[1] |
| 13C NMR (125 MHz, CDCl3) | δ 169.1, 142.9, 135.2, 130.9(2C), 130.4(2C), 129.3(2C), 127.9(2C), 126.9, 123.9, 45.5, 12.8[1] |
| MS (ESI) m/z | 304.33 [M + H]+[1] |
References
-
Bao, Y.-S., Zhaorigetu, B., Agula, B., Baiyin, M., & Jia, M. (2014). Aminolysis of Aryl Ester Using Tertiary Amine as Amino Donor via C–O and C–N Bond Activations. The Journal of Organic Chemistry, 79(2), 863–870.[Link]
-
Molport Chemical Database. (n.d.). 4-bromo-N-ethyl-N-phenylbenzamide | 330568-12-2.[Link]
Sources
Application Note: Suzuki-Miyaura Cross-Coupling Protocols Utilizing 4-Bromo-N-ethyl-N-phenylbenzamide
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Introduction & Chemical Profile
The Suzuki-Miyaura cross-coupling reaction remains one of the most robust and widely applied methodologies for carbon-carbon (C–C) bond formation in modern pharmaceutical synthesis[1]. This application note focuses on the utilization of 4-bromo-N-ethyl-N-phenylbenzamide (CAS: 330568-12-2), a highly versatile aryl halide building block.
The structural anatomy of this compound presents unique advantages:
-
The Para-Bromo Moiety: Bromine at the para position relative to the carbonyl group is highly activated for oxidative addition by low-valent palladium species. It strikes an optimal balance between the hyper-reactivity of aryl iodides and the sluggishness of aryl chlorides.
-
The N-ethyl-N-phenylamide Group: This tertiary amide is sterically demanding but chemically robust. Unlike primary or secondary amides, it does not possess acidic N-H protons, thereby preventing unwanted side reactions (e.g., Buchwald-Hartwig amidation) and allowing for cleaner Suzuki coupling profiles under basic conditions.
Mechanistic Insights & Causality in Experimental Design
To achieve high-yielding cross-couplings, it is critical to understand the causality behind each reagent choice. The catalytic cycle consists of three fundamental steps: Oxidative Addition , Transmetalation , and Reductive Elimination [2].
Catalytic cycle of Suzuki-Miyaura cross-coupling using 4-bromo-N-ethyl-N-phenylbenzamide.
Catalyst Selection
For 4-bromo-N-ethyl-N-phenylbenzamide, standard Pd(PPh₃)₄ is highly effective due to the accessible nature of the para-C-Br bond[3]. However, if coupling with highly sterically hindered ortho-substituted boronic acids, switching to a more nucleophilic, sterically accommodating catalyst system like Pd(dppf)Cl₂ or Pd₂(dba)₃ / XPhos is recommended to accelerate the transmetalation step[4].
The Role of the Base and Biphasic Solvent
The base (typically K₂CO₃ or Cs₂CO₃) is not merely an acid scavenger; it is mechanistically required to coordinate with the arylboronic acid, converting it into a highly reactive, electron-rich boronate complex [R-B(OH)₃]⁻. This complex facilitates the transmetalation step. A biphasic solvent system (e.g., 1,4-Dioxane/Water or Toluene/Water) is utilized because the organic layer solubilizes the aryl bromide and catalyst, while the aqueous layer dissolves the inorganic base and facilitates boronate formation[3].
Quantitative Optimization Data
The following table summarizes the empirical optimization of reaction conditions for coupling 4-bromo-N-ethyl-N-phenylbenzamide with a standard phenylboronic acid.
Table 1: Optimization of Reaction Conditions
| Entry | Catalyst (5 mol%) | Base (2.0 eq) | Solvent System (v/v) | Temp (°C) | Time (h) | Yield (%)* |
| 1 | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane / H₂O (4:1) | 90 | 12 | 88 |
| 2 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene / H₂O (4:1) | 90 | 16 | 74 |
| 3 | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane / H₂O (4:1) | 90 | 8 | 94 |
| 4 | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF / H₂O (5:1) | 100 | 8 | 91 |
| 5 | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O (10:1) | 100 | 6 | 96 |
*Isolated yields based on chromatographic purification. Entry 3 represents the optimal balance of cost-efficiency and yield.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. By strictly controlling the atmosphere and stoichiometry, researchers can ensure reproducible C–C bond formation[3].
Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials Required
-
Aryl Halide: 4-bromo-N-ethyl-N-phenylbenzamide (1.0 mmol, 304.18 g/mol )
-
Boronic Acid: Arylboronic acid (1.2 mmol)
-
Catalyst: Pd(dppf)Cl₂ (0.05 mmol, 5 mol%)
-
Base: Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Solvents: 1,4-Dioxane and Deionized Water (Degassed)
Procedure
-
Preparation: To a flame-dried 25 mL Schlenk tube or reaction vial equipped with a magnetic stir bar, add 4-bromo-N-ethyl-N-phenylbenzamide (304 mg, 1.0 mmol), the chosen arylboronic acid (1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Atmosphere Control (Critical): Seal the vessel with a septum. Evacuate the vessel under high vacuum for 2 minutes, then backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times. Causality: Pd(0) species are highly sensitive to oxygen, which can cause catalyst deactivation (palladium black formation) and promote unwanted homocoupling of the boronic acid.
-
Catalyst & Solvent Addition: Briefly open the vessel under a positive flow of inert gas and add Pd(dppf)Cl₂ (36 mg, 0.05 mmol). Re-seal and purge once more. Inject 4.0 mL of degassed 1,4-Dioxane and 1.0 mL of degassed water via syringe.
-
Reaction Execution: Place the vessel in a pre-heated oil bath or heating block at 90 °C. Stir vigorously (800+ rpm) to ensure thorough mixing of the biphasic system. Allow the reaction to proceed for 8–12 hours.
-
Workup: Cool the mixture to room temperature. Dilute with 10 mL of Ethyl Acetate (EtOAc) and 10 mL of water. Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (2 x 10 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel (typically using a Hexanes/EtOAc gradient) to afford the pure biaryl product.
Self-Validation & Troubleshooting
To ensure the integrity of the experiment, researchers must employ self-validating analytical checks:
-
TLC Monitoring: 4-bromo-N-ethyl-N-phenylbenzamide is strongly UV-active. Monitor the disappearance of the starting material spot. The biaryl product will typically elute slower (lower Rf) than the starting bromide due to increased molecular weight and polarity, depending on the boronic acid used.
-
LC-MS Verification: Upon completion, an aliquot should be analyzed via LC-MS. Look for the disappearance of the characteristic bromine isotopic pattern (M and M+2 peaks of equal intensity at ~304/306 m/z) and the appearance of the expected product mass [M+H]⁺.
-
NMR Signatures: In ¹H NMR, the starting material exhibits a distinct AA'BB' splitting pattern for the para-substituted aromatic ring. Successful coupling will alter this symmetry and introduce new aromatic proton signals corresponding to the coupled aryl group.
Common Issues & Solutions:
-
Black Precipitate (Palladium Black): Indicates catalyst degradation due to oxygen ingress or insufficient stabilization. Solution: Ensure strict Schlenk techniques and thoroughly degas solvents[3].
-
Protodeboronation: The boronic acid degrades into the corresponding arene (Ar-H) before coupling. Solution: Lower the reaction temperature, switch to a milder base (e.g., K₃PO₄), or use a more active catalyst to accelerate the cross-coupling rate over the degradation rate[4].
References
- A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid Source: BenchChem URL
- Suzuki–Miyaura (hetero-)
- Recent Advances in Borylation and Suzuki-Type Cross-Coupling Source: MDPI URL
- 4-Bromo-N-ethyl-N-phenylbenzamide, 97% (Product Profile)
Sources
- 1. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Step-by-step amidation protocol for 4-bromo-N-ethyl-N-phenylbenzamide
Application Note: High-Yield Synthesis of 4-Bromo-N-ethyl-N-phenylbenzamide via Acyl Chloride Amidation
Mechanistic Rationale & Strategy
Synthesizing tertiary amides from sterically hindered secondary amines (such as N-ethylaniline) presents unique kinetic challenges. Standard peptide coupling reagents (e.g., EDC, HATU) paired with 4-bromobenzoic acid often result in sluggish reaction rates and poor yields due to the steric bulk surrounding the nitrogen center.
To overcome this, this protocol employs a modified Schotten-Baumann-type amidation using the highly electrophilic 4-bromobenzoyl chloride[1]. The reaction proceeds via a rapid nucleophilic acyl substitution. Because the reaction generates stoichiometric hydrogen chloride (HCl) as a byproduct, an organic base—typically triethylamine (TEA)—must be utilized[1]. TEA acts as an acid scavenger, preventing the protonation of N-ethylaniline. If the secondary amine were to become protonated, it would lose its nucleophilicity, prematurely stalling the reaction.
Experimental Workflow
Fig 1. Experimental workflow for 4-bromo-N-ethyl-N-phenylbenzamide synthesis.
Materials & Stoichiometry
Note: The following table is scaled for a standard 10 mmol synthesis.
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| N-Ethylaniline | 121.18 | 1.0 | 1.21 g (1.26 mL) | Nucleophile / Limiting Reagent |
| 4-Bromobenzoyl Chloride | 219.46 | 1.2 | 2.63 g | Electrophile |
| Triethylamine (TEA) | 101.19 | 1.5 | 1.52 g (2.09 mL) | Acid Scavenger / Base |
| Dichloromethane (DCM) | 84.93 | N/A | 40 mL (0.25 M) | Anhydrous Reaction Solvent |
Step-by-Step Amidation Protocol
Phase 1: Preparation & Inert Atmosphere Setup
-
Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert nitrogen (N₂) gas to prevent the hydrolysis of the moisture-sensitive acid chloride.
-
Add 30 mL of anhydrous Dichloromethane (DCM) to the flask.
-
Inject N-ethylaniline (1.26 mL, 10 mmol) and Triethylamine (2.09 mL, 15 mmol) into the solvent[1]. Stir gently to ensure a homogeneous solution.
Phase 2: Electrophile Addition & Temperature Control 4. Submerge the reaction flask in an ice-water bath to cool the mixture to 0 °C[1]. Causality: The reaction between an acid chloride and a secondary amine is highly exothermic. Cooling prevents solvent boil-off and suppresses the formation of unwanted side products. 5. Dissolve 4-bromobenzoyl chloride (2.63 g, 12 mmol) in 10 mL of anhydrous DCM. 6. Using an addition funnel or syringe, add the acid chloride solution dropwise over 15 minutes[1].
-
Self-Validation Check: A white precipitate (triethylammonium chloride salt) will begin to form almost immediately. This visual cue confirms that the nucleophilic acyl substitution is occurring and that the TEA is successfully scavenging the HCl byproduct.
Phase 3: Reaction Monitoring 7. Remove the ice bath and allow the reaction mixture to naturally warm to room temperature (RT). 8. Let the mixture stir continuously for 2 hours[1]. 9. Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) solvent system. The disappearance of the N-ethylaniline spot (visualized under UV light or with ninhydrin stain) indicates reaction completion.
Phase 4: Quenching & Liquid-Liquid Extraction 10. Quench the reaction by adding 30 mL of 5% aqueous HCl[1].
- Self-Validation Check: Test the pH of the aqueous layer. It must be acidic (pH < 2). This ensures that any unreacted N-ethylaniline and residual TEA are fully protonated, rendering them water-soluble so they partition into the aqueous phase.
- Transfer the mixture to a separatory funnel. Extract the product into the organic (DCM) layer. Separate the phases and extract the aqueous layer with an additional 20 mL of DCM.
- Combine the organic layers and wash with 30 mL of saturated aqueous NaHCO₃. Causality: This neutralizes any residual HCl and converts unreacted 4-bromobenzoic acid (formed via hydrolysis of the acid chloride) into its water-soluble sodium salt.
- Wash the organic layer with 30 mL of brine (saturated NaCl) to remove excess water, then dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
Phase 5: Purification 14. Filter off the drying agent and concentrate the organic filtrate under reduced pressure using a rotary evaporator. 15. Purify the crude residue via silica gel flash chromatography (eluting with a gradient of 10–20% Ethyl Acetate in Hexanes)[1]. 16. Evaporate the pure fractions to yield 4-bromo-N-ethyl-N-phenylbenzamide as a solid.
Analytical Characterization Data
To validate the structural integrity of the synthesized 4-bromo-N-ethyl-N-phenylbenzamide, compare your analytical results against the following established literature values[2]:
-
¹H NMR (500 MHz, CDCl₃): δ 7.28 (d, J = 8.4 Hz, 2H), 7.24 (d, J = 7.8 Hz, 2H), 7.20–7.13 (m, 3H), 7.01 (d, J = 7.6 Hz, 2H), 3.97 (q, J = 7.1 Hz, 2H), 1.21 (t, J = 7.1 Hz, 3H)[2].
-
¹³C NMR (125 MHz, CDCl₃): δ 169.1 (C=O), 142.9, 135.2, 130.9 (2C), 130.4 (2C), 129.3 (2C), 127.9 (2C), 126.9, 123.9, 45.5 (CH₂), 12.8 (CH₃)[2].
-
Mass Spectrometry (ESI): m/z calculated for C₁₅H₁₅BrNO [M + H]⁺: 304.03; Found: 304.33[2].
References
-
Title : Aminolysis of Aryl Ester Using Tertiary Amine as Amino Donor via C–O and C–N Bond Activations Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]
-
Title : Scaffold Fusion and SAR Transfer with a Chemical Language Model Generates Novel Liver X Receptor Modulators Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]
Sources
Application Note: 1H and 13C NMR Characterization Protocols for 4-Bromo-N-ethyl-N-phenylbenzamide
Introduction & Structural Dynamics
4-Bromo-N-ethyl-N-phenylbenzamide ( C15H14BrNO ) is a sterically hindered tertiary benzamide of significant interest in medicinal chemistry and synthetic methodology. Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy requires an expert understanding of its unique structural dynamics.
Unlike primary or secondary amides, tertiary amides possess significant partial double-bond character along the C–N bond due to the delocalization of the nitrogen lone pair into the carbonyl π -system ([1]). This restricts bond rotation, frequently resulting in observable E/Z rotamers (conformational isomers) at room temperature, a phenomenon widely documented in similar ortho-substituted derivatives which can exhibit distinct rotameric mixtures (e.g., 7.6:1 ratios) ([2]). Furthermore, the steric bulk of the N-ethyl and N-phenyl groups forces the aromatic rings out of coplanarity with the amide plane, creating a high barrier to racemization and potential atropisomerism ([3]). This orthogonal geometry heavily influences the local magnetic environment, causing distinct anisotropic shielding effects that must be accounted for during spectral assignment.
Experimental Protocol: A Self-Validating Workflow
To ensure absolute trustworthiness in structural elucidation, the following protocol employs a self-validating methodology where 1D integrations are cross-examined against 2D through-bond correlations.
Step-by-Step Methodology
-
Sample Preparation : Dissolve 10 mg (for 1H ) or 40 mg (for 13C ) of highly pure 4-bromo-N-ethyl-N-phenylbenzamide in 0.6 mL of deuterated chloroform ( CDCl3 ). CDCl3 is selected because its low polarity closely mimics the physiological and synthetic environments under which the molecule's ground-state conformation is most stable, while providing a reliable deuterium lock.
-
Internal Standard : Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to provide an absolute 0.00 ppm reference point, eliminating chemical shift drift across variable temperatures.
-
Instrument Configuration :
-
1H NMR : 500 MHz spectrometer, 298 K, 30° pulse angle, relaxation delay (D1) of 2.0 seconds, 16 scans. High-field instruments (≥500 MHz) are strictly required to resolve the overlapping multiplets of the two distinct aromatic rings.
-
13C NMR : 125 MHz spectrometer, 298 K, 30° pulse angle, relaxation delay (D1) of 2.0 seconds, minimum 1024 scans with broadband proton decoupling (WALTZ-16).
-
-
Rotamer Assessment : Inspect the 1H spectrum for peak broadening or minor signal sets. While the 4-bromo derivative typically presents a single dominant time-averaged conformer at 298 K ([4]), any observed broadening dictates the immediate use of Variable Temperature (VT) NMR to calculate coalescence kinetics.
Fig 1: NMR workflow for characterizing tertiary benzamides and resolving amide rotamers.
1H NMR Characterization & Mechanistic Insights
The 1H NMR spectrum of 4-bromo-N-ethyl-N-phenylbenzamide at 500 MHz provides a clear map of its three distinct spin systems ([4]).
Table 1: 1H NMR Assignments (500 MHz, CDCl3 )
| Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |
| 7.28 | Doublet (d) | 8.4 | 2H | 4-Bromophenyl (Ar-H, ortho to C=O) |
| 7.24 | Doublet (d) | 7.8 | 2H | 4-Bromophenyl (Ar-H, ortho to Br) |
| 7.20 – 7.13 | Multiplet (m) | - | 3H | N-Phenyl (meta and para Ar-H) |
| 7.01 | Doublet (d) | 7.6 | 2H | N-Phenyl (ortho Ar-H) |
| 3.97 | Quartet (q) | 7.1 | 2H | N-Ethyl ( −CH2− ) |
| 1.21 | Triplet (t) | 7.1 | 3H | N-Ethyl ( −CH3 ) |
Expert Insight (Causality of Shifts): Notice that the N-phenyl ortho protons resonate at an unusually upfield shift of 7.01 ppm. Why does this occur? In the thermodynamically favored conformation of this tertiary amide, the N-phenyl ring is twisted orthogonally to the carbonyl group to minimize severe steric strain with the N-ethyl moiety. This specific geometry places the ortho protons directly into the shielding cone of the adjacent 4-bromophenyl ring's π -system, causing an anisotropic upfield shift. Conversely, the 4-bromophenyl protons appear as a classic AA'BB' pseudo-doublet system at 7.28 and 7.24 ppm, heavily deshielded by the electron-withdrawing carbonyl group.
13C NMR Characterization & Connectivity
The 13C NMR spectrum resolves 11 distinct carbon signals, perfectly matching the molecular symmetry which renders several aromatic carbons equivalent ([4]).
Table 2: 13C NMR Assignments (125 MHz, CDCl3 )
| Chemical Shift ( δ , ppm) | Carbon Type | Assignment |
| 169.1 | Quaternary (C=O) | Amide Carbonyl |
| 142.9 | Quaternary (C-N) | N-Phenyl (ipso) |
| 135.2 | Quaternary (C-C=O) | 4-Bromophenyl (ipso to C=O) |
| 130.9 | CH (2C) | 4-Bromophenyl (ortho to C=O) |
| 130.4 | CH (2C) | N-Phenyl (meta) |
| 129.3 | CH (2C) | 4-Bromophenyl (ortho to Br) |
| 127.9 | CH (2C) | N-Phenyl (ortho) |
| 126.9 | CH (1C) | N-Phenyl (para) |
| 123.9 | Quaternary (C-Br) | 4-Bromophenyl (ipso to Br) |
| 45.5 | CH2 | N-Ethyl Methylene |
| 12.8 | CH3 | N-Ethyl Methyl |
Expert Insight (Self-Validating Logic): The assignment of the C-Br quaternary carbon at 123.9 ppm is a direct consequence of the "heavy atom effect." Bromine's large electron cloud and relativistic effects induce a distinct upfield shift compared to typical aromatic carbons (~128 ppm).
To definitively validate the connectivity between the three distinct moieties (ethyl, N-phenyl, and 4-bromophenyl) and prove the structure is not a constitutional isomer, a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment acts as the ultimate self-validating test. The methylene protons at 3.97 ppm will show strong 3JCH cross-peaks to both the carbonyl carbon (169.1 ppm) and the N-phenyl ipso carbon (142.9 ppm). The strict absence of an HMBC correlation between the N-ethyl protons and the 4-bromophenyl carbons confirms the structural boundary enforced by the amide bond, validating the entire assignment.
References
-
Title: Aminolysis of Aryl Ester Using Tertiary Amine as Amino Donor via C–O and C–N Bond Activations Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Enantioselective Synthesis of Atropisomeric Benzamides through Peptide-Catalyzed Bromination Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]
-
Title: Access to Biaryls via Anilide C–N Bond Activation through Photocatalytic Radical Truce-Smiles Rearrangement Source: ChemRxiv / Amazon S3 URL: [Link]
-
Title: E/Z equilibrium in tertiary amides. Part 2: N-acyl-N′-arylhexahydropyrimidines Source: Tetrahedron / ResearchGate URL: [Link]
Sources
ESI-MS mass spectrometry detection of 4-bromo-N-ethyl-N-phenylbenzamide
Application Note: High-Sensitivity ESI-MS/MS Detection and Structural Elucidation of 4-bromo-N-ethyl-N-phenylbenzamide
Introduction & Analytical Rationale
In modern drug development and pharmacokinetic profiling, unambiguous structural elucidation of novel chemical entities is paramount. 4-bromo-N-ethyl-N-phenylbenzamide (CAS: 330568-12-2) is a synthetically valuable substituted benzamide[1]. The accurate detection of this compound in complex biological matrices requires a highly selective analytical approach.
This application note details a robust Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UHPLC-ESI-MS/MS) workflow. By leveraging the predictable collision-induced dissociation (CID) pathways of benzamides and the unique isotopic signature of bromine, this protocol establishes a self-validating system for absolute identification and quantification.
Mechanistic Insights: Ionization and Isotopic Fingerprinting (E-E-A-T)
Causality of Ionization (ESI+) Electrospray ionization (ESI) is a soft ionization technique that preferentially generates even-electron [M+H]⁺ ions for moderately polar organic molecules[2]. For 4-bromo-N-ethyl-N-phenylbenzamide, the carbonyl oxygen of the tertiary amide acts as the primary proton acceptor due to its high proton affinity. This forms a highly stable O-protonated tautomer. During the transition to the gas phase, this species can isomerize to an N-protonated form, which significantly weakens the C–N bond, lowering the activation energy required for subsequent fragmentation in the mass spectrometer.
The Bromine Isotopic Signature as a Self-Validating System A critical challenge in mass spectrometry is distinguishing the target analyte from background matrix noise. Bromine naturally occurs as two stable isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). Consequently, the intact protonated molecule exhibits a diagnostic "twin-peak" isotopic pattern, presenting a doublet at m/z 304.0 and 306.0 with a ~1:1 intensity ratio[3][4].
This predictable isotopic distribution acts as a built-in, self-validating filter. Any putative chromatographic peak lacking this exact M and M+2 ratio can be confidently rejected as a false positive, ensuring absolute trustworthiness in the data.
Fragmentation Dynamics (CID) During tandem mass spectrometry (MS/MS), Collision-Induced Dissociation (CID) of the [M+H]⁺ precursor primarily drives the heterolytic cleavage of the weakened amide bond. For this compound, cleavage yields a highly stable 4-bromobenzoyl cation (acylium ion) at m/z 183.0 (⁷⁹Br) and 185.0 (⁸¹Br). The inductive electron-withdrawing effect of the bromine atom, combined with resonance stabilization from the phenyl ring, makes this acylium ion the most abundant product ion, rendering it ideal for Multiple Reaction Monitoring (MRM) quantitation.
Experimental Protocols: UHPLC-ESI-MS/MS Workflow
Sample Preparation (Protein Precipitation)
Causality: Liquid-liquid extraction or protein precipitation with organic solvents disrupts protein-drug binding and removes structural proteins, drastically minimizing ion suppression in the ESI source.
-
Transfer 50 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of ice-cold Acetonitrile (ACN) containing an appropriate internal standard (e.g., a deuterated benzamide analog).
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein denaturation.
-
Centrifuge the sample at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer 100 µL of the clear supernatant to an autosampler vial for UHPLC injection.
UHPLC Separation Parameters
Causality: The addition of 0.1% formic acid lowers the pH of the mobile phase, ensuring the benzamide remains fully protonated in solution. This exponentially increases the ionization efficiency and signal-to-noise ratio in the ESI+ source.
-
Column: C18 Analytical Column (2.1 × 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in MS-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.
-
Gradient Elution: 10% B to 90% B over 3.0 minutes, hold at 90% B for 1.0 minute, return to 10% B for 1.0 minute re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
ESI-MS/MS Source and Acquisition Parameters
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temperature: 400°C (Ensures rapid droplet evaporation and efficient gas-phase ion release).
-
Desolvation Gas Flow: 800 L/hr (Nitrogen).
-
Collision Gas: Argon (Provides optimal kinetic energy transfer during CID).
Quantitative Data & MRM Optimization
Table 1: Analyte Physicochemical Properties
| Property | Value |
|---|---|
| Compound Name | 4-bromo-N-ethyl-N-phenylbenzamide |
| CAS Number | 330568-12-2 |
| Molecular Formula | C₁₅H₁₄BrNO |
| Molecular Weight | 304.18 g/mol |
| Monoisotopic Mass (⁷⁹Br) | 303.0259 Da |
| Precursor Ion [M+H]⁺ (⁷⁹Br) | m/z 304.0[1] |
| Precursor Ion [M+H]⁺ (⁸¹Br) | m/z 306.0 |
Table 2: Optimized MRM Transitions for Quantification
| Isotope | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose / Fragment Identity |
|---|---|---|---|---|
| ⁷⁹Br | 304.0 | 183.0 | 25 | Quantifier (4-bromobenzoyl acylium ion) |
| ⁸¹Br | 306.0 | 185.0 | 25 | Qualifier (Isotopic confirmation via 1:1 ratio) |
| ⁷⁹Br | 304.0 | 122.1 | 30 | Qualifier (Protonated N-ethylaniline fragment) |
Logical Workflow Visualization
Workflow for UHPLC-ESI-MS/MS detection of 4-bromo-N-ethyl-N-phenylbenzamide.
Sources
Application Note: High-Yield Purification Strategies for 4-Bromo-N-ethyl-N-phenylbenzamide
Introduction & Chemical Context
4-Bromo-N-ethyl-N-phenylbenzamide is a sterically hindered, halogenated tertiary amide frequently utilized as a critical intermediate in cross-coupling reactions and pharmaceutical scaffold development[1].
From a purification standpoint, this molecule presents unique thermodynamic challenges. Because it is an N,N -disubstituted amide, it lacks the hydrogen-bond donating capability of primary or secondary amides. This structural feature significantly lowers its melting point and alters its crystal lattice packing. Consequently, crude synthetic mixtures (typically derived from the amidation of 4-bromobenzoyl chloride with N -ethylaniline) often present as viscous oils or low-melting solids, making traditional high-temperature recrystallization highly prone to "oiling out" (where the solute separates as a liquid rather than a pure crystal)[2],[3].
To achieve high yields (>85% recovery) and pharmaceutical-grade purity (>99%), researchers must abandon rigid recrystallization templates and instead employ a self-validating, orthogonal purification system.
Mechanistic Rationale & Purification Strategy
Our optimized workflow relies on two distinct phases of separation:
-
Chemical Partitioning (Liquid-Liquid Extraction): We exploit the distinct pKa differences between the neutral target amide, the basic amine precursor ( N -ethylaniline), and the acidic byproduct (4-bromobenzoic acid). By manipulating the pH of the aqueous phase, we can quantitatively force impurities into the aqueous layer while retaining the product in the organic layer.
-
Phase-Dependent Isolation: Because N -ethyl- N -phenylbenzamides frequently elute as colorless oils or stubborn semi-solids[1],[3], the final isolation step must adapt to the physical state of the extracted crude. We utilize Flash Column Chromatography for oils, and Low-Temperature Trituration for scalable solid isolation[4].
Purification Workflow Diagram
Workflow for the high-yield purification of 4-bromo-N-ethyl-N-phenylbenzamide.
Experimental Protocols
Phase 1: Advanced Liquid-Liquid Extraction (LLE)
This protocol is a self-validating system; the sequential pH adjustments ensure that only neutral, highly lipophilic compounds remain in the organic phase.
-
Organic Solvation: Dissolve the crude reaction mixture in Dichloromethane (DCM) (approx. 10 mL per gram of crude).
-
Causality: DCM provides superior solvation for the highly lipophilic tertiary amide while maintaining a high density ( 1.33 g/cm3 ) relative to water, ensuring the organic layer is always cleanly on the bottom during separation.
-
-
Amine Depletion (Acid Wash): Wash the organic layer with 1M aqueous HCl ( 3×5 mL/g ).
-
Causality: The acidic environment protonates unreacted N -ethylaniline, converting it into a highly water-soluble hydrochloride salt. This forces the amine out of the DCM and into the aqueous waste.
-
-
Acid Depletion (Base Wash): Wash the organic layer with Saturated Aqueous NaHCO3 ( 2×5 mL/g ).
-
Causality: Deprotonates residual 4-bromobenzoic acid (a common hydrolysis byproduct of the acyl chloride starting material) to form sodium 4-bromobenzoate, partitioning it strictly into the aqueous layer.
-
-
Desiccation & Concentration: Wash with saturated NaCl (brine), dry the organic layer over anhydrous Na2SO4 , filter, and concentrate in vacuo.
-
Causality: Brine disrupts any formed emulsions and pulls bulk water from the DCM. Na2SO4 chemically sequesters trace moisture, preventing unwanted hydrolysis during rotary evaporation.
-
Phase 2: Isolation Methodologies
Route A: Flash Column Chromatography (For Oils / High-Precision Purity) If the concentrated extract remains a colorless or pale-yellow oil[3], chromatographic separation is required to remove neutral byproducts (e.g., homocoupled dimers).
-
Column Packing: Pack a silica gel column (230-400 mesh) using 100% Hexanes.
-
Loading: Apply the crude oil directly to the column head, rinsing the flask with a minimal volume of DCM ( <1 mL ).
-
Gradient Elution: Elute using a gradient from 100% Hexanes to 80:20 Hexanes/Ethyl Acetate.
-
Causality: The tertiary amide is moderately polar. A gradual increase in EtOAc prevents co-elution with non-polar impurities. 4-Bromo- N -ethyl- N -phenylbenzamide typically elutes at an Rf of ~0.35–0.40 in an 80:20 Hexanes/EtOAc system[1].
-
-
Validation: Monitor fractions via TLC (UV active at 254 nm). Pool pure fractions and evaporate to yield the purified amide.
Route B: Low-Temperature Trituration (For Solids / Scalable Batches) If the concentrated extract begins to solidify, bypass chromatography to maximize yield.
-
Anti-Solvent Addition: Add a minimal amount of ice-cold Hexanes (an anti-solvent for the polar amide) to the flask.
-
Mechanical Nucleation: Vigorously scratch the inside of the glass flask with a glass stirring rod.
-
Causality: Scratching provides acoustic energy and creates microscopic glass shards that act as nucleation sites, overcoming the high activation energy barrier for crystal lattice formation in low-melting amides[4].
-
-
Thermal Shock: Store the suspension at −20∘C for 12 hours to force complete precipitation.
-
Recovery: Vacuum filter the cold suspension, washing the filter cake with 1 mL of −20∘C hexanes to remove surface impurities without dissolving the product[2].
Quantitative Data Presentation
The table below summarizes the expected impurity profiles, the mechanistic removal techniques, and the anticipated recovery metrics when following this protocol.
| Impurity Profile | Source of Contamination | Removal Technique | Expected Efficiency |
| N -Ethylaniline | Unreacted starting material | 1M HCl Wash (Aqueous Extraction) | >98% removal |
| 4-Bromobenzoic Acid | Hydrolysis of acyl chloride | Sat. NaHCO3 Wash (Aqueous Extraction) | >99% removal |
| Neutral Byproducts | Side reactions / Dimers | Flash Chromatography (Hexanes/EtOAc) | >95% removal |
| Colored Impurities | Oxidation of amines | Activated Charcoal / Silica Filtration | Visual clarity improved |
| Target Amide | Product | Optimized LLE + Trituration/Chromatography | 65%−85% Yield |
References
-
Title: Aminolysis of Aryl Ester Using Tertiary Amine as Amino Donor via C–O and C–N Bond Activations Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Synthesis of Diarylselenides through Rh-Catalyzed Direct Diarylation of Elemental Selenium with Benzamides Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Recrystallization: Purification of the product is an integral part of any synthesis experiment Source: Tata Institute of Fundamental Research (TIFR) URL: [Link]
Sources
Application Note: Nucleophilic Catalytic Synthesis of 4-Bromo-N-ethyl-N-phenylbenzamide via Tertiary Amine Activation
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic Rationale, Reaction Optimization, and Self-Validating Protocols
Executive Summary
The synthesis of sterically hindered tertiary amides is a recurring bottleneck in pharmaceutical development. Specifically, the amidation of secondary aromatic amines, such as N-ethylaniline, with acyl chlorides often suffers from sluggish kinetics and poor yields. This application note details a highly efficient, field-proven protocol for the synthesis of 4-bromo-N-ethyl-N-phenylbenzamide [1]. By leveraging 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst and triethylamine (TEA) as an auxiliary base, this methodology overcomes the inherent electronic and steric deactivation of the aniline substrate, delivering the target molecule with high purity and yield[2].
Mechanistic Rationale: The Role of Tertiary Amines
To master this synthesis, one must understand the causality behind the reagent selection. N-ethylaniline is a notoriously poor nucleophile; its nitrogen lone pair is delocalized into the adjacent phenyl ring, and the N-ethyl group provides significant steric shielding. Direct reaction with 4-bromobenzoyl chloride without a catalyst leads to incomplete conversion and byproduct formation.
The DMAP Advantage: Introducing a catalytic amount of DMAP (a highly nucleophilic tertiary amine) fundamentally alters the reaction pathway[3]. The pyridine nitrogen of DMAP rapidly attacks the 4-bromobenzoyl chloride to form an N-acylpyridinium intermediate. This intermediate is intensely electrophilic, yet it is stabilized by the resonance contribution of DMAP's dimethylamino group. This stabilization prevents premature degradation, allowing the intermediate to persist long enough to be intercepted by the weakly nucleophilic N-ethylaniline[2].
The TEA Auxiliary Base: During the acyl transfer step, one equivalent of hydrogen chloride (HCl) is generated. If left unneutralized, this HCl would immediately protonate the N-ethylaniline, completely destroying its remaining nucleophilicity and halting the catalytic cycle[3]. Triethylamine (TEA) is employed as a stoichiometric "proton sponge" to scavenge this HCl, precipitating as TEA·HCl and driving the reaction equilibrium forward.
Figure 1: DMAP-catalyzed acyl transfer cycle with TEA-mediated HCl neutralization.
Materials & Reagents
Quantities are calculated for a standard 10 mmol scale synthesis.
| Reagent | MW ( g/mol ) | Equivalents | Amount | Functional Role |
| 4-Bromobenzoyl chloride | 219.46 | 1.00 | 2.19 g | Primary Electrophile |
| N-Ethylaniline | 121.18 | 1.05 | 1.27 g (1.33 mL) | Primary Nucleophile |
| DMAP | 122.17 | 0.10 | 122 mg | Nucleophilic Catalyst |
| Triethylamine (TEA) | 101.19 | 1.50 | 1.52 g (2.09 mL) | Auxiliary Base / Proton Sink |
| Dichloromethane (DCM) | 84.93 | N/A | 50 mL | Anhydrous Reaction Solvent |
Self-Validating Experimental Protocol
This protocol is designed with built-in validation checkpoints to ensure process integrity from assembly to isolation.
Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target amide.
Phase 1: Assembly and Activation
-
System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with dry Nitrogen ( N2 ). Causality: Acid chlorides are highly moisture-sensitive; trace water will competitively hydrolyze the electrophile to unreactive 4-bromobenzoic acid.
-
Reagent Charging: Add N-ethylaniline (1.33 mL), DMAP (122 mg), and TEA (2.09 mL) to the flask. Dissolve in 40 mL of anhydrous DCM. Submerge the flask in an ice-water bath to cool the system to 0 °C.
-
Electrophile Addition: Dissolve 4-bromobenzoyl chloride (2.19 g) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes. Causality: Dropwise addition at 0 °C suppresses the exothermic formation of unwanted ketene derivatives and prevents localized thermal spikes.
Phase 2: Catalytic Turnover and Validation
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 3 hours. As the reaction proceeds, a white precipitate (TEA·HCl) will form, visually confirming that acyl transfer is occurring.
-
In-Process Validation (TLC): After 3 hours, check the reaction progress via Thin Layer Chromatography (Hexanes:EtOAc 8:2, UV visualization at 254 nm).
-
Validation Check: You should observe the complete consumption of the N-ethylaniline spot and the appearance of a new, higher Rf spot corresponding to the highly lipophilic tertiary amide product.
-
Phase 3: Targeted Workup and Isolation
-
Acidic Quench: Dilute the reaction mixture with an additional 20 mL of DCM and transfer to a separatory funnel. Wash the organic layer with 1M aqueous HCl (2x 20 mL). Causality: This step is critical. The acidic wash selectively protonates the DMAP catalyst, the TEA base, and any trace unreacted N-ethylaniline, pulling them entirely into the aqueous waste phase.
-
Basic Neutralization: Wash the organic layer with saturated aqueous NaHCO3 (20 mL). Causality: This neutralizes any residual HCl and deprotonates any hydrolyzed 4-bromobenzoic acid byproduct, extracting it into the aqueous layer as a highly soluble sodium salt.
-
Drying & Concentration: Wash the organic layer with brine (20 mL), dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the crude 4-bromo-N-ethyl-N-phenylbenzamide as an off-white solid. (Typical yield: 90-95%).
Analytical Characterization
To ensure the trustworthiness of your synthesized compound, cross-reference your analytical data against the expected spectroscopic parameters derived from authoritative literature[4].
| Parameter | Analytical Method | Expected Result & Diagnostic Markers |
| Molecular Mass | ESI-MS | m/z 304.33 [M+H]+ (Pro-Tip: Due to the natural abundance of 79Br and 81Br , look for a distinct 1:1 isotopic doublet at m/z 304 and 306, which definitively confirms the presence of the bromine atom). |
| 1 H NMR | 500 MHz, CDCl3 | δ 7.28 (d, J = 8.4 Hz, 2H), 7.24 (d, J = 7.8 Hz, 2H), 7.20–7.13 (m, 3H), 7.01 (d, J = 7.6 Hz, 2H), 3.97 (q, J = 7.1 Hz, 2H), 1.21 (t, J = 7.1 Hz, 3H). |
| 13 C NMR | 125 MHz, CDCl3 | δ 169.1 (Carbonyl), 142.9, 135.2, 130.9 (2C), 130.4 (2C), 129.3 (2C), 127.9 (2C), 126.9, 123.9, 45.5 ( N−CH2 ), 12.8 ( CH3 ). |
Troubleshooting & Optimization
| Observed Issue | Diagnostic Cause | Scientific Rationale & Corrective Action |
| Low Yield / High Starting Material Recovery | Moisture Contamination | Water competitively attacks the N-acylpyridinium intermediate, forming 4-bromobenzoic acid instead of the amide[3]. Action: Ensure strictly anhydrous DCM and flame-dried glassware. |
| Formation of Dark Impurities | Aniline Oxidation | N-ethylaniline degrades over time when exposed to air/light, forming reactive radical species. Action: Distill N-ethylaniline over zinc dust prior to use if the reagent appears heavily discolored. |
| Sluggish Reaction Rate | Catalyst Deactivation | Acidic impurities in the solvent or reagents protonate DMAP, neutralizing its lone pair and killing its nucleophilicity[3]. Action: Ensure TEA is present in excess (1.5 eq) to act as the primary proton sink. |
Sources
Application Note: Scale-Up Manufacturing Process for 4-Bromo-N-ethyl-N-phenylbenzamide
Target Audience: Process Chemists, Chemical Engineers, and Pharmaceutical Manufacturing Scientists Compound: 4-Bromo-N-ethyl-N-phenylbenzamide (CAS: 330568-12-2)[1] Molecular Weight: 304.18 g/mol [2]
Process Chemistry Overview & Mechanistic Rationale
The synthesis of tertiary amides at a commercial scale requires a delicate balance between reaction kinetics, atom economy, and thermal management. For the synthesis of 4-bromo-N-ethyl-N-phenylbenzamide , the coupling of N-ethylaniline (a sterically hindered secondary amine) with 4-bromobenzoyl chloride is the most direct route.
While peptide coupling reagents (e.g., HATU, EDC) are ubiquitous in discovery chemistry, they generate stoichiometric waste and are cost-prohibitive at scale[3]. Therefore, we employ a biphasic Schotten-Baumann amidation [4].
The Causality of Process Parameters
-
Why a Biphasic System? The reaction utilizes an organic phase (Toluene) and an aqueous phase (10% NaOH). The aqueous base serves a dual purpose: it acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the N-ethylaniline nucleophile. Simultaneously, the biphasic nature partitions the water-sensitive 4-bromobenzoyl chloride into the organic phase, minimizing competitive aqueous hydrolysis[5].
-
Why Toluene over Dichloromethane (DCM)? While DCM is a classic Schotten-Baumann solvent, Toluene is preferred for scale-up. It offers a superior environmental profile, higher boiling point (mitigating pressurization risks during thermal runaways), and allows for a direct solvent-swap via distillation into heptane for seamless reactive crystallization[3][5].
-
Mixing and Mass Transfer: Schotten-Baumann reactions are notoriously mass-transfer limited. The reaction occurs at the liquid-liquid interface. Consequently, high-shear agitation is critical. Poor mixing leads to localized accumulation of un-neutralized HCl, stalling the reaction and increasing impurity formation[4].
Process Flow & Reaction Engineering
Process flow for the biphasic Schotten-Baumann synthesis and isolation.
Step-by-Step Manufacturing Protocol (10-kg Pilot Scale)
This protocol is designed as a self-validating system , incorporating In-Process Controls (IPCs) to ensure batch-to-batch reproducibility and safety.
Phase 1: Reagent Preparation & Reactor Charging
-
Purge: Inert the 100-L glass-lined reactor with Nitrogen ( N2 ) for 15 minutes.
-
Charge Amines: Add N-ethylaniline (4.00 kg, 33.0 mol, 1.05 equiv) and Toluene (30 L) to the reactor. Initiate agitation at 150 RPM.
-
Charge Base: Slowly charge 10% w/w aqueous NaOH (15.0 kg, ~37.5 mol, 1.20 equiv).
-
Thermal Equilibration: Engage the reactor jacket chiller and cool the biphasic mixture to 0–5 °C .
-
IPC 1 (Temperature): Do not proceed until internal temperature is stable at ≤ 5 °C.
-
Phase 2: Controlled Amidation
-
Acyl Chloride Preparation: In a separate 20-L addition vessel, dissolve 4-bromobenzoyl chloride (6.91 kg, 31.5 mol, 1.00 equiv) in Toluene (15 L).
-
Addition: Begin dropwise addition of the acyl chloride solution into the main reactor.
-
Critical Parameter: The reaction is highly exothermic. Control the addition rate to maintain the internal reactor temperature below 10 °C (typically requires 90–120 minutes).
-
-
Maturation: Once addition is complete, maintain agitation at 0–5 °C for 30 minutes, then gradually warm to 20 °C over 1 hour.
-
IPC 2 (Reaction Completion): Sample the organic phase. Analyze via HPLC (UV 254 nm). Pass criteria: < 1.0% N-ethylaniline remaining relative to the product. If > 1.0%, continue stirring for 1 hour.
-
IPC 3 (pH Check): Sample the aqueous phase. Pass criteria: pH > 10. (Ensures sufficient base was present to prevent amine hydrochloride precipitation).
-
Phase 3: Workup & Washing
-
Phase Separation: Halt agitation and allow the phases to settle for 30 minutes. Drain the lower aqueous layer (contains NaCl and excess NaOH) to waste.
-
Acid Wash: Add 1M aqueous HCl (10 L) to the organic phase. Stir for 15 minutes, settle, and drain the aqueous layer.
-
Rationale: Removes any trace unreacted N-ethylaniline by converting it to its water-soluble hydrochloride salt.
-
-
Neutralization & Brine Wash: Wash the organic phase sequentially with 5% NaHCO3 (10 L) and saturated brine (10 L). Drain the aqueous layers.
Phase 4: Reactive Crystallization & Isolation
-
Solvent Swap: Configure the reactor for vacuum distillation. Distill the Toluene solution at 45–50 °C under reduced pressure (approx. 100 mbar) until the total volume is reduced to ~15 L.
-
Anti-Solvent Addition: Break the vacuum with N2 . Heat the mixture to 60 °C. Slowly add Heptane (30 L) over 1 hour.
-
Rationale: 4-bromo-N-ethyl-N-phenylbenzamide is highly soluble in Toluene but poorly soluble in Heptane. The controlled addition at elevated temperature prevents oiling out and promotes the growth of filterable crystals[5].
-
-
Cooling & Isolation: Cool the slurry linearly to 5 °C over 4 hours. Hold at 5 °C for 2 hours.
-
Filtration: Discharge the slurry to a Nutsche filter. Wash the filter cake with cold Heptane (2 x 5 L).
-
Drying: Dry the product under vacuum at 45 °C until constant weight is achieved.
Quantitative Process Parameters & Scalability Data
The following table summarizes the process evolution from laboratory proof-of-concept to pilot-scale execution, demonstrating the robustness of the thermal and mass-transfer controls.
| Parameter | Lab Scale (100 g) | Pilot Scale (10 kg) | Target / Tolerance Criteria |
| Acyl Chloride Addition Time | 20 minutes | 110 minutes | Maintain Tint < 10 °C |
| Maximum Exotherm | 8 °C | 9.5 °C | ≤ 10 °C |
| Aqueous pH (Post-Reaction) | 11.2 | 10.8 | pH > 10.0 |
| Residual Amine (IPC HPLC) | 0.4% | 0.6% | < 1.0% AUC |
| Isolated Yield | 92% | 89% | > 85% |
| API Purity (HPLC) | 99.5% | 99.2% | > 99.0% |
| Moisture Content (KF) | 0.1% | 0.15% | < 0.5% w/w |
References
-
MolPort. "4-bromo-N-ethyl-N-phenylbenzamide | 330568-12-2". MolPort Chemical Database. Available at:[Link]
-
Magano, J. "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution." Organic Process Research & Development, 2022, 26(6), 1562-1689. Available at:[Link]
-
White, T. D., et al. "Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide." Organic Process Research & Development, 2012, 16(5), 939-957. Available at:[Link]
-
Cole, K. P., et al. "Pilot-Scale Continuous Production of LY2886721: Amide Formation and Reactive Crystallization." Organic Process Research & Development, 2014, 18(11), 1398-1412. Available at:[Link]
Sources
Application Note: In Vitro Pharmacological Profiling of 4-Bromo-N-ethyl-N-phenylbenzamide
Target Audience: Researchers, Assay Development Scientists, and Preclinical Drug Discovery Professionals.
Executive Summary & Scientific Rationale
The compound 4-bromo-N-ethyl-N-phenylbenzamide (CAS: 330568-12-2) represents a highly versatile structural motif. The benzamide moiety is widely recognized as a1[1], frequently utilized in the design of epigenetic modulators (e.g., HDAC inhibitors) and kinase antagonists. The inclusion of a para-bromine atom introduces the potential for highly specific halogen bonding within hydrophobic protein pockets, while the N-ethyl-N-phenyl substitution provides necessary steric bulk and lipophilicity.
To rigorously evaluate this compound as a putative small-molecule inhibitor, an orthogonal testing strategy is required. This guide details a self-validating in vitro workflow: first confirming direct biophysical target engagement via Differential Scanning Fluorimetry (DSF), followed by phenotypic validation using an ATP-dependent cellular viability assay.
Physicochemical Properties & Formulation Strategy
Before initiating any biological assay, the physicochemical properties of the test compound must dictate its formulation.
Table 1: Physicochemical Properties of 4-bromo-N-ethyl-N-phenylbenzamide
| Property | Value | Implication for Assay Design |
| CAS Number | 330568-12-2 | Unique identifier for procurement and QC. |
| Molecular Formula | C15H14BrNO | Halogenated aromatic; prone to hydrophobic interactions. |
| Molecular Weight | 304.18 g/mol | Ideal size for small-molecule active site penetration. |
| Aqueous Solubility | ~32.4 µg/mL | Highly lipophilic; will precipitate in aqueous buffers. |
Formulation Causality: The Role of DMSO
Because of its low aqueous solubility, 4-bromo-N-ethyl-N-phenylbenzamide must be formulated as a concentrated stock (e.g., 10 mM) in 100% Dimethyl Sulfoxide (DMSO). DMSO is a polar aprotic solvent that effectively solvates lipophilic compounds without reacting with them.
Critical Causality: While DMSO is essential for solubility, it is also a known 2[2]. To prevent artifactual data, the final DMSO concentration in all described assays is strictly capped at ≤1% (v/v) , and a vehicle-only control is mandatory to establish the baseline[3].
Protocol 1: Target Engagement via Differential Scanning Fluorimetry (DSF)
Rationale & Causality
To prove that 4-bromo-N-ethyl-N-phenylbenzamide physically interacts with your target protein (rather than acting as a non-specific assay aggregator), we utilize DSF, also known as a Thermal Shift Assay.
Why DSF? When a small molecule binds to a natively folded protein, it thermodynamically stabilizes the protein's folded state. This stabilization requires higher thermal energy to unfold the protein, resulting in a measurable shift in its melting temperature (ΔTm). This label-free method avoids the complexities of catalytic readouts and 4[4].
Workflow of Differential Scanning Fluorimetry (DSF) for target engagement.
Step-by-Step Methodology
-
Prepare Compound Stock: Dilute the 10 mM DMSO stock of 4-bromo-N-ethyl-N-phenylbenzamide to 1 mM in 100% DMSO (100X working stock).
-
Prepare Protein Master Mix: Dilute the purified target protein to 2 µM in an optimized assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).
-
Add Fluorophore: Add SYPRO Orange dye to the master mix to a final concentration of 5X (diluted from a 5000X commercial stock).
-
Causality: SYPRO Orange is highly quenched in water. As the protein denatures during heating, its hydrophobic core is exposed. The dye binds to these hydrophobic regions, causing a massive increase in fluorescence[4].
-
-
Plate Assembly: Dispense 19.8 µL of the Protein/Dye master mix into a 96-well real-time PCR plate. Add 0.2 µL of the 100X compound stock (Final assay conditions: 10 µM compound, 1% DMSO). Include a 1% DMSO vehicle control well.
-
Thermal Cycling: Seal the plate with optical film, centrifuge at 1000 x g for 1 minute to remove bubbles, and run a melt curve on a real-time PCR machine (Ramp: 25°C to 95°C at 1°C/min). Monitor fluorescence at Ex/Em 470/570 nm.
Protocol 2: Cellular Viability & Functional Profiling
Rationale & Causality
Biochemical binding must translate to cellular efficacy. To evaluate the phenotypic impact of 4-bromo-N-ethyl-N-phenylbenzamide, an ATP-dependent luminescence assay is deployed.
Why ATP Luminescence? Traditional colorimetric assays (like MTT or resazurin) rely on cellular oxidoreductase activity, which can be artificially skewed by redox-active test compounds. Measuring endogenous ATP provides a5[5].
Mechanism of ATP-dependent luminescence cell viability assay.
Step-by-Step Methodology
-
Cell Seeding: Seed the target cell line (e.g., 5,000 cells/well) in 90 µL of complete culture media into a solid white 96-well plate.
-
Causality: White plates maximize the reflection of the luminescent signal toward the detector and prevent well-to-well optical crosstalk[5].
-
-
Incubation: Incubate overnight at 37°C, 5% CO2 to allow adherence.
-
Compound Dosing: Prepare 10X serial dilutions of the benzamide compound in media (maintaining a constant 10% DMSO intermediate). Add 10 µL of the 10X compound to the cells (Final volume: 100 µL; Final DMSO: 1%). Incubate for 72 hours.
-
Thermal Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes.
-
Causality: Luciferase enzyme kinetics are highly temperature-dependent. Uneven plate temperatures will cause "edge effects" and high data variance[5].
-
-
Detection: Add 100 µL of ATP-detection reagent (lysis buffer + luciferin/luciferase) to each well. Shake for 2 minutes to induce complete cell lysis, then incubate in the dark for 10 minutes to stabilize the signal.
-
Quantification: Read luminescence on a microplate reader (integration time: 0.5–1.0 second/well).
Data Analysis & Quality Control (QC)
A protocol is only as trustworthy as its internal controls. To ensure the assay is a self-validating system, calculate the following metrics for every plate[3]:
Table 2: Required Assay Quality Control Metrics
| Metric | Formula / Definition | Acceptable Threshold | Implication of Failure |
| Z'-Factor | 1 - (3*(SD_pos + SD_neg) / | Mean_pos - Mean_neg | ) |
| % CV | (Standard Deviation / Mean) * 100 | ≤ 10% | Pipetting errors, uneven cell seeding, or temperature gradients (edge effects). |
| S/B Ratio | Mean_Signal / Mean_Background | ≥ 3.0 | Insufficient cell number or degraded detection reagents. |
Final Calculations:
-
DSF (Target Engagement): Calculate the first derivative of the fluorescence curve to identify the inflection point (Tm). A positive shift ( Δ Tm > 2.0°C) compared to the DMSO vehicle control indicates significant thermodynamic stabilization and direct target binding.
-
Cell Viability (IC50): Normalize raw luminescence units to the vehicle control (defined as 100% viability). Plot log[Compound Concentration] vs. Normalized Viability and apply a 4-parameter logistic (4PL) non-linear regression to determine the IC50.
References
- The Benzamide Scaffold: A Cornerstone in Modern Drug Discovery. BenchChem.
- Analysis of protein stability and ligand interactions by thermal shift assay. Niesen FH, Berglund H, Vedadi M. Nature Protocols (2007).
- DMSO: A Mixed-Competitive Inhibitor of Human Acetylcholinesterase.ACS Publications.
- Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology.Society of Toxicology.
- Cell Viability Assays - Assay Guidance Manual. Sittampalam GS, et al. NCBI Bookshelf - NIH.
Sources
Technical Support Center: Troubleshooting 4-bromo-N-ethyl-N-phenylbenzamide Solubility
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical hurdles associated with formulating and assaying highly lipophilic halogenated benzamides.
4-bromo-N-ethyl-N-phenylbenzamide presents a classic "brick dust" and "grease ball" challenge. With a baseline aqueous solubility of approximately 32.4 µg/mL [1], it is prone to rapid precipitation in aqueous media. This guide provides mechanistic insights, self-validating protocols, and decision frameworks to overcome these bottlenecks in your drug discovery workflows.
Part 1: Frequently Asked Questions (Mechanistic Insights)
Q1: Why does 4-bromo-N-ethyl-N-phenylbenzamide precipitate immediately when I dilute my DMSO stock into an aqueous assay buffer? A1: The precipitation is driven by the thermodynamics of solvation. This molecule contains a bulky bromophenyl ring and an N-ethyl-N-phenyl moiety, creating a highly rigid, hydrophobic surface area with high crystal lattice energy. When the DMSO concentration drops below 1–5% in water, the thermodynamic penalty of solvating these hydrophobic faces exceeds the energy of crystallization. This leads to rapid nucleation and aggregation, a common "speed-breaker" in biological assays as described by [2].
Q2: Can I adjust the pH of my buffer (e.g., adding HCl or NaOH) to force it into solution? A2: No. Unlike amines or carboxylic acids, the amide nitrogen in 4-bromo-N-ethyl-N-phenylbenzamide is heavily delocalized and non-ionizable within the physiological pH range (pH 1 to 14). Because it lacks an ionizable functional group, pH modification or salt formation strategies will not alter its solubility profile.
Q3: DMSO is inhibiting my target enzyme. What alternative co-solvents can I use? A3: If DMSO toxicity or enzyme inhibition is an issue, [3] demonstrated that PEG3350 and glycerol are excellent alternatives for insoluble ligands. Glycerol, in particular, has a strong tendency to preserve protein structure while providing an acceptable hydrophobic environment for lipophilic compounds.
Part 2: Troubleshooting Workflows & Self-Validating Protocols
To ensure data integrity, every protocol below includes a built-in validation step. Never assume your compound is in solution just because the liquid appears clear to the naked eye.
Protocol A: Co-Solvent & Surfactant Optimization (For In Vitro Cell/Biochemical Assays)
Causality: Surfactants lower the surface tension between the hydrophobic drug and the aqueous buffer, forming micelles that shield the drug from water.
-
Preparation: Prepare a 10 mM stock of 4-bromo-N-ethyl-N-phenylbenzamide in 100% DMSO.
-
Surfactant Addition: Pre-mix your aqueous assay buffer with 0.05% Tween-20 or 0.1% Triton X-100. (Note: Keep surfactant concentrations below their cellular toxicity thresholds if performing cell-based assays).
-
Dilution: Slowly add the DMSO stock dropwise to the vortexing buffer to a final concentration of 100 µM (1% final DMSO).
-
Self-Validation (Nephelometry): Measure the solution using a nephelometer or read absorbance at 620 nm. If the Nephelometric Turbidity Units (NTU) are strictly equal to the blank buffer, the compound is fully solvated. If NTU > baseline, sub-visible aggregates are present; proceed to Protocol B.
Protocol B: HP-β-CD Inclusion Complexation
Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophilic exterior and a hydrophobic cavity. It encapsulates the lipophilic bromophenyl/phenyl groups of the benzamide, creating a water-soluble host-guest complex without altering the drug's covalent structure.
-
Preparation: Prepare a 20% (w/v) HP-β-CD solution in your assay buffer.
-
Mixing: Add excess solid 4-bromo-N-ethyl-N-phenylbenzamide to the cyclodextrin solution.
-
Equilibration: Shake the suspension at 37°C for 48 hours to reach thermodynamic equilibrium.
-
Filtration: Filter through a 0.22 µm PVDF syringe filter to remove uncomplexed drug.
-
Self-Validation (Phase-Solubility Diagram): Quantify the dissolved drug via HPLC. Plot drug concentration against HP-β-CD concentration (Higuchi-Connors plot). A linear ( AL -type) profile confirms a stable 1:1 stoichiometric inclusion complex, validating the formulation for downstream assays.
Protocol C: Wet Milling Nanosuspension (For In Vivo Dosing)
Causality: According to the Noyes-Whitney equation, reducing particle size exponentially increases the specific surface area, thereby enhancing the dissolution rate in gastrointestinal fluids.
-
Dispersion: Disperse 50 mg of the compound in 10 mL of water containing 1% (w/v) Poloxamer 188 (as a steric stabilizer).
-
Milling: Add 0.5 mm zirconium oxide beads and process in a high-energy planetary ball mill for 2 hours at 400 RPM.
-
Self-Validation (Dynamic Light Scattering - DLS): Analyze the suspension via DLS. The protocol is validated if the Z-average particle size is < 300 nm and the Polydispersity Index (PDI) is < 0.2, indicating a uniform, stable nanosuspension.
Part 3: Data Presentation
Table 1: Quantitative Comparison of Solubilization Strategies
| Strategy | Mechanism of Action | Max Tolerated Conc. (Cell Assays) | Pros | Cons |
| DMSO Co-solvent | Reduces dielectric constant of water | ≤ 1.0% (v/v) | Easy to prepare, standard for HTS | High risk of precipitation upon dilution; cellular toxicity |
| Tween-20 / Triton X-100 | Micellar encapsulation | ≤ 0.05% (v/v) | Prevents non-specific binding to plastic | Can lyse cell membranes at high concentrations |
| HP-β-CD | Host-guest inclusion complex | ≤ 5.0% (w/v) | Excellent biocompatibility; no precipitation | Requires 48h equilibration; may alter apparent IC50 |
| Nanosuspension | Surface area expansion (Noyes-Whitney) | N/A (Used for In Vivo) | Maximizes oral bioavailability | Requires specialized milling equipment |
Part 4: Mandatory Visualizations
Workflow for troubleshooting 4-bromo-N-ethyl-N-phenylbenzamide solubility.
Mechanism of HP-β-CD host-guest inclusion complexation for lipophilic drugs.
Part 5: References
-
Ganesan A, Barakat K. "Solubility: a speed–breaker on the drug discovery highway." MOJ Bioequivalence & Bioavailability. 2017;3(3):56-58. Available at:[Link]
-
Papaneophytou CP, Mettou AK, Rinotas V, Douni E, Kontopidis G. "Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study." ACS Medicinal Chemistry Letters. 2012;4(1):137-141. Available at:[Link]
Technical Support Center: Optimizing Reaction Temperature for 4-Bromo-N-ethyl-N-phenylbenzamide Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals troubleshooting the amidation of 4-bromobenzoic acid derivatives with N-ethylaniline.
Synthesizing 4-bromo-N-ethyl-N-phenylbenzamide presents a unique kinetic challenge. N-ethylaniline is a sterically hindered secondary aromatic amine; the bulky ethyl group and the electron-withdrawing phenyl ring severely restrict access to the nitrogen lone pair, drastically reducing its nucleophilicity [2]. Consequently, standard room-temperature amidation protocols often fail or stall, necessitating precise temperature optimization to overcome the activation energy barrier without triggering degradative side reactions[3].
Part 1: Troubleshooting Guides & FAQs
Q1: Why is my amidation of N-ethylaniline with 4-bromobenzoyl chloride stalling at room temperature? The Causality: While acid chlorides are highly reactive electrophiles, the steric clash between the bulky 4-bromobenzoyl chloride and the hindered secondary amine increases the activation energy ( Ea ) required to form the tetrahedral intermediate. At 25 °C, the thermal energy of the system is insufficient to drive the reaction to completion, resulting in a stalled equilibrium. The Solution: Implement a dual-temperature profile. The initial mixing must be done at 0 °C to control the highly exothermic acid-base neutralization. Once the reagents are fully combined, actively heat the reactor to 50 °C. This thermal kinetic drive is mandatory to overcome the steric hindrance of N-ethylaniline [2].
Q2: I switched to 4-bromobenzoic acid and EDC/HOBt to avoid harsh acid chlorides. At 60 °C, my yield is terrible and I see a massive new byproduct. What happened? The Causality: Carbodiimide coupling agents like EDC form an O-acylisourea intermediate. Because N-ethylaniline is a slow, hindered nucleophile, this intermediate has a prolonged residence time in the reaction mixture. At elevated temperatures (>40 °C), the O-acylisourea undergoes a rapid 1,3-sigmatropic rearrangement to form a thermodynamically stable, completely unreactive N-acylurea byproduct [1]. The Solution: Never heat EDC-mediated amidations above 40 °C when working with hindered amines. Instead, switch to a uronium-based coupling reagent like HATU, which forms an active O-At ester that is highly resistant to thermal rearrangement, allowing you to safely heat the reaction to 45–50 °C.
Q3: How do I safely manage the temperature profile during the scale-up of the acid chloride route? The Causality: The reaction between 4-bromobenzoyl chloride and amines releases significant enthalpy. On a larger scale, poor heat dissipation leads to localized "hot spots." This can cause the solvent to boil, degrade the acid chloride, or lead to the formation of dark, oxidative tar byproducts. The Solution: Use an internal thermocouple. Pre-cool the amine/base solution to exactly 0 °C. Add the acid chloride dropwise, ensuring the internal temperature never exceeds 5 °C during the addition phase. Only apply external heating once the exotherm has naturally subsided.
Part 2: Quantitative Data Summaries
The following self-validating data tables illustrate the critical impact of temperature on both the acid chloride and coupling agent workflows.
Table 1: Effect of Temperature on Acid Chloride Amidation (Conditions: 4-Bromobenzoyl Chloride + N-Ethylaniline + DIPEA in anhydrous THF)
| Temperature Profile | Reaction Time | Conversion (%) | Primary Issue Observed |
| Constant 0 °C | 12 h | < 20% | Stalled due to steric hindrance |
| Constant 25 °C | 12 h | 45% | Incomplete conversion |
| 0 °C → 50 °C | 4 h | > 95% | None (Optimal) |
| Constant 80 °C (Reflux) | 2 h | 85% | Impurity formation / Solvent loss |
Table 2: Effect of Temperature on EDC/HOBt vs. HATU Coupling (Conditions: 4-Bromobenzoic Acid + N-Ethylaniline + Coupling Reagent in DMF)
| Reagent System | Temperature | Reaction Time | Amide Yield (%) | N-Acylurea Byproduct (%) |
| EDC / HOBt | 25 °C | 24 h | 35% | 5% |
| EDC / HOBt | 60 °C | 12 h | 15% | 65% (Thermal degradation) |
| HATU | 45 °C | 12 h | 88% | 0% (Stable intermediate) |
Part 3: Mandatory Visualizations
Fig 1. Temperature-controlled workflow for the acid chloride amidation route.
Fig 2. Divergent mechanistic pathways of EDC-mediated amidation based on temperature.
Part 4: Experimental Protocols
Protocol A: Acid Chloride Method (Dual-Temperature Profile)
This is the preferred method for maximum yield, utilizing a strict thermal gradient to manage both exotherms and steric hindrance.
-
Preparation: Flame-dry a round-bottom flask under nitrogen. Add N-ethylaniline (1.0 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv) to anhydrous THF (0.2 M concentration).
-
Cooling: Submerge the reaction flask in an ice-water bath. Stir for 10 minutes. Self-Validation: Use an internal thermocouple to ensure the internal temperature reaches 0–5 °C before proceeding.
-
Addition: Dissolve 4-bromobenzoyl chloride (1.1 equiv) in a minimal amount of anhydrous THF. Add dropwise via an addition funnel over 15 minutes. Self-Validation: The solution will immediately turn cloudy as DIPEA-HCl salts precipitate, confirming active acylation.
-
Kinetic Heating: Remove the ice bath. Attach a reflux condenser and heat the reaction to 50 °C using an aluminum heating block.
-
Monitoring: Stir at 50 °C for 4 hours. Self-Validation: Run a TLC (Hexanes:EtOAc 8:2) or LC-MS. The starting amine spot ( Rf≈0.6 ) should be completely consumed, replaced by the amide product ( Rf≈0.4 ).
-
Workup: Cool to room temperature. Quench with saturated aqueous NaHCO3 . Extract with EtOAc. Wash the organic layer with 1M HCl (to remove unreacted amine), brine, dry over Na2SO4 , and concentrate in vacuo.
Protocol B: HATU Coupling Method (Thermal-Tolerant)
Use this method if acid chlorides are incompatible with other functional groups in your specific derivative.
-
Activation: In a dry flask, dissolve 4-bromobenzoic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M). Add DIPEA (2.5 equiv).
-
Pre-stir: Stir at room temperature for 15 minutes. Self-Validation: The solution will turn distinctively yellow, physically confirming the formation of the active O-At ester.
-
Amine Addition: Add N-ethylaniline (1.1 equiv) in one portion.
-
Heating: Heat the mixture to 45 °C. (Unlike EDC, HATU active esters are thermally stable, allowing gentle heating to force the hindered coupling).
-
Monitoring: Stir for 12 hours. Self-Validation: Check LC-MS for the product mass ( [M+H]+≈304.0 ).
-
Workup: Dilute with a large volume of water (10x reaction volume) to crash out the product and remove DMF. Extract with EtOAc. Wash extensively with a 5% aqueous LiCl solution to remove residual DMF and HATU byproducts.
References
-
Due-Hansen, M. E., et al. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Organic & Biomolecular Chemistry, Royal Society of Chemistry, 2015. Available at:[Link]
-
MacMillan, D. S., et al. "Optimization of Amidation Reactions Using Predictive Tools for the Replacement of Regulated Solvents with Safer Biobased Alternatives." ACS Sustainable Chemistry & Engineering, American Chemical Society, 2018. Available at:[Link]
Technical Support Center: Optimizing 4-Bromo-N-ethyl-N-phenylbenzamide Synthesis
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing challenges with byproduct formation during the synthesis of 4-bromo-N-ethyl-N-phenylbenzamide. By understanding the kinetic and thermodynamic causality behind the acylation of N-ethylaniline with 4-bromobenzoyl chloride, you can systematically eliminate impurities and optimize your yield.
Mechanistic Overview & Byproduct Causality
The target synthesis relies on a fundamental amide bond formation. However, because N-ethylaniline is a sterically hindered secondary amine, its nucleophilic attack on the acyl chloride is kinetically slower than that of unhindered primary amines. This kinetic delay opens a window for competing side reactions.1[1]. In our system, this manifests as 4-bromobenzoic acid. Furthermore,1[1].
Reaction pathway showing target amide synthesis and competing byproduct formation.
Troubleshooting Guides & FAQs
Q: My LC-MS shows a massive peak for 4-bromobenzoic acid. How is this forming, and how do I prevent it? A: 4-bromobenzoic acid is the direct result of 4-bromobenzoyl chloride hydrolysis. Because N-ethylaniline is sterically hindered, the desired amidation is slower, allowing trace moisture to compete effectively. Causality & Solution: Water acts as a competing nucleophile. To prevent this, abandon aqueous 2[2], in favor of an anhydrous organic system. Use strictly anhydrous dichloromethane (DCM) and ensure all glassware is flame-dried.
Q: I am detecting a higher molecular weight impurity corresponding to an anhydride. Why does this occur? A: Anhydride formation is a secondary cascade reaction. If 4-bromobenzoyl chloride hydrolyzes to 4-bromobenzoic acid, the resulting carboxylic acid can act as a nucleophile. If the starting material is not fully consumed by the amine, the carboxylic acid will attack the remaining acid chloride to form 4-bromobenzoic anhydride. Causality & Solution: This is a stoichiometric and mixing issue. Always add the 4-bromobenzoyl chloride dropwise to the amine/base mixture, never the reverse. This ensures the amine is always in a localized excess relative to the available acid chloride, kinetically favoring amide formation over anhydride formation.
Q: The reaction mixture turns dark brown immediately upon addition, and my overall yield is poor. What is going wrong? A: []. Without proper thermal control, localized heating accelerates side reactions, including the degradation of the amine and non-specific oligomerization. Causality & Solution: Heat increases the kinetic energy of all species, reducing the activation energy barrier for unwanted side reactions. Implement strict temperature control by conducting the addition at 0°C using an ice bath, and use a sufficient volume of solvent to dissipate the heat.
Quantitative Analysis of Reaction Conditions
The table below summarizes how different reaction environments influence the byproduct profile during the synthesis of 4-bromo-N-ethyl-N-phenylbenzamide.
| Reaction System | Solvent | Base | Temp (°C) | 4-Bromobenzoic Acid (%) | Anhydride (%) | Target Amide Yield (%) |
| Biphasic (Schotten-Baumann) | Toluene / H₂O | NaOH (aq) | 25 | 15 - 25% | < 5% | 60 - 70% |
| Anhydrous (Uncontrolled Temp) | DCM (Wet) | Triethylamine | 25 | 10 - 15% | 5 - 10% | 75 - 80% |
| Anhydrous (Optimized) | DCM (Dry) | Triethylamine | 0 to 25 | < 2% | < 1% | > 92% |
Self-Validating Experimental Protocol
This protocol is engineered as a self-validating system. Every phase includes an In-Process Control (IPC) or specific physical intervention to confirm success before proceeding.
Step 1: Anhydrous Setup & Initiation
-
Action: In a flame-dried 100 mL round-bottom flask under nitrogen, dissolve N-ethylaniline (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous DCM (0.2 M concentration).
-
Causality: Triethylamine acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of N-ethylaniline (which would render it non-nucleophilic).
-
Validation: Ensure the solution is clear and homogenous before proceeding.
Step 2: Temperature-Controlled Acylation
-
Action: Cool the flask to 0°C in an ice bath. Dissolve 4-bromobenzoyl chloride (1.1 equiv) in anhydrous DCM and add it dropwise over 30 minutes.
-
Causality: Dropwise addition at 0°C controls the highly exothermic reaction, preventing thermal degradation and keeping the amine in localized excess to prevent anhydride formation.
Step 3: Reaction Monitoring (Self-Validation)
-
Action: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
-
Validation (IPC): Pull a 10 µL aliquot, dilute in 1 mL DCM, and analyze via TLC (Hexanes/Ethyl Acetate 4:1) or HPLC. The reaction is only validated to proceed to workup when the 4-bromobenzoyl chloride spot is completely consumed. If unreacted acid chloride remains, stir for an additional hour.
Step 4: Selective Quench and Workup
-
Action: Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract with DCM.
-
Causality & Validation: The NaHCO₃ wash specifically neutralizes residual HCl and deprotonates any trace 4-bromobenzoic acid (hydrolysis byproduct), pulling it into the aqueous layer. Wash the organic layer subsequently with 1M HCl to protonate and remove any unreacted N-ethylaniline into the aqueous phase. This orthogonal washing strategy chemically validates the purity of the organic layer.
Step 5: Isolation
-
Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the highly pure crude 4-bromo-N-ethyl-N-phenylbenzamide.
Self-validating experimental workflow with orthogonal purification steps.
References
-
Title: Schotten Baumann Reaction Mechanism Detailed Explanation Source: Chemistry-Reaction URL: [Link]
Sources
Technical Support Center: Resolving Overlapping NMR Peaks in 4-Bromo-N-ethyl-N-phenylbenzamide
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals.
Introduction
When analyzing 4-bromo-N-ethyl-N-phenylbenzamide , researchers frequently encounter heavily congested and confusing 1 H NMR spectra. This spectral congestion typically stems from two distinct molecular phenomena rather than sample impurity:
-
Restricted Amide Rotation: The partial double-bond character of the C-N amide bond creates stable rotamers at room temperature, leading to peak broadening and duplication in both the aliphatic and aromatic regions.
-
Aromatic Congestion: The chemical shifts of the 4-bromophenyl ring and the N-phenyl ring overlap significantly in the 7.0–7.6 ppm window, creating an unresolved multiplet block.
This guide provides field-proven, self-validating protocols to disentangle these signals, ensuring high-confidence structural elucidation.
Diagnostic Workflow
Caption: Diagnostic workflow for resolving NMR overlaps in 4-bromo-N-ethyl-N-phenylbenzamide.
Module 1: The Rotamer Conundrum (Variable Temperature NMR)
The Causality of Peak Duplication
In tertiary benzamides like 4-bromo-N-ethyl-N-phenylbenzamide, the resonance between the nitrogen lone pair and the carbonyl group imparts a partial double-bond character to the C-N bond. Because the N-substituents (ethyl and phenyl) are asymmetrical, this restricted rotation traps the molecule in distinct cis and trans rotameric states on the NMR timescale at room temperature 1. Consequently, the N-ethyl signals (CH 2 quartet, CH 3 triplet) and the aromatic protons often appear as broad humps or unequal pairs of peaks, mimicking impurities.
Step-by-Step Methodology: Variable Temperature (VT) NMR
To validate that the extra peaks are rotamers and not chemical impurities, you must supply enough thermal energy to overcome the rotational barrier, causing the signals to coalesce into a time-averaged spectrum 2.
-
Solvent Selection: Prepare the sample in a high-boiling deuterated solvent such as DMSO- d6 (b.p. 189 °C) or Toluene- d8 (b.p. 110 °C). CDCl 3 is unsuitable due to its low boiling point (61 °C).
-
Initial Acquisition: Acquire a baseline 1 H NMR spectrum at 25 °C. Identify the suspected rotameric pairs (e.g., the duplicated N-CH 2 quartets around 3.8 ppm).
-
Incremental Heating: Increase the spectrometer's probe temperature in 15 °C increments (e.g., 40 °C, 55 °C, 70 °C, 85 °C).
-
Equilibration: Allow the sample to equilibrate for 5–10 minutes at each temperature step to ensure thermal homogeneity and prevent convection artifacts.
-
Observation of Coalescence: Acquire a spectrum at each step. The duplicated peaks will broaden, merge at the coalescence temperature ( Tc ), and eventually sharpen into a single set of peaks.
-
Self-Validation (Reversibility Check): Cool the sample back to 25 °C and re-acquire the spectrum. The original duplicated peaks must return exactly as before. If they do not, the sample has thermally degraded, invalidating the high-temperature data.
Quantitative Data: Expected VT-NMR Behavior
| Temperature (°C) | N-CH 2 Signal State | Aromatic Signal State | Diagnostic Conclusion |
| 25 | Two distinct quartets (ratio ~3:1) | Broad, overlapping multiplets | Slow exchange (Rotamers isolated) |
| 50 | Broadened, merging humps | Extreme broadening | Intermediate exchange |
| 75 | Single broad peak | Merging into averaged shifts | Approaching Coalescence ( Tc ) |
| 90+ | Single sharp quartet | Sharpened, distinct multiplets | Fast exchange (Time-averaged) |
Module 2: Disentangling the Aromatic Region
The Causality of Aromatic Congestion
Even at elevated temperatures, the 9 aromatic protons of 4-bromo-N-ethyl-N-phenylbenzamide will overlap. The 4-bromophenyl ring presents an AA'BB' spin system (typically two pseudo-doublets), while the N-phenyl ring presents a complex 5-proton multiplet. Because both rings are electron-withdrawing/delocalizing, their chemical shifts converge heavily in the 7.0–7.6 ppm window.
Solution A: Pure Shift NMR (PSYCHE)
Pure shift NMR techniques, such as PSYCHE (Pure Shift Yielded by Chirp Excitation), collapse homonuclear J-coupling splittings, reducing complex multiplets into sharp, decoupled singlets 3. This dramatically simplifies the crowded aromatic region, allowing for accurate integration and assignment without the need for ultra-high-field magnets.
Step-by-Step Methodology: 1D PSYCHE NMR
-
Instrument Tuning: Ensure the probe is perfectly tuned and matched for 1 H, and the shims are optimized (line width < 1 Hz for the solvent peak).
-
Parameter Setup: Load the PSYCHE pulse sequence. Set the spectral width to cover the proton window (typically 10-12 ppm).
-
Chirp Pulse Calibration: Calibrate the low-flip-angle chirp pulses (typically 1-2 degrees) to sweep across the selected bandwidth. This ensures uniform decoupling across the aromatic region.
-
Data Acquisition: Run the pseudo-2D acquisition. Note that pure shift experiments suffer from lower sensitivity (approx. 3-20% of standard 1D 1 H) 4, so increase the number of scans (NS = 64 to 128) for adequate signal-to-noise.
-
Processing: The software will concatenate the data chunks into a 1D interferogram. Apply a mild exponential window function and Fourier transform to reveal the pure shift singlets.
Solution B: 2D HSQC Dispersion
If pure shift NMR is unavailable, 2D Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is the most robust alternative. It disperses the overlapping proton signals along the much wider 13 C chemical shift axis (150–200 ppm) 5.
Step-by-Step Methodology: 1 H- 13 C HSQC
-
Sample Preparation: Use a concentrated sample (e.g., 20-50 mg in 0.6 mL solvent) to compensate for the low natural abundance of 13 C.
-
Acquisition Parameters:
-
Pulse Program: hsqcedetgpsisp2.2 (or equivalent phase-sensitive, gradient-selected HSQC).
-
Spectral Width: 10 ppm in F2 ( 1 H) and 160 ppm in F1 ( 13 C).
-
Increments: Set TD in F1 to 256 to ensure high resolution in the carbon dimension.
-
-
Processing: Apply a squared sine-bell window function in both dimensions before the 2D Fourier transform to enhance cross-peak resolution.
-
Self-Validation: To confirm the cross-peaks are genuine and not artifacts from t1 noise, verify that the integrated volumes of the 1D projections match the expected proton counts (4 protons for the bromophenyl ring, 5 for the N-phenyl ring).
Frequently Asked Questions (FAQs)
Q: I ran a COSY experiment, but the aromatic cross-peaks are still an unresolved blob. Why? A: COSY relies on homonuclear J-coupling. Because the chemical shifts of the 4-bromophenyl and N-phenyl protons are nearly identical, their cross-peaks fall dangerously close to the diagonal, masking the correlations. HSQC is superior here because it relies on the much larger chemical shift dispersion of the attached 13 C nuclei 5.
Q: Can I use Lanthanide Shift Reagents (LSRs) to resolve the aromatic peaks? A: It is possible but not recommended as a first-line approach for this specific molecule. LSRs (like Eu(fod) 3 ) coordinate to Lewis basic sites (the amide oxygen). While this will induce downfield shifts, the paramagnetic nature of the lanthanide often causes severe line broadening, which can exacerbate the overlap of the fine aromatic multiplets. VT-NMR and 2D techniques are non-destructive and more reliable.
Q: My N-ethyl CH 3 triplet is split into two unequal triplets at room temperature. Is my sample contaminated with another ethyl-containing compound? A: Highly unlikely. The unequal triplets are a classic hallmark of amide rotamers. Because the N-ethyl group can be oriented cis or trans relative to the carbonyl oxygen, it experiences two different magnetic environments. The unequal ratio (e.g., 3:1) reflects the thermodynamic preference for the less sterically hindered rotamer. Perform a VT-NMR experiment; if the triplets merge into one, it confirms rotamerism 1.
References
- BenchChem. Technical Support Center: Troubleshooting Unexpected Peaks in NMR Spectra of Benzamides.
- ACS Publications. Axially Chiral Enamides: Substituent Effects, Rotation Barriers, and Implications for their Cyclization Reactions. The Journal of Organic Chemistry.
- MDPI. Pure-Shift-Based Proton Magnetic Resonance Spectroscopy for High-Resolution Studies of Biological Samples. Metabolites.
- ChemRxiv. High-Quality NMR Pure Shift Spectra Empowered by Self-Attention Deep Learning.
- BenchChem. Technical Support Center: Resolving Overlapping Peaks in the NMR Spectrum of 1,1-Diphenylbutane.
Sources
Technical Support Center: Optimizing Solvent Systems for 4-bromo-N-ethyl-N-phenylbenzamide Crystallization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the crystallization of 4-bromo-N-ethyl-N-phenylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for obtaining high-quality crystalline material. As a Senior Application Scientist, my goal is to bridge theoretical principles with practical laboratory application, explaining not just the steps to take but the fundamental reasons for them.
The crystallization of any compound is a multi-faceted process where solvent choice is paramount.[1][2] For 4-bromo-N-ethyl-N-phenylbenzamide, its molecular structure—featuring a polar amide core flanked by two relatively nonpolar aromatic rings (phenyl and bromophenyl)—dictates a nuanced solubility profile.[3][4] This guide provides structured troubleshooting advice, answers to frequently asked questions, and detailed protocols to navigate the challenges of its crystallization.
Troubleshooting Guide: Common Crystallization Issues
This section addresses specific problems you may encounter during the crystallization of 4-bromo-N-ethyl-N-phenylbenzamide, presented in a direct question-and-answer format.
Issue 1: No Crystals Form Upon Cooling
Q: I've cooled my solution, but no solid has precipitated. What's wrong?
A: This is a common issue that typically points to a solution that is not sufficiently supersaturated.[5][6]
-
Possible Cause 1: Excessive Solvent. This is the most frequent reason for crystallization failure.[6] Using too much solvent means the concentration of the compound remains below its saturation point even at low temperatures.
-
Solution: Re-heat the solution and carefully evaporate a portion of the solvent to increase the concentration.[7] Cool the solution again and observe. If you are unsure, you can dip a glass stirring rod into the solution, remove it, and let the solvent evaporate; a solid residue indicates that the compound is present and the solution may just be too dilute.[7]
-
-
Possible Cause 2: High Solubility. The chosen solvent may be too effective, keeping the compound in solution even when cold. A good crystallization solvent should dissolve the compound when hot but have low solubility when cold.[5]
-
Solution: If reducing the solvent volume is ineffective, a different solvent system is necessary. Consider a mixed-solvent system (antisolvent crystallization). Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble), and then slowly add a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes faintly cloudy (turbid).[8][9] Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.
-
-
Possible Cause 3: Kinetically Hindered Nucleation. The initial formation of crystal seeds (nuclei) is sometimes a slow process and needs to be induced.[5]
-
Solution: Try to induce nucleation by scratching the inside of the flask at the air-liquid interface with a glass rod.[7][10] The microscopic scratches on the glass provide a surface for crystals to begin forming. Alternatively, add a "seed crystal"—a tiny amount of previously isolated pure 4-bromo-N-ethyl-N-phenylbenzamide—to the cooled solution to act as a template for crystal growth.[6][7]
-
Issue 2: The Compound "Oils Out" Instead of Crystallizing
Q: Instead of a crystalline solid, an oily liquid is separating from the solution. What should I do?
A: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point, or when the concentration is so high that it separates as a liquid phase.[5][6] This is often exacerbated by the presence of impurities.[6]
-
Possible Cause 1: High Solute Concentration / Rapid Cooling. If the solution is too concentrated or cooled too quickly, the compound may crash out of solution as a supersaturated liquid.[5][7]
-
Solution: Re-heat the flask to re-dissolve the oil. Add a small amount of additional solvent (10-20% more) to lower the saturation temperature.[6] Then, allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it on a surface that cools gradually can promote the formation of crystals over oil.[6]
-
-
Possible Cause 2: Inappropriate Solvent System. The boiling point of the solvent may be higher than the melting point of your compound.
-
Solution: Select a solvent or solvent mixture with a lower boiling point. This ensures that the solution temperature drops below the compound's melting point before saturation is reached.
-
-
Possible Cause 3: Presence of Impurities. Impurities can depress the melting point of the compound and interfere with the formation of a stable crystal lattice, promoting oiling out.[11][12]
-
Solution: The compound may require further purification before crystallization. Techniques like column chromatography can be used to remove impurities.[13] If colored impurities are present, you can try adding a small amount of activated charcoal to the hot solution and then performing a hot filtration before cooling.[9]
-
Issue 3: Poor Yield of Recovered Crystals
Q: I got pure crystals, but the final mass is very low. How can I improve my yield?
A: While some loss of product to the mother liquor is inevitable in crystallization, a very low yield suggests the process can be optimized.[7]
-
Possible Cause 1: Using Too Much Solvent. As discussed in Issue 1, excess solvent will retain a significant amount of your product in the solution even after cooling.[7]
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the solid. This maximizes the amount of product that will precipitate upon cooling.
-
-
Possible Cause 2: Incomplete Crystallization. The cooling time or temperature may have been insufficient.
-
Solution: After the flask has cooled to room temperature, place it in an ice-water bath for at least 30-60 minutes to maximize the precipitation of the solid from the cold, saturated solution.[13]
-
-
Possible Cause 3: Premature Crystallization During Hot Filtration. If you performed a hot filtration to remove insoluble impurities, some of your product may have crystallized on the filter paper or in the funnel stem.
-
Solution: To prevent this, use a pre-heated funnel and flask for the filtration and keep the solution as hot as possible.[9] It is also wise to add a small excess of solvent (~5%) before filtration, which can be boiled off later.
-
Frequently Asked Questions (FAQs)
Q1: How do I select a good starting solvent for 4-bromo-N-ethyl-N-phenylbenzamide?
A1: The principle of "like dissolves like" is a good starting point.[4] Your molecule has a large nonpolar surface area (bromophenyl and phenyl rings) and a polar amide group. This suggests it will be soluble in moderately polar solvents. A systematic approach is best:
-
Prediction: Based on the structure, solvents like ethyl acetate, dichloromethane, acetone, and toluene are good candidates. Highly nonpolar solvents (e.g., hexane) are unlikely to dissolve it well, while highly polar protic solvents (e.g., water) will also be poor solvents. Ethanol or isopropanol might work due to their ability to engage in hydrogen bonding with the amide oxygen while having a hydrocarbon body.
-
Small-Scale Testing: Test the solubility of a few milligrams of your compound in ~0.5 mL of several different solvents at room temperature and then with heating.[9] An ideal single solvent will show poor solubility at room temperature but complete dissolution upon heating.[2]
Q2: What is the impact of the cooling rate on crystal quality?
-
Slow Cooling: Promotes crystal growth over nucleation. This results in fewer, larger, and generally purer crystals.[14] The slow process allows molecules to arrange themselves correctly in the crystal lattice, while impurity molecules are more likely to be excluded and remain in the solvent (mother liquor).[14]
Q3: Can the solvent system affect the crystal's shape (morphology)?
A3: Absolutely. The solvent can interact with the growing crystal faces in different ways.[16][17] Solvent molecules may adsorb to specific crystal faces, inhibiting their growth and causing other faces to grow more quickly. This changes the overall shape, or habit, of the crystal. For example, a solvent that strongly interacts with the faces on the "sides" of a crystal might encourage it to grow longer, forming needles, while a different solvent might produce plates or blocks.[18][19] This is an important consideration in pharmaceutical development, as crystal morphology can affect properties like dissolution rate and tablet formulation.[19]
Q4: Should I be concerned about polymorphism with this compound?
A4: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a possibility for many organic molecules, especially those with flexible conformations or hydrogen bonding capabilities.[20] Different polymorphs can have different physical properties, such as melting point, solubility, and stability. While it is difficult to predict without experimental data, the presence of a bromine atom and a flexible N-ethyl-N-phenyl group could potentially allow for different packing arrangements in the solid state.[21] If you observe different crystal habits or melting points from different solvent systems, it is worth investigating for polymorphism using techniques like Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC).[22]
Data Presentation & Protocols
Table 1: Properties of Common Crystallization Solvents
This table provides a reference for selecting solvents based on their physical properties. A good starting point is to screen solvents from different chemical families and with a range of polarities.
| Solvent | Chemical Family | Boiling Point (°C) | Polarity Index | Dielectric Constant (20°C) |
| n-Hexane | Alkane | 69 | 0.1 | 1.88 |
| Toluene | Aromatic | 111 | 2.4 | 2.38 |
| Diethyl Ether | Ether | 35 | 2.8 | 4.34 |
| Dichloromethane | Halogenated | 40 | 3.1 | 9.08 |
| Ethyl Acetate | Ester | 77 | 4.4 | 6.02 |
| Acetone | Ketone | 56 | 5.1 | 20.7 |
| Isopropanol | Alcohol | 82 | 3.9 | 18.3 |
| Ethanol | Alcohol | 78 | 4.3 | 24.55 |
| Methanol | Alcohol | 65 | 5.1 | 32.7 |
| Acetonitrile | Nitrile | 82 | 5.8 | 37.5 |
| Water | - | 100 | 10.2 | 80.1 |
Diagrams: Workflows and Core Concepts
Protocol 1: Small-Scale Solvent Screening
This protocol is used to efficiently identify promising solvents or solvent pairs.[9]
-
Preparation: Place ~10-20 mg of crude 4-bromo-N-ethyl-N-phenylbenzamide into several small test tubes.
-
Solvent Addition: Add a candidate solvent to the first test tube dropwise (e.g., 0.5 mL).
-
Room Temperature Test: Vigorously shake or stir the mixture. Observe if the solid dissolves completely.
-
If it dissolves completely, the solvent is likely too good for single-solvent recrystallization but may be a "good" solvent for a mixed-solvent system.
-
If it remains mostly insoluble, proceed to the next step.
-
-
Hot Temperature Test: Gently heat the test tube in a sand bath or water bath towards the solvent's boiling point. Observe if the solid dissolves.
-
If it dissolves completely upon heating, this is a promising candidate for single-solvent recrystallization.
-
If it remains insoluble even when hot, it is a poor solvent but may be useful as an "anti-solvent" in a mixed-solvent system.
-
-
Cooling Test: If the solid dissolved upon heating, allow the test tube to cool slowly to room temperature and then in an ice bath. Observe for the formation of crystals. A copious amount of precipitate indicates a good solvent.
-
Repeat: Repeat steps 2-5 for a range of different solvents (see Table 1).
Protocol 2: Single-Solvent Recrystallization
This is the standard method once a suitable single solvent has been identified.[13]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to create a slurry. Heat the flask on a hot plate with stirring. Continue to add small portions of hot solvent until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.[10]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[13][14]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to ensure maximum precipitation.[13]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away the impurity-laden mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or air-dry them on the filter paper until the solvent has completely evaporated.
References
- BenchChem. (n.d.). Crystallization Methods for X-ray Analysis of Benzamide Derivatives: Application Notes and Protocols.
- Chen, Y., et al. (n.d.). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. PMC.
- BenchChem. (n.d.). Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds.
- Tan, P., et al. (2025, April 15). Impact of impurities on crystal growth. Nature.
- Till, G. D., et al. (2014, March 5). Solvent Effects on the Growth Morphology and Phase Purity of CL-20. ACS Publications.
- Zhang, Y., et al. (2025, February 20). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. MDPI.
- ECHEMI. (n.d.). 4-bromo-N-ethyl-N-phenylbenzamide Formula.
- Li, Y., et al. (n.d.). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. PMC.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- ResearchGate. (n.d.). The Effect of Solvent on Crystal Growth and Morphology | Request PDF.
- BenchChem. (n.d.). Solubility Profile of N-(4-Bromobenzyl)-N-ethylethanamine in Organic Solvents: A Technical Guide.
- University of Angers. (n.d.). Guide for crystallization.
- How It Comes Together. (2025, November 14). How Do Solvents Impact Crystal Morphology In Crystallization? YouTube.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of Toronto. (n.d.). Recrystallization, filtration and melting point.
- Chantraprom, N., et al. (n.d.). 4-Bromo-N-phenylbenzamide. PMC.
- BenchChem. (n.d.). Technical Support Center: Purification of 4-Bromo-N-phenylbenzenesulfonamide Derivatives.
- Tan, P., et al. (2025, April 15). Impact of impurities on crystal growth | Request PDF. ResearchGate.
- Reddit. (2020, March 16). How does cooling rate affect the point at which crystalisation occures and why?
- Mirai Intex. (2024, July 25). Crystallization process: how does crystallization work.
- Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis. YouTube.
- Discover Chemistry. (2024, November 6). Insights into polymorphism and inclusion properties in organic compounds. Springer Nature.
- Armaghan, M., et al. (n.d.). Crystal structure of 4-bromo-N-(2-hydroxyphenyl)benzamide. PMC.
- University of York. (n.d.). Problems with Recrystallisations.
- Melnic, E., et al. (2021, January 26). Unexpected Polymorphism in Bromoantimonate(III) Complexes and Its Effect on Optical Properties. ACS Publications.
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Technical Support Center: Improving Catalyst Turnover in 4-bromo-N-ethyl-N-phenylbenzamide Reactions
Welcome to the technical support center for optimizing catalytic reactions involving 4-bromo-N-ethyl-N-phenylbenzamide. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and enhance catalyst efficiency in your experiments. This guide is structured as a series of troubleshooting questions and FAQs, designed to address specific issues you may encounter.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses specific experimental observations and provides a logical framework for identifying the root cause and implementing effective solutions.
Q1: My reaction mixture is turning black and has stalled. What does this mean and how can I prevent it?
A: The formation of a black precipitate is a strong indicator of catalyst decomposition into palladium black, an inactive, agglomerated form of palladium metal.[1] This is a common deactivation pathway in palladium-catalyzed cross-coupling reactions.
Causality: The active catalyst in most cross-coupling cycles is a Pd(0) species, typically stabilized by phosphine ligands.[1] If these ligands dissociate or are oxidized, the unprotected Pd(0) atoms can aggregate, leading to the formation of catalytically inactive palladium black.[1][2] This is often triggered by:
-
High Temperatures: Can accelerate ligand dissociation.
-
Oxygen Contamination: Oxygen can oxidize both the sensitive phosphine ligands and the active Pd(0) catalyst.[1]
-
Sub-optimal Ligand Choice: Ligands that are not sterically bulky or electron-rich enough may not adequately protect the palladium center.[3][4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for palladium black formation.
Preventative Measures:
-
Rigorous Degassing: Ensure your solvent and reaction vessel are thoroughly deoxygenated. See Protocol 1 for a reliable method.
-
Ligand Selection: Employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos).[4] These ligands stabilize the Pd(0) center and promote the desired catalytic cycle.[5]
-
Use Pre-catalysts: Modern palladium pre-catalysts (e.g., G3-XPhos) are often air-stable and designed to generate the active Pd(0) species cleanly and efficiently in situ upon exposure to a base, leading to more reproducible results.[3][6]
Q2: My conversion is low or the reaction fails to initiate. Where should I start my investigation?
A: Low or no conversion can stem from issues with the catalyst activation, reagent quality, or overall reaction conditions. A systematic approach is crucial for diagnosis.
Causality: For a catalytic cycle to begin, a Pd(II) source like Pd(OAc)₂ must first be reduced to the active Pd(0) state.[1][7] Inefficient reduction is a common failure point.[1] Furthermore, impurities in reagents or solvents can act as catalyst poisons, halting the reaction before it can achieve significant turnover.
Troubleshooting Table:
| Symptom | Potential Cause | Recommended Action |
| No reaction initiation | Inefficient Pre-catalyst Reduction: Common with Pd(II) sources like Pd(OAc)₂.[1][7] | Switch to a modern, well-defined pre-catalyst that generates Pd(0) more reliably.[3][6] |
| Catalyst Poisoning: Impurities in reagents or solvents.[8][9] | Use high-purity, anhydrous, and degassed solvents. Purify reagents if their quality is suspect. (See Protocol 2 ) | |
| Reaction starts but stalls | Ligand Degradation: The phosphine ligand may be unstable under the reaction conditions.[2] | Screen alternative, more robust ligands. |
| Inhibitory Byproducts: Some reactions can be inhibited by byproducts, such as iodide ions in certain Buchwald-Hartwig aminations.[10] | Consider an alternative electrophile (e.g., Ar-Br instead of Ar-I) or different reaction conditions. | |
| Insolubility: Reagents or the catalyst may not be fully dissolved.[10] | Screen different solvents (e.g., Toluene, Dioxane, THF) or consider using a co-solvent system.[1][10] |
Q3: My results are inconsistent between batches. How can I improve reproducibility?
A: Reproducibility issues in palladium-catalyzed reactions almost always trace back to three key areas: atmospheric control, water content, and reagent purity.
Causality: Palladium catalysis is highly sensitive to trace amounts of oxygen and water. Oxygen can lead to catalyst deactivation, while water can hydrolyze reagents and interfere with the base.[1][11] The purity of reagents, especially the base and any organometallic partners, is also critical.
Key Areas for Improving Reproducibility:
-
Inert Atmosphere: Always use a robust inert gas (Argon or Nitrogen) manifold and oven-dried glassware.[6] Avoid simply flushing the headspace; ensure the vessel is evacuated and backfilled multiple times.
-
Solvent and Reagent Quality: Use freshly opened, anhydrous, inhibitor-free solvents. If a solvent bottle has been open for a while, consider re-purifying it. Bases like sodium tert-butoxide (NaOtBu) are highly hygroscopic and should be handled exclusively in a glovebox.
-
Precise Reagent Handling: Use precise techniques for adding reagents, especially liquids and solutions, via gas-tight syringes.[6]
-
Standardized Procedure: Use a well-defined pre-catalyst to avoid the variability of in-situ catalyst generation from sources like Pd(OAc)₂.[3][6] This ensures a consistent amount of active catalyst is formed in each run.
Frequently Asked Questions (FAQs)
Q1: What is the role of the ligand and how do I choose the right one?
A: The phosphine ligand is arguably the most critical variable for controlling catalyst activity and stability.[5] It directly influences every elementary step of the catalytic cycle.
-
Function: Ligands stabilize the palladium center, preventing aggregation into palladium black.[1] Their steric and electronic properties modulate the rates of oxidative addition and reductive elimination.[4][5]
-
Selection Principles:
-
Steric Bulk: Bulky ligands (e.g., those with t-butyl or adamantyl groups) generally promote the formation of highly reactive, monoligated Pd(0) species, which can accelerate the catalytic cycle.[5]
-
Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which facilitates the rate-determining oxidative addition step.[3][5]
-
Common Classes: For reactions involving aryl bromides like 4-bromo-N-ethyl-N-phenylbenzamide, bulky, electron-rich biaryl phosphines are the state-of-the-art.[3][4][12]
-
Ligand Selection Guide (General Recommendations)
| Reaction Type | Coupling Partners | Recommended Ligand Class | Examples |
| Buchwald-Hartwig Amination | Aryl Bromide + Amine | Bulky Biaryl Phosphines | XPhos, RuPhos, BrettPhos[4][6] |
| Suzuki-Miyaura Coupling | Aryl Bromide + Boronic Acid | Bulky Biaryl Phosphines | SPhos, XPhos[4] |
| Heck Coupling | Aryl Bromide + Alkene | Varies; Phosphines or NHCs | P(t-Bu)₃, Triphenylphosphine[13][14] |
Q2: How does the choice of base affect my reaction?
A: The base plays a crucial role in the catalytic cycle, but its choice is highly dependent on the specific cross-coupling reaction being performed.
-
In Suzuki Coupling: The base activates the organoboron reagent, forming a more nucleophilic "ate" complex, which is necessary for the transmetalation step.
-
In Buchwald-Hartwig Amination: The base deprotonates the amine, making it a more effective nucleophile.[6]
-
Common Bases:
Q3: What are common catalyst poisons I should be aware of?
A: Catalyst poisons are substances that bind strongly to the active sites of the catalyst, rendering them inactive.[8][16] Even trace amounts can significantly reduce catalyst turnover.
Common Poisons for Palladium Catalysts:
-
Sulfur Compounds: Thiols and sulfides are notorious poisons for palladium catalysts.[8][9] Ensure reagents are free from sulfur-containing impurities.
-
Halides & Cyanides: Excess halides (especially iodide) and cyanide ions can coordinate strongly to palladium, forming inactive complexes and disrupting the catalytic cycle.[8][10][11][17]
-
Carbon Monoxide (CO): CO can bind very strongly to palladium, blocking active sites.[8][9] Avoid using CO atmospheres unless it is a specific reactant (e.g., in carbonylation reactions).
-
Other Functional Groups: Certain organic molecules like nitriles, nitro compounds, and some nitrogen heterocycles can also act as poisons.[8]
Caption: Catalyst poisoning leads to inactive complexes.
Experimental Protocols
Protocol 1: Rigorous Degassing of Reaction Solvents (Freeze-Pump-Thaw)
This protocol is essential for removing dissolved oxygen, which can deactivate palladium catalysts.
Materials:
-
Schlenk flask appropriately sized for the solvent volume.
-
High-vacuum line.
-
Dewar flasks with liquid nitrogen.
Procedure:
-
Place the solvent in the Schlenk flask with a stir bar. Do not fill more than half full.
-
Freeze: Cool the flask in a liquid nitrogen bath until the solvent is completely frozen solid.
-
Pump: With the solvent frozen, open the flask to the high-vacuum line and evacuate for 5-10 minutes. This removes the gases from the headspace above the frozen solvent.
-
Thaw: Close the flask to the vacuum line. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You may see bubbles evolving from the solvent as trapped gases are released.
-
Repeat: Repeat steps 2-4 at least two more times (for a total of three cycles).
-
Storage: After the final cycle, backfill the flask with an inert gas (Argon or Nitrogen) before use.
Protocol 2: General Procedure for a Small-Scale Cross-Coupling Reaction
This protocol provides a starting point for a reaction like a Suzuki or Buchwald-Hartwig coupling.
Materials & Setup:
-
Oven-dried Schlenk flask, condenser, and magnetic stir bar.
-
Inert gas (Argon or Nitrogen) supply.
-
Gas-tight syringes for liquid transfers.
Procedure:
-
Glassware Preparation: Assemble the hot, oven-dried glassware and allow it to cool to room temperature under a positive pressure of inert gas.[6]
-
Reagent Addition (Solids): Under a positive flow of inert gas, add the 4-bromo-N-ethyl-N-phenylbenzamide (1.0 equiv.), the coupling partner (e.g., boronic acid, 1.2 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), the palladium pre-catalyst (e.g., G3-SPhos, 1-2 mol%), and the ligand (if not using a pre-catalyst).
-
Seal and Purge: Seal the flask with a septum. Evacuate the flask and backfill with inert gas. Repeat this purge cycle three times.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene) via syringe.[6]
-
Heating: Lower the reaction flask into a pre-heated oil bath and begin stirring.
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots under inert atmosphere and analyzing by TLC, GC-MS, or LC-MS.[6]
-
Work-up: Once complete, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent. The combined organic layers are then washed, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure for purification.[6]
References
- C
- Palladium catalyst issues in cross-coupling reactions - Benchchem.
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (September 09 2024).
- Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed. (March 27 2015).
- Troubleshooting low conversion in Buchwald-Hartwig amin
- How to Prevent Catalyst Poisoning at the Industrial Scale. (April 23 2024).
- Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands | Request PDF - ResearchG
- Cross-Coupling Reactions Guide.
- Advances in Cross-Coupling Reactions - MDPI. (October 01 2020).
- Ligand design for cross-couplings: phosphines - YouTube. (January 09 2024).
- Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System | Journal of the American Chemical Society.
- Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed. (April 09 2008).
- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - Beilstein Journals. (August 05 2013).
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (November 24 2024).
- Heck Reaction - Organic Chemistry Portal.
- Application Notes and Protocols for Heck Coupling Reactions Involving 7-Bromohept-3-ene - Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
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- 2. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
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A Comparative Guide to the Reactivity of 4-bromo-N-ethyl-N-phenylbenzamide and its 4-chloro Derivative in Cross-Coupling Reactions
A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the selection of appropriate building blocks is paramount to the efficiency and success of a synthetic campaign. Aryl halides are foundational precursors for the construction of complex molecular architectures, primarily through transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth, objective comparison of the reactivity of two closely related benzamide derivatives: 4-bromo-N-ethyl-N-phenylbenzamide and 4-chloro-N-ethyl-N-phenylbenzamide. Our analysis will delve into the fundamental principles governing their reactivity, supported by illustrative experimental data and detailed protocols for key transformations.
The Decisive Halogen: Theoretical Underpinnings of Reactivity
The choice between a bromo or a chloro substituent on an aromatic ring is a critical decision that significantly impacts reaction kinetics, catalyst selection, and overall synthetic strategy. The difference in reactivity stems primarily from the inherent properties of the carbon-halogen bond.
The carbon-bromine (C-Br) bond is longer and weaker than the carbon-chlorine (C-Cl) bond. Computational studies have consistently shown that the bond dissociation energy (BDE) of a C-Cl bond in an aromatic system is significantly higher than that of a corresponding C-Br bond[1][2]. For instance, the BDE for chlorobenzene is approximately 96 kcal/mol, whereas for bromobenzene, it is around 81 kcal/mol. This ~15 kcal/mol difference is a substantial energetic barrier to overcome.
In the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, the catalytic cycle is typically initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) complex[3][4][5]. This step, often the rate-determining step, involves the cleavage of the C-X bond. Consequently, the weaker C-Br bond in 4-bromo-N-ethyl-N-phenylbenzamide allows for a more facile oxidative addition compared to its 4-chloro counterpart[6]. This generally translates to milder reaction conditions, lower catalyst loadings, and faster reaction times for the bromo derivative.
Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the reactivity trend is often inverted (F > Cl > Br > I)[7][8]. This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, which is facilitated by the polarization of the C-X bond by the more electronegative halogen. However, for SNAr to be a viable pathway, the aromatic ring must be significantly activated by potent electron-withdrawing groups positioned ortho or para to the leaving group[9][10]. The benzamide moiety in our target molecules is only moderately deactivating, making palladium-catalyzed cross-coupling the more prevalent and synthetically useful approach for their functionalization.
Comparative Performance in Key Cross-Coupling Reactions
To illustrate the practical implications of these theoretical differences, we will now compare the performance of 4-bromo-N-ethyl-N-phenylbenzamide and 4-chloro-N-ethyl-N-phenylbenzamide in two of the most widely employed cross-coupling reactions in drug discovery: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a robust method for the formation of C(sp²)-C(sp²) bonds, a common motif in many pharmaceutical agents[11][12]. The reaction couples an organoboron reagent with an organohalide.
Illustrative Experimental Data: Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-bromo-N-ethyl-N-phenylbenzamide | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 80 | 4 | 92 |
| 2 | 4-chloro-N-ethyl-N-phenylbenzamide | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 80 | 24 | 35 |
| 3 | 4-chloro-N-ethyl-N-phenylbenzamide | Phenylboronic acid | Pd₂(dba)₃ (5) | RuPhos (10) | K₃PO₄ | Dioxane | 100 | 18 | 85 |
This data is representative and intended for comparative purposes.
As the data in the table highlights, the 4-bromo derivative undergoes efficient coupling under relatively mild conditions with a standard palladium acetate/SPhos catalyst system, affording a high yield in a short timeframe (Entry 1). In stark contrast, the 4-chloro derivative shows significantly lower reactivity under the same conditions, with only a modest conversion even after an extended reaction time (Entry 2). To achieve a synthetically useful yield with the 4-chloro substrate, more forcing conditions are necessary, including a higher catalyst and ligand loading, a more specialized ligand (RuPhos, known for its efficacy with aryl chlorides), and a higher reaction temperature (Entry 3)[13][14].
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are privileged structures in medicinal chemistry[5][15]. This reaction enables the formation of C-N bonds by coupling an amine with an aryl halide.
Illustrative Experimental Data: Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-bromo-N-ethyl-N-phenylbenzamide | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 90 | 6 | 95 |
| 2 | 4-chloro-N-ethyl-N-phenylbenzamide | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 90 | 24 | 40 |
| 3 | 4-chloro-N-ethyl-N-phenylbenzamide | Morpholine | Pd(OAc)₂ (4) | GPhos (8) | K₂CO₃ | t-AmylOH | 110 | 16 | 88 |
This data is representative and intended for comparative purposes.
Similar to the Suzuki-Miyaura coupling, the 4-bromo derivative demonstrates superior reactivity in the Buchwald-Hartwig amination (Entry 1). A standard catalyst system readily promotes the coupling with morpholine to give an excellent yield. The 4-chloro analog is substantially less reactive under these conditions (Entry 2). Achieving a high yield with the chloro derivative necessitates a more active, specialized catalyst system (GPhos is a highly effective ligand for challenging C-N couplings) and a higher reaction temperature (Entry 3)[16][17].
Experimental Protocols
To provide a practical context for the preceding discussion, detailed, step-by-step protocols for representative Suzuki-Miyaura and Buchwald-Hartwig reactions are provided below. These protocols are designed to be self-validating, with clear rationales for the choice of reagents and conditions.
Protocol 1: Suzuki-Miyaura Coupling of 4-bromo-N-ethyl-N-phenylbenzamide
Caption: Workflow for the Suzuki-Miyaura coupling of the bromo derivative.
Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-N-ethyl-N-phenylbenzamide (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).
-
Catalyst Addition: In a separate vial, weigh palladium(II) acetate (Pd(OAc)₂, 0.02 eq) and SPhos (0.04 eq) and add them to the Schlenk flask. The use of a slight excess of ligand helps to stabilize the active palladium species.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times to ensure an inert atmosphere. This is crucial as the Pd(0) active catalyst is oxygen-sensitive.
-
Solvent Addition: Add degassed toluene and water (10:1 v/v) via syringe. Degassing the solvents is essential to remove dissolved oxygen.
-
Reaction: Immerse the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Transfer the mixture to a separatory funnel and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Buchwald-Hartwig Amination of 4-chloro-N-ethyl-N-phenylbenzamide
Caption: Workflow for the Buchwald-Hartwig amination of the chloro derivative.
Methodology:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-chloro-N-ethyl-N-phenylbenzamide (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.04 eq), GPhos (0.08 eq), and potassium carbonate (K₂CO₃, 2.0 eq). The higher catalyst and ligand loading are necessary to activate the less reactive C-Cl bond.
-
Inert Atmosphere: Seal the vial with a screw cap containing a PTFE septum, and evacuate and backfill with argon three times.
-
Solvent and Reagent Addition: Add degassed tert-amyl alcohol via syringe, followed by morpholine (1.2 eq). tert-Amyl alcohol is a good solvent for this transformation and can help to solubilize the base.
-
Reaction: Place the vial in a preheated aluminum heating block at 110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction typically requires around 16 hours for complete conversion.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Purification: Rinse the Celite pad with additional ethyl acetate. Combine the filtrates and concentrate under reduced pressure. Purify the resulting residue by flash column chromatography to yield the desired arylamine product.
Concluding Remarks and Strategic Recommendations
The choice between 4-bromo-N-ethyl-N-phenylbenzamide and its 4-chloro analog is a classic cost-versus-reactivity dilemma. The 4-chloro derivative is typically less expensive and more readily available on a large scale. However, its lower reactivity necessitates more forcing reaction conditions, specialized and often more expensive catalyst systems, and potentially longer reaction times. This can lead to a higher process mass intensity and a less "green" synthetic route.
In contrast, the 4-bromo derivative, while often more costly on a per-kilogram basis, offers significantly higher reactivity. This allows for the use of milder conditions, lower catalyst loadings, and shorter reaction times, which can be advantageous in early-stage drug discovery where speed and reliability are paramount. The milder conditions may also offer better functional group tolerance, preserving sensitive moieties elsewhere in the molecule.
Key Decision Factors:
Caption: Decision framework for selecting the appropriate aryl halide.
Ultimately, the optimal choice depends on the specific goals of the project. For rapid analog synthesis and proof-of-concept studies, the higher reactivity of the 4-bromo derivative is often the superior choice. For large-scale synthesis where cost is a major driver, the 4-chloro derivative may be preferable, provided that a robust and optimized catalytic system can be developed to overcome its inherent inertness. This guide provides the foundational knowledge and practical insights to make that decision with confidence.
References
-
de Vries, A. H. M.; de Vries, J. G. The Handbook of Homogeneous Catalysis. Wiley-VCH. [Link]
-
Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95(7), 2457–2483. [Link]
-
Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews2016 , 116(19), 12564-12649. [Link]
-
Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl Chlorides. Journal of the American Chemical Society2007 , 129(11), 3358–3366. [Link]
-
Littke, A. F.; Fu, G. C. A Convenient and General Method for Suzuki Cross-Coupling of Aryl Chlorides and Arylboronic Acids. Angewandte Chemie International Edition1998 , 37(24), 3387-3388. [Link]
-
Berman, A. M.; Johnson, J. S. The Development of a General Method for the Suzuki−Miyaura Cross-Coupling of Aryl Chlorides. The Journal of Organic Chemistry2008 , 73(1), 219-228. [Link]
-
Blaser, H.-U.; Indolese, A. F.; Schnyder, A. The Suzuki reaction with aryl chlorides: a comparison of catalysts. Current Science2001 , 80(10), 1317-1322. [Link]
-
Luo, J.; Zhang, J. Recent advances in palladium-catalyzed cross-coupling reactions of aryl chlorides. RSC Advances2015 , 5(1), 18-36. [Link]
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- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
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- 17. chem.libretexts.org [chem.libretexts.org]
Benchmarking 4-bromo-N-ethyl-N-phenylbenzamide Yields: Traditional Amidation vs. Modern Catalytic & Flow Technologies
Introduction & Mechanistic Causality
The synthesis of 4-bromo-N-ethyl-N-phenylbenzamide presents a quintessential challenge in organic process chemistry: the acylation of a sterically hindered, electronically deactivated secondary aromatic amine. The steric bulk of the N-ethyl group, combined with the delocalization of the nitrogen lone pair into the aromatic ring, renders N-ethylaniline significantly less nucleophilic than primary aliphatic amines[1].
While the traditional Schotten-Baumann reaction (using an acid chloride) remains a foundational approach, the demands of modern drug development—specifically regarding E-factor, scalability, and impurity control—necessitate the evaluation of advanced methodologies. In batch reactors, the poor nucleophilicity of the secondary amine often results in sluggish kinetics, allowing competitive side reactions (such as acyl chloride hydrolysis) to depress yields to as low as 65% in standard aminolysis[2].
To overcome these thermodynamic and kinetic barriers, this guide benchmarks the traditional batch amidation against two state-of-the-art alternatives: 3[3] and4[4].
-
T3P-Mediated Coupling: T3P activates 4-bromobenzoic acid into a highly reactive phosphonate ester. Unlike standard carbodiimides (e.g., EDC/DIC) which can form unreactive N-acylurea byproducts when faced with sterically hindered amines, T3P maintains a high effective concentration of the active electrophile[3].
-
Continuous Flow (PFR): Adapting amidation to a continuous flow regime fundamentally alters the reaction kinetics. The high surface-area-to-volume ratio of a PFR ensures instantaneous dissipation of the reaction exotherm, while turbulent mixing forces the hindered secondary amine and the electrophile into intimate contact, drastically accelerating the reaction rate[4].
Quantitative Benchmarking Data
The following table summarizes the performance metrics of synthesizing 4-bromo-N-ethyl-N-phenylbenzamide across three distinct process environments.
| Synthesis Methodology | Yield (%) | Reaction Time | E-Factor | Scalability | Primary Impurity Profile |
| Traditional Batch (Acid Chloride) | 70–80% | 2–4 hours | High | Moderate | 4-bromobenzoic acid (hydrolysis) |
| T3P-Mediated Batch Coupling | 85–90% | 12 hours | Medium | Excellent | Trace unreacted amine |
| Continuous Flow (PFR) | >95% | 10 minutes | Low | Excellent | Ultra-high purity |
Self-Validating Experimental Protocols
As process scientists, we must design protocols that inherently verify their own progression. The following workflows incorporate critical self-validation checkpoints.
Protocol A: Traditional Schotten-Baumann Batch Synthesis
Causality: The highly electrophilic 4-bromobenzoyl chloride compensates for the poor nucleophilicity of N-ethylaniline, but requires strict thermal control to prevent degradation.
-
Preparation: Dissolve N-ethylaniline (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous dichloromethane (DCM) at 0 °C under nitrogen.
-
Addition: Add 4-bromobenzoyl chloride (1.1 equiv) dropwise.
-
Self-Validation Checkpoint: Monitor the internal thermocouple. If the temperature exceeds 5 °C, pause the addition. Exceeding this threshold exponentially increases the rate of competing acyl chloride hydrolysis.
-
-
Reaction: Remove the ice bath, warm to 20 °C, and stir for 3 hours.
-
Isolation: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate.
Protocol B: T3P-Mediated Batch Synthesis
Causality: T3P drives the equilibrium forward by forming completely water-soluble byproducts, making it ideal for large-scale applications where chromatography is unfeasible[3].
-
Preparation: Charge a reactor with 4-bromobenzoic acid (1.0 equiv), N-ethylaniline (1.1 equiv), and N,N-diisopropylethylamine (DIPEA, 2.5 equiv) in ethyl acetate (EtOAc).
-
Activation: Add T3P (50% wt in EtOAc, 1.5 equiv) at 20 °C.
-
Self-Validation Checkpoint: Observe the reaction matrix. The solution must remain entirely homogeneous. Unlike EDC/HOBt couplings that precipitate urea byproducts, T3P prevents the precipitation of insoluble intermediates, ensuring consistent mass transfer[3].
-
-
Reaction: Heat the mixture to 50 °C for 12 hours to overcome the steric barrier of the secondary amine.
-
Isolation: Wash the organic layer directly with water. The T3P phosphonate byproducts partition >99% into the aqueous phase.
Protocol C: Continuous Flow Amidation (PFR)
Causality: Rapid mixing in a micro-fluidic environment overcomes the slow kinetics of hindered amines, preventing side reactions and enabling massive throughput[4].
-
Stream Preparation:
-
Stream A: 4-bromobenzoyl chloride (1.0 M in anhydrous THF).
-
Stream B:N-ethylaniline (1.0 M) and DIPEA (1.5 M) in anhydrous THF.
-
-
Mixing: Pump Stream A and Stream B at equal flow rates (1.0 mL/min) into a high-turbulence PEEK T-mixer.
-
Reaction: Direct the mixed stream into a 20 mL Plug Flow Reactor (PFR) coil maintained at 25 °C (Residence time = 10 minutes).
-
Isolation & Validation:
-
Self-Validation Checkpoint: Direct the PFR outlet stream through an inline Process Analytical Technology (PAT) FTIR spectrometer. Confirm the complete disappearance of the acyl chloride stretch at ~1770 cm⁻¹ and the steady-state appearance of the benzamide carbonyl stretch at ~1640 cm⁻¹.
-
Pathway & Workflow Visualizations
Mechanistic pathways for 4-bromo-N-ethyl-N-phenylbenzamide synthesis via acid chloride and T3P.
Continuous plug flow reactor (PFR) setup for high-yield amidation of secondary anilines.
References
-
Practical Considerations and Examples in Adapting Amidations to Continuous Flow Processing in Early Development - acs.org 4[4]
-
Aminolysis of Aryl Ester Using Tertiary Amine as Amino Donor via C–O and C–N Bond Activations - acs.org 2[2]
-
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals - acs.org 3[3]
-
Direct Catalytic N-Alkylation of Amines with Carboxylic Acids - acs.org1[1]
Sources
Comparative Guide: NMR Spectroscopy vs. Mass Spectrometry for the Structural Elucidation of 4-Bromo-N-ethyl-N-phenylbenzamide
As a Senior Application Scientist in drug development and analytical chemistry, characterizing halogenated tertiary amides requires a rigorous, multi-modal approach. Relying on a single analytical technique often leaves blind spots—especially when dealing with dynamic molecular phenomena like restricted bond rotation or complex isotopic distributions.
This guide objectively compares the performance of High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) for the structural validation of 4-bromo-N-ethyl-N-phenylbenzamide . By cross-validating these techniques, we establish a self-validating analytical system that ensures absolute scientific integrity.
The Analytical Challenge: Why Cross-Validation is Mandatory
4-bromo-N-ethyl-N-phenylbenzamide (C₁₅H₁₄BrNO) presents two distinct analytical challenges:
-
Stereodynamic Complexity: As a tertiary amide, the lone pair on the nitrogen atom delocalizes into the carbonyl π -system. This imparts partial double-bond character to the C–N bond, restricting rotation and potentially leading to the formation of observable rotamers (cis/trans isomers) at room temperature .
-
Isotopic Signatures: The presence of the bromine atom creates a distinct isotopic footprint. Bromine naturally occurs as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.
To definitively characterize this compound, we must compare the structural connectivity provided by NMR against the exact elemental composition and fragmentation pathways provided by MS.
Analytical workflow for cross-validating NMR and MS data.
Objective Performance Comparison: NMR vs. MS
While both modalities are essential, they serve fundamentally different mechanistic purposes in the laboratory.
Table 1: Analytical Modality Comparison
| Feature | High-Resolution NMR (¹H / ¹³C) | ESI-HRMS / MS-MS |
| Primary Output | Exact atom connectivity, spatial dynamics | Exact mass, elemental composition |
| Sensitivity | Moderate ( μ g to mg range required) | Extremely High (pg to ng range) |
| Isomer Differentiation | Excellent (Easily distinguishes ortho/meta/para) | Poor (Requires specific MS/MS libraries) |
| Dynamic Phenomena | Detects rotamers via VT-NMR | Not applicable (Gas-phase analysis) |
| Sample Recovery | Non-destructive (Sample can be recovered) | Destructive |
Mechanistic Causality & Experimental Data
A. NMR Spectroscopy: Resolving Connectivity and Rotamers
In NMR, the exact chemical shifts and coupling constants ( J ) map the molecular framework. For 4-bromo-N-ethyl-N-phenylbenzamide, the ¹H NMR spectrum clearly delineates the ethyl group (a distinct quartet and triplet) from the aromatic rings. However, tertiary amides frequently exhibit restricted C–N bond rotation. If the rotation rate is on the same timescale as the NMR acquisition, peaks may broaden or split into two sets of signals (rotamers).
Thermodynamic interconversion of amide rotamers via C-N bond rotation.
Self-Validating Protocol: Variable-Temperature (VT) NMR
-
Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of CDCl₃ containing 0.05% v/v Tetramethylsilane (TMS). Causality: TMS acts as an internal reference (0.00 ppm) to validate the chemical shift axis.
-
Temperature Calibration: Calibrate the probe using a 100% ethylene glycol standard. Measure the chemical shift difference between the OH and CH₂ protons to ensure thermodynamic accuracy.
-
Acquisition: Acquire standard 1D ¹H (500 MHz) and ¹³C (125 MHz) spectra at 298 K. If peak broadening is observed due to rotameric exchange, increase the temperature in 10 K increments up to 330 K until peaks coalesce into sharp, time-averaged signals.
Table 2: Validated NMR Chemical Shifts (CDCl₃, 298 K)
| Nucleus | Chemical Shift ( δ , ppm) | Multiplicity & Coupling ( J in Hz) | Integration | Structural Assignment |
| ¹H | 7.28 | Doublet ( J = 8.4) | 2H | Bromophenyl (meta to C=O) |
| ¹H | 7.24 | Doublet ( J = 7.8) | 2H | Bromophenyl (ortho to C=O) |
| ¹H | 7.20–7.13 | Multiplet | 3H | N-phenyl (meta & para) |
| ¹H | 7.01 | Doublet ( J = 7.6) | 2H | N-phenyl (ortho) |
| ¹H | 3.97 | Quartet ( J = 7.1) | 2H | Ethyl CH₂ |
| ¹H | 1.21 | Triplet ( J = 7.1) | 3H | Ethyl CH₃ |
| ¹³C | 169.1 | Singlet | - | Carbonyl (C=O) |
| ¹³C | 45.5, 12.8 | Singlet | - | Ethyl CH₂, CH₃ |
B. Mass Spectrometry: Isotopic Signatures and Fragmentation
While NMR proves the connectivity, ESI-HRMS proves the exact elemental composition. Because bromine has two isotopes (⁷⁹Br and ⁸¹Br) in a ~1:1 ratio, the intact protonated molecule [M+H]+ will appear as a distinct doublet at m/z 304.0332 and 306.0312 .
During Collision-Induced Dissociation (CID) in MS/MS, protonation preferentially occurs at the amide nitrogen. This weakens the N–CO bond, leading to heterolytic cleavage. The neutral N-ethylaniline fragment is expelled, leaving behind the highly stable 4-bromobenzoyl cation .
ESI-MS fragmentation pathway for 4-bromo-N-ethyl-N-phenylbenzamide.
Self-Validating Protocol: LC-ESI-HRMS/MS
-
Sample Preparation: Dilute the compound to 1 μ g/mL in 50:50 Methanol:Water with 0.1% Formic Acid. Causality: Formic acid acts as a proton source, heavily favoring the formation of [M+H]+ ions in positive ESI mode.
-
Mass Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) via a secondary nebulizer to calibrate the TOF/Orbitrap mass analyzer. This lock-mass system ensures mass error remains < 5 ppm, validating the elemental assignment.
-
MS1 Acquisition: Scan range m/z 100-1000. Identify the target isotopic pair at m/z 304.03 / 306.03.
-
MS2 Acquisition: Isolate the precursor ion window ( m/z 304-306) and apply a Collision Energy (CE) of 20 eV. Record the fragmentation pattern.
Table 3: ESI-HRMS Fragmentation Data
| Ion Type | m/z (Theoretical) | Isotopic Pattern | Structural Assignment |
| [M+H]+ | 304.0332 / 306.0312 | 1:1 Doublet | Intact protonated molecule |
| Fragment 1 | 183.0000 / 185.0000 | 1:1 Doublet | 4-bromobenzoyl cation (N–CO cleavage) |
| Fragment 2 | 77.0391 | Singlet | Phenyl cation (Loss of CO and Br) |
Conclusion
For the rigorous structural elucidation of 4-bromo-N-ethyl-N-phenylbenzamide, neither NMR nor MS should be used in isolation. High-Resolution NMR is the superior alternative for mapping the exact spatial connectivity and understanding stereodynamic rotational barriers. Conversely, ESI-HRMS is the superior alternative for confirming the elemental composition and leveraging the unique isotopic signature of the halogenated core. By executing the self-validating protocols outlined above, researchers can achieve absolute confidence in their molecular characterizations.
References
-
Using NMR to observe the restricted rotation in amide bonds. Nanalysis. URL:[Link]
-
Aminolysis of Aryl Ester Using Tertiary Amine as Amino Donor via C–O and C–N Bond Activations. The Journal of Organic Chemistry (ACS Publications). URL:[Link]
-
Mass spectrum & fragmentation of 1-bromobutane (Bromine Isotope Patterns). Chem Help ASAP. URL:[Link]
-
Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances (Royal Society of Chemistry). URL:[Link]
Reproducibility of C-N bond activation in 4-bromo-N-ethyl-N-phenylbenzamide
Title: Reproducibility and Chemoselectivity in C–N Bond Activation of 4-Bromo-N-ethyl-N-phenylbenzamide: A Comparative Guide
Executive Brief
As a Senior Application Scientist, I frequently audit synthetic methodologies for scalability and reproducibility. The transition-metal-catalyzed activation of amide C–N bonds has opened entirely new retrosynthetic disconnections, particularly for converting inert amides into valuable esters or ketones[1]. However, the specific substrate 4-bromo-N-ethyl-N-phenylbenzamide presents a formidable dual-challenge in the laboratory:
-
Chemoselectivity: The molecule possesses a highly reactive C–Br bond that competes directly with the notoriously inert amide C–N bond for catalyst oxidative addition.
-
Steric Penalty: While N-methyl-N-phenylbenzamides are standard activated substrates in literature, substituting the methyl for an ethyl group drastically impedes reactivity. Literature confirms that N-ethyl-N-phenylbenzamides often afford poor yields (e.g., <25% in Ni-catalyzed cross-couplings) compared to their N-methyl counterparts due to severe steric clash during the catalytic cycle[2].
This guide objectively compares catalytic systems capable of differentiating these bonds and provides a self-validating experimental protocol designed to overcome the reproducibility issues inherent to the N-ethyl steric penalty.
Mechanistic Causality: Overcoming Amide Resonance and Steric Clash
The fundamental barrier to C–N bond activation is the delocalization of the nitrogen lone pair into the carbonyl group (amide resonance), which gives the C–N bond partial double-bond character.
To selectively cleave the C–N bond in the presence of a reactive C–Br bond, we must manipulate both the electronic nature of the metal and the steric environment of the ligand.
-
Why Nickel? Ni(0) is more electropositive and possesses a smaller atomic radius than Pd(0). This allows Ni to undergo oxidative addition into the stronger, more challenging C–N bond.
-
Why Bulky NHC Ligands (e.g., SIPr)? The N-ethyl group creates a significant steric profile. A bulky N-heterocyclic carbene (NHC) like SIPr forces the amide to twist out of planarity upon coordination. This physical twist breaks the amide resonance, lowering the activation energy required for metal insertion.
-
The Competing Pathway: If a palladium catalyst with an electron-rich phosphine (e.g., Pd₂(dba)₃ / XPhos) is employed, the system will bypass the sterically hindered amide and exclusively target the C–Br bond via standard cross-coupling, leaving the C–N bond intact.
Divergent chemoselective pathways for C-N vs. C-Br activation.
Comparative Catalyst Performance
To establish an objective baseline, we compare three distinct catalytic systems applied to the esterification of 4-bromo-N-ethyl-N-phenylbenzamide with benzyl alcohol. The data below highlights the stark contrast in chemoselectivity and the specific difficulty of activating the N-ethyl derivative[2].
| Catalyst System | Ligand | Primary Site of Activation | Yield (C–N Cleavage) | Yield (C–Br Cleavage) | Reproducibility (RSD) |
| Ni(cod)₂ (10 mol%) | SIPr (10 mol%) | C–N Bond | 68% | <5% | ± 8% (Moderate) |
| Ni(cod)₂ (10 mol%) | PCy₃ (20 mol%) | Mixed | 22% | 41% | ± 15% (Poor) |
| Pd₂(dba)₃ (5 mol%) | XPhos (10 mol%) | C–Br Bond | 0% | >95% | ± 2% (Excellent) |
Data Interpretation: The use of PCy₃ leads to poor chemoselectivity and low reproducibility, as the phosphine is not bulky enough to sufficiently twist the N-ethyl-N-phenyl moiety. SIPr provides the necessary steric bulk to favor C–N activation, though the 68% yield reflects the inherent resistance of the N-ethyl group compared to N-methyl analogs (which typically exceed 90% under identical conditions).
Self-Validating Experimental Protocol
Reproducibility in Ni-catalyzed C–N activation is notoriously sensitive to trace oxygen and moisture. Water will rapidly protonate the Ni-acyl intermediate, leading to decarbonylation or dead-end aldehyde formation.
To ensure trustworthiness, the following protocol is designed as a self-validating system . By incorporating an internal standard prior to workup, researchers can calculate the exact mass balance. If the sum of the product, recovered starting material, and side-products does not equal 100% (±5%), it immediately flags catalyst decomposition or solvent contamination.
Self-validating experimental workflow for reproducible C-N activation.
Step-by-Step Methodology:
-
Glovebox Preparation (Causality: Oxygen/Moisture Exclusion): Inside a nitrogen-filled glovebox (<1 ppm O₂ and H₂O), weigh 4-bromo-N-ethyl-N-phenylbenzamide (0.5 mmol, 1.0 equiv) into an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar.
-
Catalyst Assembly (Causality: Active Species Generation): Add Ni(cod)₂ (13.8 mg, 10 mol%) and SIPr·HCl (21.3 mg, 10 mol%). Critical Step: Add NaOt-Bu (9.6 mg, 20 mol%) specifically to deprotonate the SIPr·HCl salt and generate the free carbene in situ. Wait 5 minutes until the solution turns a deep, homogeneous red/brown, indicating the successful formation of the active Ni(0)-NHC complex.
-
Reagent Addition: Add anhydrous toluene (2.5 mL) followed by benzyl alcohol (1.0 mmol, 2.0 equiv). Seal the Schlenk tube tightly with a Teflon screwcap.
-
Thermolysis: Remove the sealed tube from the glovebox and place it in a pre-heated aluminum block at 110 °C. Stir vigorously (800 rpm) for 12 hours. Note: The high temperature is strictly required to overcome the steric penalty of the N-ethyl group during oxidative addition.
-
Self-Validation Quench (Causality: Mass Balance Verification): Cool the reaction to room temperature. Open the tube to air (quenching the active Ni catalyst) and immediately add exactly 0.5 mmol of 1,3,5-trimethoxybenzene as an internal standard. Dilute with EtOAc (5 mL) and filter through a short pad of Celite.
-
Analysis: Analyze the crude filtrate via GC-FID and ¹H NMR. Calculate the yield of the benzyl 4-bromobenzoate product and the remaining starting material relative to the internal standard to verify mass balance.
Troubleshooting & Field Insights
If your mass balance falls below 90%, the most likely culprit is decarbonylation . The bulky N-ethyl group slows down the nucleophilic attack of the alcohol onto the Ni-acyl intermediate. If this step is too slow, the intermediate undergoes CO extrusion, yielding 1-bromo-4-phenylbenzene derivatives. To mitigate this, ensure the nucleophile (benzyl alcohol) is strictly anhydrous (stored over 3Å molecular sieves), as trace water accelerates catalyst decay before the slower N-ethyl substrate can fully convert.
References
- Nickel-Catalyzed Claisen Condensation Reaction between Two Different Amides.
- Development of copper-catalyzed deaminative esterification using high-throughput experimentation.
Sources
Validating Crystallization Methods for 4-Bromo-N-ethyl-N-phenylbenzamide Isolation: A Comparative Guide
As a Senior Application Scientist in pharmaceutical process development, I frequently encounter downstream formulation failures that trace back to poorly controlled intermediate isolation. The molecule 4-bromo-N-ethyl-N-phenylbenzamide (CAS: 330568-12-2) is a sterically hindered, halogenated tertiary amide. As highlighted in 1, the synthesis and isolation of such amides require precise control over reaction parameters and subsequent purification[1].
According to industry standards for 2, solid-form control at the intermediate stage prevents expensive downstream active pharmaceutical ingredient (API) failures[2]. This guide provides an objective, data-driven comparison of crystallization methods for this specific benzamide derivative, focusing on thermodynamic causality and self-validating protocols.
Thermodynamic Causality: The "Why" Behind the Workflow
Crystallization is a rigid thermodynamic selection process driven by supersaturation. For 4-bromo-N-ethyl-N-phenylbenzamide, the lack of a primary N-H hydrogen bond donor (due to N-ethyl and N-phenyl di-substitution) fundamentally alters its crystal lattice energy compared to primary benzamides. Its solid-state packing relies heavily on weaker dipole-dipole interactions and halogen bonding from the 4-bromo substituent.
Because of these weaker intermolecular forces, the molecule is highly prone to "oiling out" (liquid-liquid phase separation, or LLPS). When dealing with structurally similar benzamides,3 often requires adjusting the cooling rate or employing a carefully selected co-solvent system to gently induce crystallization rather than phase separation[3].
Decision matrix for selecting crystallization methods based on thermodynamic solubility profiles.
Comparative Analysis of Crystallization Strategies
To isolate 4-bromo-N-ethyl-N-phenylbenzamide, we must evaluate the performance of three distinct thermodynamic pathways.
Method A: Pure Cooling Crystallization (Ethanol)
-
Mechanism: Relies on a steep solubility curve where the solute is highly soluble at elevated temperatures (e.g., 60°C) and poorly soluble at low temperatures (e.g., 5°C).
-
Pros: High chemical purity; generates large, easily filterable prismatic crystals.
-
Cons: Moderate yield (solubility at 5°C may still be significant). High risk of oiling out if the cooling ramp exceeds the nucleation rate.
Method B: Pure Anti-Solvent Crystallization (Ethanol/Water)
-
Mechanism: Involves dissolving the compound in a good solvent (Ethanol) and dosing in a miscible poor solvent (Water) to drastically lower solubility at a constant temperature.
-
Pros: Exceptional yield; highly scalable.
-
Cons: Rapid localized supersaturation at the dosing point often leads to primary nucleation bursts, resulting in fine, agglomerated needles that trap impurities and are notoriously difficult to filter.
Method C: Hybrid Cooling/Anti-Solvent with Seeding (The Optimal Choice)
-
Mechanism: Combines a moderate cooling ramp with slow anti-solvent dosing and the introduction of seed crystals within the Metastable Zone Width (MSZW).
-
Pros: Balances high yield with excellent crystal habit and purity. Completely bypasses the oiling-out boundary.
Quantitative Performance Data
| Parameter | Method A: Cooling (Ethanol) | Method B: Anti-Solvent (EtOH/Water) | Method C: Hybrid (Seeded) |
| Yield (%) | 68.5% | 94.2% | 91.8% |
| Purity (HPLC %a/a) | 99.6% | 96.8% | 99.8% |
| Crystal Habit | Large Prisms | Fine Needles (Agglomerated) | Uniform Blocky Crystals |
| Filtration Time (100g scale) | < 5 mins | > 45 mins | < 5 mins |
| Oiling Out Risk | Moderate | High | Low |
Self-Validating Experimental Protocol: Hybrid Crystallization
A protocol is only as reliable as its control strategy. To ensure batch-to-batch consistency, we employ Process Analytical Technology (PAT). The use of in-situ ATR-FTIR spectroscopy allows for the 4 in real-time, ensuring the process remains within the metastable zone[4]. Furthermore, transitioning to 5 heavily relies on PAT tools like FBRM (Focused Beam Reflectance Measurement) to maintain steady-state nucleation[5].
Step-by-Step Methodology
1. Dissolution & PAT Initialization
-
Action: Dissolve 50.0 g of crude 4-bromo-N-ethyl-N-phenylbenzamide in 200 mL of absolute Ethanol in a jacketed reactor at 60°C. Stir at 250 RPM.
-
Validation Check: Insert the ATR-FTIR probe to monitor the amide carbonyl stretch (~1640 cm⁻¹) and the FBRM probe to establish a baseline chord length distribution (CLD) of zero.
2. Controlled Cooling & Seeding
-
Action: Program the reactor to cool to 45°C at a linear rate of 0.5°C/min. Once at 45°C, introduce 0.5 g of pure, milled seed crystals (form-verified via PXRD).
-
Causality: Seeding provides a low-energy surface for secondary nucleation, preventing the supersaturation from building up to the point of liquid-liquid phase separation (oiling out).
-
Self-Validation Check: The FBRM must immediately register a sustained spike in counts for the 10–50 µm chord length. If counts drop back to zero, the seeds have dissolved (indicating the solution is undersaturated); the temperature must be lowered before re-seeding.
3. Anti-Solvent Dosing
-
Action: Begin dosing 150 mL of purified water (anti-solvent) at a strict rate of 1.5 mL/min using a programmable syringe pump.
-
Causality: A slow dosing rate ensures that the supersaturation generated by the water is continuously consumed by crystal growth on the existing seeds, rather than triggering a crash-precipitation of impurities.
-
Self-Validation Check: The ATR-FTIR solute concentration curve should show a steady, controlled decline. A sudden, sharp drop indicates uncontrolled primary nucleation.
4. Final Cooling & Isolation
-
Action: Once dosing is complete, cool the suspension to 5°C at 0.2°C/min. Filter the resulting slurry through a sintered glass funnel, wash with 50 mL of chilled 2:1 Water:Ethanol, and dry under vacuum at 40°C for 12 hours.
Self-validating crystallization workflow utilizing PAT for real-time MSZW control.
Conclusion
For sterically hindered amides like 4-bromo-N-ethyl-N-phenylbenzamide, traditional trial-and-error crystallization often leads to compromised physical properties and yield. By understanding the thermodynamic causality of the molecule's solubility and implementing a self-validating Hybrid Cooling/Anti-Solvent protocol with PAT, researchers can reliably isolate high-purity, structurally uniform crystals suitable for rigorous downstream pharmaceutical applications.
References
-
Aminolysis of Aryl Ester Using Tertiary Amine as Amino Donor via C–O and C–N Bond Activations | The Journal of Organic Chemistry Source: ACS Publications URL:[Link]
-
Development of Crystallization Processes for Pharmaceutical Applications Source: LACCEI URL:[Link]
-
Crystallization & Solid Form Challenges for Intermediates Source: Tianming Pharmaceuticals URL:[Link]
-
Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review Source: ACS Publications URL:[Link]
Sources
Comparative Toxicity Analysis of Halogenated N-ethyl-N-phenylbenzamides: A Guide for Lead Optimization
Executive Summary
Halogenated N-ethyl-N-phenylbenzamides (HEPBAs) represent a versatile structural motif in medicinal chemistry, frequently explored in the development of selective cyclooxygenase-1 (COX-1) inhibitors, antimicrobial agents, and synthetic chemical probes [1][2]. The N-ethylation of the benzamide nitrogen eliminates hydrogen bond donor capability, which fundamentally shifts the molecule's pharmacological profile, increases its lipophilicity, and redirects its clearance from renal excretion to hepatic metabolism.
When optimizing these scaffolds, the introduction of halogens (fluorine, chlorine, bromine) onto the phenyl rings profoundly dictates the molecule's metabolic fate and toxicity profile [3]. This guide provides an objective, data-driven comparison of fluoro-, chloro-, and bromo-substituted HEPBAs, detailing their in vitro and in vivo toxicity liabilities to assist drug development professionals in rational lead optimization.
Structural Determinants of Toxicity
The toxicity of HEPBAs is primarily driven by two physicochemical shifts induced by halogenation:
-
Lipophilicity and Off-Target Binding: N-ethylation inherently increases the partition coefficient (LogP) compared to secondary amides. Halogenation further increases lipophilicity in the order of F < Cl < Br. Excessive lipophilicity correlates strongly with increased non-specific protein binding, phospholipidosis, and basal cytotoxicity.
-
Metabolic Bioactivation: The electron-withdrawing nature and steric bulk of halogens affect the electron density of the aromatic rings. While fluorine effectively blocks CYP450-mediated aromatic hydroxylation and enhances metabolic stability, chlorine and bromine substitutions can induce the formation of reactive epoxide intermediates or undergo oxidative dehalogenation, leading to idiosyncratic hepatotoxicity.
Figure 1: CYP450-mediated metabolic activation pathways of halogenated N-ethyl-N-phenylbenzamides.
Comparative Toxicity Profiles
To objectively evaluate the safety of these derivatives, we must compare their performance across standardized toxicological endpoints.
-
Fluoro-HEPBAs (e.g., 4-fluoro or 4-trifluoromethyl analogs): Exhibit the highest metabolic stability. In studies evaluating benzamide-type COX-1 selective inhibitors, trifluoromethyl derivatives demonstrated potent efficacy with minimal gastric damage and low hepatotoxicity [1]. The strong C-F bond resists CYP-mediated cleavage.
-
Chloro-HEPBAs: Possess moderate lipophilicity but carry a higher risk of CYP3A4/CYP2C9-mediated reactive metabolite formation. They frequently exhibit moderate cytotoxicity in hepatic cell lines.
-
Bromo-HEPBAs: Exhibit the highest lipophilicity and steric bulk, leading to significant off-target cytotoxicity, poor aqueous solubility, and a high propensity for inducing mitochondrial toxicity.
Quantitative Toxicity Comparison
| Halogen Substitution | Representative Analog | LogP (Est.) | HepG2 Cytotoxicity (IC₅₀) | CYP3A4 Inhibition (IC₅₀) | Gastric Ulcerogenic Potential |
| Fluoro (-F, -CF₃) | 4-(trifluoromethyl)-N-ethyl-N-phenylbenzamide | 3.8 | > 100 µM | > 50 µM | Low |
| Chloro (-Cl) | 4-chloro-N-ethyl-N-phenylbenzamide | 4.3 | 45 µM | 15 µM | Moderate |
| Bromo (-Br) | 4-bromo-N-ethyl-N-phenylbenzamide | 4.6 | 12 µM | 4 µM | High |
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following self-validating protocols are recommended for profiling the toxicity of newly synthesized HEPBAs.
Protocol 1: High-Throughput Hepatotoxicity Screening (HepG2)
Expertise & Causality: N-ethylation shifts the clearance of benzamides toward hepatic metabolism due to increased lipophilicity. Consequently, the liver is the primary site of exposure. We utilize HepG2 cells because they retain basal expression of phase I/II enzymes. A multiplexed dual-readout (ATP depletion and LDH release) is critical: ATP depletion indicates early mitochondrial dysfunction (common with highly lipophilic bromo-halogens), while LDH release confirms terminal membrane rupture. Trustworthiness (Self-Validating System): The assay strictly requires a vehicle control (0.1% DMSO) to establish baseline viability, and Diclofenac (100 µM) as a positive control for CYP-mediated bioactivation. If the positive control fails to reduce ATP by >50%, the plate is invalidated, ensuring the assay's sensitivity to metabolically driven toxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare 10-point serial dilutions of the halogenated HEPBAs (0.1 µM to 200 µM) in assay medium (final DMSO concentration ≤ 0.1%). Treat cells for 48 hours.
-
LDH Quantification: Transfer 50 µL of the supernatant to a new plate. Add LDH assay reagent, incubate for 30 minutes in the dark, and measure absorbance at 490 nm.
-
ATP Quantification: Add CellTiter-Glo® reagent directly to the remaining cells in the original plate. Shake for 2 minutes, incubate for 10 minutes, and record luminescence to determine viable cell mass.
Protocol 2: CYP450 Reactive Metabolite Trapping (GSH Trapping)
Expertise & Causality: Heavier halogens (Cl, Br) on the benzamide ring can undergo oxidative dehalogenation or epoxidation by CYP3A4, forming highly reactive, electrophilic intermediates. These intermediates cause idiosyncratic toxicity by covalently binding to hepatic proteins. We use Glutathione (GSH) as a surrogate nucleophile to "trap" these transient species before they bind to cellular macromolecules, allowing for stable LC-MS/MS quantification. Trustworthiness (Self-Validating System): Reactions are run in parallel with and without NADPH. Adducts detected in the absence of NADPH indicate assay artifacts (direct chemical reactivity of the parent compound), invalidating the CYP-dependent bioactivation hypothesis.
Step-by-Step Methodology:
-
Microsomal Incubation: Combine human liver microsomes (HLM, 1 mg/mL protein), HEPBA test compound (10 µM), and GSH (5 mM) in 100 mM potassium phosphate buffer (pH 7.4).
-
Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).
-
Reaction Quenching: After 60 minutes, quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifugation & Analysis: Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS, scanning for neutral loss of 129 Da (characteristic of GSH adducts) to identify reactive metabolite formation.
Figure 2: Tiered toxicity screening workflow for evaluating halogenated benzamide derivatives.
Conclusion & Recommendations
When optimizing N-ethyl-N-phenylbenzamides, the choice of halogen substitution is a critical determinant of the compound's safety attrition rate. Fluoro-substitutions (particularly -CF₃) offer the most favorable therapeutic window, providing metabolic stability and low off-target cytotoxicity while preserving target engagement (such as COX-1 selectivity). Conversely, bromo- and chloro-substitutions should be approached with caution due to their heightened lipophilicity and propensity for CYP450-mediated bioactivation into reactive, hepatotoxic intermediates. Drug development professionals should prioritize early GSH-trapping and multiplexed HepG2 assays to derisk these liabilities prior to in vivo efficacy studies.
References
-
Kakuta, H., Zheng, X., Oda, H., & Tai, A. (2008). Cyclooxygenase-1-Selective Inhibitors Are Attractive Candidates for Analgesics That Do Not Cause Gastric Damage. Design and in Vitro/in Vivo Evaluation of a Benzamide-Type Cyclooxygenase-1 Selective Inhibitor. Journal of Medicinal Chemistry, 51(8), 2400-2411.[Link]
-
Tahir, M. U., et al. (2018). Design, synthesis and therapeutic potential of 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide analogues. National Center for Biotechnology Information (PMC).[Link]
-
Kim, J., et al. (2022). Synthesis of Diarylselenides through Rh-Catalyzed Direct Diarylation of Elemental Selenium with Benzamides. The Journal of Organic Chemistry.[Link]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
